N-Methoxy-N-methylheptanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N-methylheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-7-8-9(11)10(2)12-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBIAROJONVPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545702 | |
| Record name | N-Methoxy-N-methylheptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104863-66-3 | |
| Record name | N-Methoxy-N-methylheptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Methoxy-N-methylheptanamide (CAS: 104863-66-3)
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to N-Methoxy-N-methylheptanamide - A Modern Synthetic Workhorse
This compound, also known as a Weinreb amide, is a highly versatile reagent in organic chemistry.[1] Its significance lies in its ability to serve as a reliable precursor for the synthesis of ketones and aldehydes.[2][3][4] The unique structural feature of a methoxy and a methyl group on the amide nitrogen allows for controlled reactivity with organometallic reagents, overcoming the common issue of over-addition that plagues similar reactions with esters or acid chlorides.[2][5] This controlled reactivity has made this compound and other Weinreb amides indispensable tools in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][6]
Section 2: Physicochemical Properties and Safety
A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.
| Property | Value |
| CAS Number | 104863-66-3 |
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 173.25 g/mol [7][8] |
| Appearance | Colorless to pale yellow liquid[7] |
| Purity | Typically ≥98%[8] |
Safety and Handling: this compound should be handled in a well-ventilated chemical fume hood.[9] Personal protective equipment, including chemical-resistant gloves and safety goggles, is essential.[9] It is advisable to avoid heat, flames, and sparks, and to store the compound in a cool, dry place in a tightly sealed container.[9] In case of contact with skin or eyes, rinse immediately with plenty of water.[9]
Section 3: Synthesis of this compound
The most common and efficient method for synthesizing this compound involves the coupling of a heptanoic acid derivative with N,O-dimethylhydroxylamine hydrochloride.[2][4]
Synthesis from Heptanoyl Chloride
A straightforward and widely used method starts from heptanoyl chloride.
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An In-depth Technical Guide to N-Methoxy-N-methylheptanamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
N-Methoxy-N-methylheptanamide, a prominent member of the Weinreb amide class of reagents, serves as a critical intermediate in modern organic synthesis. Its unique structural features allow for the controlled formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures with high precision. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a focus on the underlying chemical principles and practical experimental considerations that are vital for researchers in academia and the pharmaceutical industry. The stability and predictable reactivity of this Weinreb amide make it an invaluable tool for the construction of ketones, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and other fine chemicals.
Core Chemical and Physical Properties
This compound is identified by the CAS Number 104863-66-3.[1] Its molecular formula is C9H19NO2, corresponding to a molecular weight of approximately 173.25 g/mol .[2] While specific experimental data for some physical properties are not consistently available in the literature, key identifiers and computed values are summarized below.
| Property | Value | Source |
| CAS Number | 104863-66-3 | [1] |
| Molecular Formula | C9H19NO2 | [2] |
| Molecular Weight | 173.25 g/mol | [2] |
| IUPAC Name | This compound | |
| Boiling Point | Data not available | [3] |
| Density | Data not available | [3] |
| Solubility | Data not available | |
| Appearance | Typically a colorless to light yellow liquid | Inferred from homologs[4] |
Note: For the closely related homolog, N-Methoxy-N-methylhexanamide, the boiling point is reported to be in the range of 184°C to 189°C, and it is soluble in organic solvents but insoluble in water.[4]
Synthesis of this compound: A Robust Protocol
The synthesis of this compound, like other Weinreb amides, is most commonly achieved through the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt. The choice of acylating agent is critical, with acyl chlorides being particularly effective due to their high reactivity. A typical and reliable method involves the reaction of heptanoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
Experimental Protocol: Synthesis from Heptanoyl Chloride
Objective: To synthesize this compound from heptanoyl chloride and N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
Heptanoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or another suitable base like pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add triethylamine to the stirred solution.
-
In the addition funnel, prepare a solution of heptanoyl chloride in anhydrous dichloromethane.
-
Add the heptanoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
The use of an ice bath and slow addition of the acyl chloride is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
Anhydrous conditions are necessary as heptanoyl chloride is highly reactive towards water, which would lead to the formation of heptanoic acid.
-
The basic workup with sodium bicarbonate removes any unreacted starting materials and acidic byproducts.
Synthesis Workflow Diagram
Caption: General mechanism of ketone synthesis using a Weinreb amide.
Key Applications
The primary application of this compound is as a precursor to a wide variety of ketones. By varying the organometallic reagent (R'-MgX or R'-Li), a diverse range of ketones can be synthesized. This methodology is particularly valuable in multi-step syntheses where precise control over reactivity is paramount.
Example Application: Synthesis of a Dialkyl Ketone
A solution of this compound in an ethereal solvent such as tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C). A solution of the desired Grignard reagent (e.g., ethylmagnesium bromide) is then added slowly. The reaction is stirred at low temperature before being quenched with an acidic solution. This process yields the corresponding ketone (in this case, 3-nonanone) in high yield.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl and O-methyl groups, as well as signals corresponding to the heptanoyl chain. The N-methyl and O-methyl groups often appear as distinct singlets. Due to restricted rotation around the amide C-N bond, broadening of these signals or the appearance of rotamers at room temperature can sometimes be observed, especially in sterically hindered analogs. * ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon, as well as signals for the N-methyl, O-methyl, and the carbons of the alkyl chain. The chemical shift of the methoxy carbon can be a useful diagnostic tool. [5][6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. [3]It is advisable to wear personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. [3]The compound may be harmful if inhaled, in contact with skin, or if swallowed. [3]Avoid exposure to heat, flames, and sparks, and store in a tightly closed container in a cool, dry place. [3]In case of fire, use a dry powder or carbon dioxide extinguisher. [3]
Conclusion
This compound is a versatile and highly effective reagent for the synthesis of ketones. Its predictable reactivity, stemming from the formation of a stable chelated intermediate, allows for clean and high-yielding transformations with a broad range of organometallic nucleophiles. The straightforward synthesis and reliable performance of this Weinreb amide have solidified its place as a valuable tool in the arsenal of synthetic chemists in both academic and industrial research, particularly in the field of drug development where the efficient construction of complex molecules is of paramount importance.
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Chemsrc. This compound | CAS#:104863-66-3. [Link]
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PubChem. N-Methoxy-N-methylhexanamide | C8H17NO2 | CID 13350946. [Link]
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The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]
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Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
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Reddy, K. L. R., et al. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 125(6), 1335-1341. [Link]
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Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
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ResearchGate. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones | Request PDF. [Link]
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Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
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KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]
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N-Methoxy-N-methylheptanamide structure and formula
An In-Depth Technical Guide to N-Methoxy-N-methylheptanamide: Structure, Synthesis, and Application
Abstract
This compound, a prominent member of the Weinreb amide class of reagents, is a versatile intermediate in modern organic synthesis. Its structure uniquely prevents the common problem of over-addition by organometallic reagents in acylation reactions, enabling the high-yield synthesis of ketones and aldehydes. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis from common starting materials, and its principal application in the Weinreb ketone synthesis. The mechanistic underpinnings of its stability and reactivity are explored, and its predicted spectroscopic characteristics are detailed to aid in its identification and characterization. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this valuable synthetic tool.
Introduction to this compound
This compound, also known as a Weinreb amide, is a tertiary amide featuring a methoxy group attached to the nitrogen atom. This structural feature is central to its synthetic utility. The synthesis of ketones from carboxylic acid derivatives is a fundamental transformation, but it is often complicated by the reactivity of the ketone product, which can be attacked by a second equivalent of the organometallic nucleophile to yield a tertiary alcohol.
In 1981, Steven Nahm and Steven M. Weinreb reported that N-methoxy-N-methylamides react cleanly with Grignard and organolithium reagents to produce ketones without the formation of tertiary alcohol byproducts.[1] This discovery introduced a robust and widely adopted solution to the over-addition problem.[2][3] The key to this controlled reactivity is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus protecting it from further reaction. This compound is the Weinreb amide derivative of heptanoic acid and is used to synthesize various heptyl ketones.
Physicochemical and Predicted Spectroscopic Properties
The fundamental properties of this compound are summarized below.
Physicochemical Data
| Property | Value | References |
| CAS Number | 104863-66-3 | [4][5] |
| Molecular Formula | C₉H₁₉NO₂ | [2] |
| Molecular Weight | 173.25 g/mol | [6] |
| Appearance | Typically a liquid or low-melting solid | (Inferred) |
| Purity | Commercially available up to 98% | |
| SMILES | CCCCCCC(=O)N(C)OC | [5] |
| InChI Key | KEBIAROJONVPPL-UHFFFAOYSA-N |
Predicted Spectroscopic Characterization
Disclaimer: Experimental spectral data for this compound is not widely available in public databases. The following characterization is predicted based on its chemical structure and comparison with analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aliphatic chain and the N-methoxy-N-methyl group.
-
~3.7 ppm (s, 3H): A singlet corresponding to the three protons of the N-methoxy group (N-O-CH₃ ).
-
~3.2 ppm (s, 3H): A singlet corresponding to the three protons of the N-methyl group (N-CH₃ ). Note: Due to restricted rotation around the amide C-N bond, this signal, along with the N-methoxy signal, may appear broadened at room temperature.
-
~2.4 ppm (t, 2H): A triplet for the two protons on the carbon alpha to the carbonyl group (-CH₂ -C=O).
-
~1.6 ppm (quintet, 2H): A multiplet for the two protons on the beta carbon (-CH₂ -CH₂-C=O).
-
~1.3 ppm (m, 6H): A complex multiplet for the remaining six protons of the methylene groups in the alkyl chain.
-
~0.9 ppm (t, 3H): A triplet for the terminal methyl group of the heptanoyl chain (CH₃ -CH₂-).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~175 ppm: The carbonyl carbon (C=O).
-
~61 ppm: The N-methoxy carbon (N-O-C H₃).
-
~34 ppm: The alpha-carbon of the heptanoyl chain (-C H₂-C=O).
-
~32 ppm: The N-methyl carbon (N-C H₃).
-
~31, 29, 25, 22 ppm: Signals for the other methylene carbons in the alkyl chain.
-
~14 ppm: The terminal methyl carbon of the alkyl chain.
-
-
IR (Infrared) Spectroscopy:
-
~1660-1680 cm⁻¹: A strong absorption band characteristic of the tertiary amide C=O (carbonyl) stretching vibration.
-
~2850-2960 cm⁻¹: Multiple C-H stretching bands from the aliphatic chain.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 173.
-
Fragmentation: Common fragmentation patterns would involve cleavage of the alkyl chain and fragmentation around the amide group.
-
Synthesis of this compound
The most direct and common synthesis of this compound involves the acylation of N,O-dimethylhydroxylamine with an activated derivative of heptanoic acid, typically heptanoyl chloride.
Causality Behind Experimental Choices
-
Starting Material: Heptanoyl chloride is used because the chloride is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophile: N,O-dimethylhydroxylamine hydrochloride is the stable, commercially available salt form of the nucleophile.
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is typically run at 0 °C initially to control the exothermic reaction between the highly reactive acid chloride and the amine.
-
Workup: An aqueous workup is essential to remove the hydrochloride salt of the base and any remaining water-soluble impurities. A dilute acid wash (e.g., HCl) removes excess base, a bicarbonate wash neutralizes the acid, and a brine wash helps to remove water from the organic layer.
Experimental Protocol: Synthesis from Heptanoyl Chloride
-
Reaction Setup: To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and dichloromethane (DCM). Cool the resulting slurry to 0 °C in an ice bath.
-
Base Addition: Slowly add a suitable base, such as pyridine or triethylamine (2.2 equivalents), to the stirred slurry.
-
Acylating Agent Addition: Dissolve heptanoyl chloride (1.0 equivalent) in DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quenching and Workup: Cool the mixture back to 0 °C and slowly add water to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically purified by vacuum distillation or silica gel column chromatography to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Weinreb Ketone Synthesis
The primary and most valuable application of this compound is as a substrate in the Weinreb ketone synthesis.[2][3] This method allows for the formation of a C-C bond by reacting the amide with an organometallic reagent (e.g., Grignard or organolithium) to produce a ketone in high yield.
Reaction Mechanism
The success of the Weinreb synthesis lies in the stability of the intermediate formed after the initial nucleophilic attack.
-
Nucleophilic Addition: The organometallic reagent (R'-M) attacks the electrophilic carbonyl carbon of the Weinreb amide.
-
Intermediate Stabilization: This forms a tetrahedral intermediate. The key feature is that the metal cation (MgX⁺ or Li⁺) is chelated by both the newly formed anionic oxygen and the oxygen of the N-methoxy group.
-
Stability: This five-membered chelated ring is remarkably stable at low temperatures. It does not readily collapse to eliminate the N-methoxy-N-methyl group. This stability prevents the formation of a ketone in the presence of unreacted organometallic reagent, thereby inhibiting a second nucleophilic attack (over-addition).
-
Hydrolysis (Workup): Upon the addition of a protic source (e.g., aqueous acid) during workup, the chelate is broken, and the intermediate hydrolyzes to yield the final ketone product.
Mechanistic Diagram
Caption: Mechanism of the Weinreb ketone synthesis.
Experimental Protocol: Synthesis of 2-Octanone
-
Reaction Setup: Add this compound (1.0 equivalent) to a flame-dried, three-neck flask under a nitrogen atmosphere. Dissolve it in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C or -78 °C (dry ice/acetone bath) for optimal control.
-
Grignard Addition: Slowly add methylmagnesium bromide (CH₃MgBr, 1.1-1.2 equivalents, as a solution in ether or THF) via syringe or dropping funnel to the stirred solution.
-
Reaction: Stir the mixture at the low temperature for 1-2 hours, or until the starting amide is consumed (monitor by TLC).
-
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution while the flask is still in the cooling bath.
-
Extraction: Allow the mixture to warm to room temperature. Add diethyl ether and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude 2-octanone by silica gel chromatography or distillation.
Safety and Handling
This compound is a chemical intended for laboratory use and should be handled with appropriate care.
-
Hazards: It may be harmful if swallowed, inhaled, or in contact with skin.[4]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
In case of exposure:
-
Skin contact: Immediately wash with copious amounts of water.
-
Eye contact: Flush eyes with water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Wash out the mouth with water.
-
In all cases of significant exposure, seek medical attention.[4]
-
-
Incompatibilities: Avoid strong oxidizing agents.[4]
Conclusion
This compound stands as a testament to the power of rational reagent design in organic chemistry. By incorporating the N-methoxy group, it provides a reliable and high-yielding pathway to ketones from carboxylic acid derivatives, elegantly circumventing the pervasive issue of over-addition by organometallic reagents. Its straightforward synthesis and robust performance have solidified its role as a valuable tool for chemists in academic and industrial research, particularly in the fields of natural product synthesis and pharmaceutical development. A thorough understanding of its properties, preparation, and mechanism of action is essential for its effective application.
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PubChem. N-Methoxy-N-methylhexanamide. Available at: [Link]
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Wikipedia. Weinreb ketone synthesis. Available at: [Link]
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SpectraBase. N-Methoxy-N-methyl-6,7-(isopropylidenedioxy)heptanamide. Available at: [Link]
-
Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Available at: [Link]
-
Semantic Scholar. N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. Available at: [Link]
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-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of N-Methoxy-N-methylheptanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methoxy-N-methylheptanamide, a Weinreb amide, is a crucial intermediate in modern organic synthesis, prized for its ability to facilitate the controlled formation of ketones and aldehydes. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the mechanistic underpinnings of the reactions and offering detailed, field-tested protocols. We will explore the synthesis from both heptanoic acid and heptanoyl chloride, evaluating the advantages and considerations of each pathway. This document is intended to serve as a practical resource for researchers in academic and industrial settings, enabling robust and efficient synthesis of this compound for applications in pharmaceutical development and complex molecule synthesis.
Introduction: The Significance of Weinreb Amides in Synthetic Chemistry
The advent of the Weinreb amide, or N-methoxy-N-methylamide, by Steven M. Weinreb and Steven Nahm in 1981, marked a significant advancement in the controlled synthesis of carbonyl compounds.[1][2] The primary advantage of utilizing a Weinreb amide, such as this compound, lies in its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[3] This stability prevents the common issue of over-addition, which often leads to the formation of undesired tertiary alcohols when reacting organometallics with other acyl compounds like esters or acid chlorides.[1][4] The subsequent acidic workup of this stable intermediate reliably yields the desired ketone. Furthermore, reduction of the Weinreb amide with hydride reagents like lithium aluminum hydride (LiAlH₄) provides a direct route to aldehydes.[1][3]
This unique reactivity profile has established this compound and other Weinreb amides as indispensable tools in the synthesis of complex natural products and active pharmaceutical ingredients.[1][5] This guide will focus on the practical synthesis of this compound, a valuable building block in various synthetic endeavors.
Mechanistic Foundation of Weinreb Amide Synthesis
The formation of a Weinreb amide, irrespective of the starting material, hinges on the acylation of N,O-dimethylhydroxylamine. The stability of the resulting amide towards further nucleophilic attack by organometallic reagents is attributed to the formation of a chelated five-membered cyclic intermediate. This intermediate is stable at low temperatures and only collapses to the corresponding ketone upon acidic workup.
Figure 1: General reaction pathway for the formation and utility of a Weinreb amide.
Synthetic Routes to this compound
There are two primary and highly efficient routes for the synthesis of this compound: starting from heptanoic acid or from the more reactive heptanoyl chloride.
Synthesis from Heptanoic Acid
The direct conversion of a carboxylic acid to a Weinreb amide requires the use of a coupling agent to activate the carboxyl group, facilitating the nucleophilic attack by N,O-dimethylhydroxylamine.[1][6] This method is often preferred due to the wider commercial availability and lower cost of carboxylic acids compared to their corresponding acyl chlorides. A variety of coupling reagents can be employed, each with its own advantages and drawbacks.[1]
Common Coupling Agents for Weinreb Amide Synthesis from Carboxylic Acids:
| Coupling Agent | Byproducts | Advantages | Disadvantages |
| Carbodiimides (e.g., DCC, EDC) | Ureas | Readily available, effective | Byproduct removal can be difficult |
| Triazine Derivatives (e.g., DMT-MM) | Morpholine derivatives | High yields, mild conditions | Can be moisture sensitive |
| Phosphonium Salts (e.g., BOP, PyBOP) | Phosphine oxides | High reactivity, low racemization | Expensive, byproduct removal |
| Uronium Salts (e.g., HBTU, HATU) | Tetramethylurea | High efficiency, rapid reactions | Costly |
| 1,1'-Carbonyldiimidazole (CDI) | Imidazole, CO₂ | Gaseous byproduct, easy workup | Moisture sensitive |
This protocol utilizes 1,1'-carbonyldiimidazole (CDI) as the coupling agent, which offers the advantage of a straightforward workup as the primary byproduct is gaseous carbon dioxide.[7]
Materials:
-
Heptanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA) or another suitable base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add heptanoic acid (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add CDI (1.1 eq) portion-wise to the stirred solution. Effervescence (CO₂ evolution) should be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the formation of the acylimidazole intermediate is complete (can be monitored by TLC).
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a minimal amount of water and neutralize with triethylamine (1.1 eq). Extract the free amine into DCM. Alternatively, and more commonly, the hydrochloride salt is used directly in the next step with the addition of a base.
-
Cool the initial reaction mixture back to 0 °C and add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by the slow addition of triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by silica gel column chromatography if necessary.
Figure 2: Synthesis of this compound from heptanoic acid via an acylimidazole intermediate.
Synthesis from Heptanoyl Chloride
Starting from the acyl chloride is often a more direct and rapid method, as the acyl chloride is already highly activated towards nucleophilic attack.[1] This route obviates the need for a coupling agent but requires the initial preparation of heptanoyl chloride from heptanoic acid, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Materials:
-
Heptanoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (2.2 eq) to the suspension and stir for 15-30 minutes.
-
In a separate dropping funnel, dissolve heptanoyl chloride (1.0 eq) in anhydrous DCM.
-
Add the heptanoyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify by silica gel column chromatography if necessary.
Figure 3: Direct synthesis of this compound from heptanoyl chloride.
Safety and Handling Precautions
-
Coupling Agents: Many coupling agents are irritants and sensitizers.[6] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
N,O-Dimethylhydroxylamine Hydrochloride: This compound is hazardous and should be handled with care, using appropriate PPE.[6]
-
Acyl Chlorides: Heptanoyl chloride is corrosive and lachrymatory. It reacts violently with water. All manipulations should be carried out in a fume hood with appropriate PPE.
-
Solvents: Dichloromethane is a suspected carcinogen. Use in a well-ventilated area and with appropriate protective measures.
-
Bases: Pyridine and triethylamine are flammable and have strong, unpleasant odors. They are also corrosive. Handle in a fume hood.
Conclusion
The synthesis of this compound is a well-established and reliable process, with robust protocols available from both carboxylic acid and acyl chloride precursors. The choice of starting material will often depend on factors such as cost, availability, and the scale of the reaction. The direct coupling from heptanoic acid offers operational simplicity for smaller scales, while the acyl chloride route may be more economical for larger-scale production where the preparation of the acyl chloride is integrated into the process. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate for a wide range of applications.
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An In-depth Technical Guide to the Safe Handling of N-Methoxy-N-methylheptanamide
Introduction: The Utility and Precautionary Principles of Weinreb Amides
N-Methoxy-N-methylheptanamide, a member of the Weinreb-Nahm amide class, is a versatile intermediate in modern organic synthesis. Its prevalence in multi-step syntheses, particularly in the pharmaceutical and fine chemical industries, stems from its unique reactivity profile. Weinreb amides react cleanly with organometallic reagents like Grignard or organolithium compounds to yield ketones, arresting the reaction at the ketone stage without the common side-reaction of over-addition to form a tertiary alcohol.[1] This reliability makes them invaluable tools for researchers and drug development professionals.[2]
However, this utility necessitates a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established chemical safety principles. It is designed not as a rigid set of rules, but as a self-validating system of protocols where the rationale behind each precaution is made clear, empowering scientists to build a culture of safety in their laboratories.
Section 1: Chemical and Physical Properties
A foundational aspect of safe handling is understanding the intrinsic properties of the substance. While comprehensive, peer-reviewed data for this specific molecule is sparse, information can be aggregated from supplier safety data sheets and extrapolated from structurally similar Weinreb amides.
| Property | Value | Source |
| CAS Number | 104863-66-3 | [3] |
| Molecular Formula | C₉H₁₉NO₂ | [3][4] |
| Molecular Weight | 173.25 g/mol | [3][4] |
| Appearance | Not specified; likely a liquid at room temperature. | [3] |
| Purity | Typically ≥98% for laboratory use. | [4] |
| Boiling Point | Data not available. | [3] |
| Flash Point | Data not available; similar Weinreb amides are flammable.[5][6][7] | [3] |
| Density | Data not available. | [3] |
| Solubility | Soluble in water. | [7] |
Section 2: Hazard Identification and Risk Assessment
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical.[3] The primary routes of exposure and associated hazards are outlined below.
Summary of Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Reactivity: Incompatible with strong oxidizing agents.[3] It should also be noted that highly basic reagents can induce an elimination side reaction with Weinreb amides.[1][8]
-
Combustibility: While the flash point is not specified, the compound should be treated as potentially combustible. Conditions to avoid include heat, flames, and sparks.[3] Many similar, smaller Weinreb amides are classified as flammable liquids.[6]
Hazardous Combustion Products: In the event of a fire, thermal decomposition can produce toxic gases, including carbon monoxide (CO) and nitrogen oxides (NOx).[3]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. Engineering controls provide the first line of defense, supplemented by appropriate PPE.
Engineering Controls: The Primary Barrier
The causality behind using engineering controls is to contain the chemical at its source, minimizing the concentration of airborne contaminants in the researcher's breathing zone.
-
Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood.[3] This is non-negotiable. The fume hood contains vapors and protects the user from inhalation exposure and potential splashes.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect from direct contact. The selection of PPE should be a deliberate process based on the specific tasks being performed.
-
Eye Protection: Chemical safety goggles are mandatory at all times.[3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves.[3] Nitrile gloves are a common choice for general laboratory work, but it is best practice to consult a glove compatibility chart for the specific chemical or solvent system being used. Gloves should be inspected before use and replaced immediately if contaminated or damaged.
-
Skin and Body Protection: A standard laboratory coat should be worn, fully buttoned, to protect skin and clothing.[3] For tasks with a higher risk of spills, a chemically resistant apron may be appropriate.
-
Respiratory Protection: When engineering controls are properly used, respiratory protection is typically not required. However, in the event of a large spill or failure of the primary engineering controls, an approved mask or respirator should be used.[3] All personnel who may need to use a respirator must be properly fit-tested and trained.[9]
Section 4: Safe Handling and Storage Procedures
Adherence to standardized protocols is essential for preventing accidents and ensuring experimental reproducibility.
Standard Operating Protocol for Handling
This protocol is designed as a self-validating system; each step is a checkpoint for the next.
-
Pre-Handling Assessment:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment (glassware, reagents, spill kit) within the fume hood to minimize movement in and out of the containment area.
-
Don all required PPE as determined by the workflow in Figure 1.
-
-
Chemical Handling:
-
Handle the product under the close supervision of personnel qualified in the use of potentially hazardous chemicals.[3]
-
Use non-sparking tools and explosion-proof equipment if large quantities are being handled, given the flammability of similar compounds.[11]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[6][12]
-
Avoid generating aerosols or mists.
-
-
Post-Handling:
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[12]
-
Container: Keep the container tightly closed in its original vessel.[3][12] This prevents contamination and potential degradation from atmospheric moisture, which can be an issue for some reagents.[13]
-
Incompatibilities: Segregate from strong oxidizing agents, heat, sparks, and open flames.[3][6]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Inhalation: If inhaled, immediately remove the person to fresh air.[3] If breathing is difficult or symptoms persist, seek medical attention.[3][14]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with copious amounts of water for at least 15 minutes.[3] If irritation develops or persists, seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure adequate flushing.[3] Seek immediate medical attention.[3][14]
-
Ingestion: Wash out the mouth with water.[3] Do not induce vomiting. Seek immediate medical attention.[3]
Spill and Leak Response
A calm and methodical response to a spill is essential to prevent it from escalating.
-
Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert nearby colleagues and the laboratory supervisor.
-
Control Ignition Sources: If the material is considered flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain & Clean:
-
Wearing appropriate PPE (including respiratory protection if outside a fume hood), contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3][15]
-
Do not allow the material to enter drains or water courses.[3][15]
-
Carefully sweep up the absorbed material and place it into a suitable, tightly closed container for disposal.[3]
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Section 6: Disposal Considerations
Chemical waste must be managed responsibly to protect the environment.
-
Procedure: Arrange for disposal as special waste through a licensed disposal company.[3] This should be done in consultation with local waste disposal authorities and in accordance with all national and regional regulations.[3]
-
Containers: Do not dispose of the chemical in its original container if it is to be reused. Use designated hazardous waste containers. Do not mix with other waste streams unless explicitly permitted.
Section 7: Toxicological and Ecotoxicological Information
-
Toxicology: Specific toxicological data for this compound is not available in the public domain.[3] However, it is categorized as harmful by inhalation, in contact with skin, and if swallowed.[3] The absence of data means the compound has not been thoroughly investigated, and it should be handled with the assumption that it is toxic.
-
Ecotoxicology: No data is available on the ecological effects of this compound.[3] As a precaution, it must be prevented from entering drains, soil, or water systems.[3]
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An In-depth Technical Guide to the Material Safety and Handling of N-Methoxy-N-methylheptanamide
Welcome to this comprehensive guide on N-Methoxy-N-methylheptanamide (CAS No. 104863-66-3). As a specialized Weinreb amide, this reagent is a cornerstone in modern organic synthesis, prized for its ability to facilitate the clean and high-yield formation of ketones from highly reactive organometallic reagents.[1][2] Its utility, however, necessitates a deep and practical understanding of its material properties and safety profile. This document moves beyond a simple recitation of safety data sheet (MSDS) sections. Instead, it serves as a technical whitepaper designed for the practicing researcher, bridging the gap between raw safety data and its practical application in a high-stakes R&D environment. We will explore not just the "what" of safety protocols but the fundamental "why," ensuring that every experimental choice is part of a self-validating system of safety and efficacy.
Chapter 1: Core Chemical Identity and Physicochemical Profile
This compound is a tertiary amide derivative that belongs to the class of N,O-dimethylhydroxylamides, more commonly known as Weinreb amides.[1] Its structure is key to its synthetic utility; the N-methoxy group forms a stable, chelated tetrahedral intermediate upon reaction with organometallics, which resists the common problem of over-addition and subsequent tertiary alcohol formation.[2][3] This chelation is the mechanistic underpinning of its value, allowing for the controlled synthesis of ketones.[4]
A precise understanding of its physical properties is the foundation of safe handling and experimental design. While exhaustive experimental data for this specific compound is not always publicly available, we can compile its known characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 104863-66-3 | [5][6][7] |
| Molecular Formula | C₉H₁₉NO₂ | [5][6] |
| Molecular Weight | 173.25 g/mol | [6] |
| Appearance | Not specified; likely a liquid or low-melting solid | [7] |
| Purity | Typically ≥98% for research grades | [5] |
| Boiling Point | No data available | [7] |
| Melting Point | No data available | [7] |
| Density | No data available | [7] |
| Storage | Sealed in a dry place, at room temperature | [8] |
Note: The absence of specific data points like boiling point requires researchers to handle the substance with the assumption that it may have a low vapor pressure and to control heating carefully during any distillation or high-temperature reactions.
Chapter 2: Hazard Identification and Proactive Risk Mitigation
Based on available safety data, this compound is classified as a hazardous chemical.[7] The primary routes of exposure and associated hazards are crucial to understand for developing appropriate risk mitigation strategies.
-
Acute Toxicity: The compound is considered harmful if swallowed, in contact with skin, or if inhaled.[7] This broad-spectrum toxicity necessitates a multi-faceted approach to personal protection.
-
Reactivity Hazards: While generally stable, it is incompatible with strong oxidizing agents.[7] Like most organic molecules, it poses a fire risk and should be kept away from heat, flames, and sparks.[7] Hazardous combustion products include toxic gases such as carbon monoxide and nitrogen oxides.[7]
A logical visualization of these hazards helps in creating a quick-reference mental model for daily lab work.
Caption: Hazard profile for this compound.
Chapter 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions are superior to reliance on PPE alone. For this compound, the following are not recommendations but mandatory operating conditions.
-
Engineering Controls:
-
Chemical Fume Hood: All handling of this substance, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[7] This is the primary defense against the inhalation hazard.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive vapors.[9]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.[7] A face shield should be used if there is a risk of splashing, particularly during transfers or reaction workups.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contamination is suspected.[7]
-
Body Protection: A laboratory coat must be worn.[7] For larger-scale operations, a chemical-resistant apron is advisable.
-
Caption: Mandatory PPE for all handling procedures.
Chapter 4: A Self-Validating Experimental Workflow: Ketone Synthesis
Here, we integrate safety protocols directly into a standard experimental procedure for the use of this compound. This demonstrates how a thorough understanding of the MSDS informs a safe and effective reaction design.
Objective: To synthesize heptan-2-one via the reaction of this compound with methylmagnesium bromide (a Grignard reagent).
Methodology:
-
Reactor Setup (Inert Atmosphere):
-
Step 1.1: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler.
-
Causality: The Grignard reagent is highly reactive with atmospheric water and oxygen. An inert atmosphere is critical for reaction success and prevents uncontrolled side reactions. Flame-drying removes adsorbed water from the glassware.[10]
-
-
Reagent Preparation & Transfer:
-
Step 2.1: Inside a chemical fume hood, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Step 2.2: Transfer this solution to the dropping funnel via a cannula or syringe.
-
Causality: Performing all transfers in a fume hood mitigates the inhalation risk.[7] Using anhydrous solvent is crucial for the integrity of the organometallic reagent.
-
-
Reaction Execution:
-
Step 3.1: Cool the flask containing the Grignard reagent (1.1 equivalents in THF) to 0°C using an ice-water bath.
-
Step 3.2: Add the solution of this compound dropwise from the funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Causality: The reaction is exothermic. Slow, controlled addition at a reduced temperature prevents thermal runaways and improves selectivity.[3] The stable chelated intermediate is formed at this stage.[2]
-
-
Quenching and Work-up:
-
Step 4.1: Once the reaction is complete, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction while still at 0°C.
-
Causality: Quenching is highly exothermic and can release flammable gases. A slow, controlled addition of a mild acid like NH₄Cl hydrolyzes the intermediate and neutralizes the excess Grignard reagent more safely than adding pure water.
-
Step 4.2: Transfer the mixture to a separatory funnel for extraction with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine.
-
Causality: This step isolates the desired ketone product from the aqueous phase and inorganic salts.
-
-
Purification and Waste Disposal:
-
Step 5.1: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Step 5.2: Purify the crude product by silica gel chromatography if necessary.
-
Step 5.3: Dispose of all chemical waste, including aqueous layers and contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.[7]
-
Caption: A self-validating workflow for Weinreb ketone synthesis.
Chapter 5: Emergency Response Protocols
In the event of accidental exposure, immediate and correct action is vital.
-
Inhalation: Remove the individual to fresh air immediately. If symptoms such as dizziness or respiratory irritation persist, seek urgent medical attention.[7]
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] If skin irritation develops or persists, seek medical attention.
-
Eye Contact: Flush the eyes immediately with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
-
Fire: In case of a fire, use dry powder or carbon dioxide extinguishers.[7] Firefighters should wear self-contained breathing apparatus to protect against hazardous combustion products like carbon monoxide and nitrogen oxides.[7]
Chapter 6: Stability, Storage, and Disposal
-
Stability and Reactivity: The compound is stable under recommended storage conditions. It is crucial to avoid contact with strong oxidizing agents, which can lead to vigorous reactions.[7]
-
Storage: Store in a tightly closed container in a dry, well-ventilated area.[8]
-
Disposal: this compound and its containers must be disposed of as hazardous waste. This should be done through a licensed disposal company, in strict accordance with all national and local regulations.[7] Under no circumstances should this material be allowed to enter drains or water courses.[7]
This guide provides a framework for the safe and effective use of this compound. By understanding the chemical principles behind its reactivity and the rationale for each safety protocol, researchers can confidently leverage this powerful synthetic tool while maintaining the highest standards of laboratory safety.
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This compound . CymitQuimica.
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Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction . Organic Chemistry Portal.
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Spectroscopic Data for N-Methoxy-N-methylheptanamide: A Technical Guide for Researchers
Introduction
N-Methoxy-N-methylheptanamide, a member of the Weinreb amide class of compounds, serves as a versatile intermediate in organic synthesis, particularly in the formation of ketones and aldehydes. Its utility stems from the stability of the N-methoxy-N-methylamide group to various nucleophilic reagents and its facile conversion to the corresponding carbonyl compounds under mild conditions. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, grounded in established principles of analytical chemistry.
Molecular Structure and Spectroscopic Overview
This compound possesses a simple aliphatic chain attached to the characteristic Weinreb amide functionality. This structure gives rise to distinct signals in both NMR and IR spectroscopy, allowing for unambiguous identification.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the amide carbonyl and the methoxy group.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.68 | s | 3H | N-OCH₃ |
| ~3.18 | s | 3H | N-CH₃ |
| ~2.40 | t, J ≈ 7.5 Hz | 2H | -C(=O)CH₂- |
| ~1.65 | quint, J ≈ 7.5 Hz | 2H | -C(=O)CH₂CH₂- |
| ~1.30 | m | 6H | -(CH₂)₃- |
| ~0.89 | t, J ≈ 7.0 Hz | 3H | -CH₂CH₃ |
Interpretation:
-
The two singlets at approximately 3.68 and 3.18 ppm are characteristic of the N-methoxy and N-methyl protons, respectively. Their downfield shift is due to the electronegativity of the adjacent nitrogen and oxygen atoms.
-
The triplet at around 2.40 ppm corresponds to the methylene protons alpha to the carbonyl group. The deshielding effect of the carbonyl group causes this downfield shift.
-
The signals for the remaining methylene groups in the heptanoyl chain appear as multiplets in the upfield region, typically between 1.30 and 1.65 ppm.
-
The terminal methyl group of the heptanoyl chain gives rise to a triplet at approximately 0.89 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C=O |
| ~61 | N-OCH₃ |
| ~34 | -C(=O)CH₂- |
| ~32 | N-CH₃ |
| ~31 | -(CH₂)₄- |
| ~29 | -(CH₂)₄- |
| ~25 | -(CH₂)₄- |
| ~22 | -CH₂CH₃ |
| ~14 | -CH₂CH₃ |
Interpretation:
-
The carbonyl carbon of the amide appears significantly downfield, around 174 ppm.
-
The N-methoxy carbon signal is typically found around 61 ppm.[1][2]
-
The N-methyl carbon resonates at approximately 32 ppm.
-
The carbons of the heptanoyl chain are observed in the aliphatic region of the spectrum, with the carbon alpha to the carbonyl appearing at about 34 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl stretch of the tertiary amide.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955-2855 | Strong, sharp | C-H stretching (aliphatic) |
| ~1665 | Strong, sharp | C=O stretching (Amide I band) |
| ~1465 | Medium | CH₂ bending |
| ~1380 | Medium | CH₃ bending |
| ~1180 | Medium | C-N stretching |
| ~1040 | Medium | C-O stretching |
Interpretation:
-
The most prominent feature in the IR spectrum is the strong absorption around 1665 cm⁻¹, which is characteristic of the C=O stretching vibration of a tertiary amide (Weinreb amide).[3][4] This is often referred to as the Amide I band.[3][5]
-
The absence of N-H stretching bands in the region of 3200-3500 cm⁻¹ confirms the tertiary nature of the amide.
-
Strong C-H stretching vibrations from the aliphatic chain and the methyl groups are observed in the 2855-2955 cm⁻¹ region.[6]
Experimental Protocols
The following provides a generalized workflow for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
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Purity and stability of N-Methoxy-N-methylheptanamide
An In-Depth Technical Guide to the Purity and Stability of N-Methoxy-N-methylheptanamide
Abstract
This compound, a prominent member of the Weinreb amide class of reagents, is a cornerstone in modern organic synthesis for the precise construction of ketones. Its utility is fundamentally dependent on its purity upon synthesis and its stability during storage and handling. This guide provides a comprehensive examination of the critical factors governing the purity and stability of this compound. We will explore robust synthetic and purification protocols, delve into the chemical pathways of its degradation, and outline validated analytical methodologies for its characterization. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals who rely on the integrity of this versatile synthetic intermediate.
Introduction: The Role of this compound in Synthesis
N-methoxy-N-methylamides, commonly known as Weinreb amides, are a privileged class of compounds in organic chemistry.[1] Their significance, first reported by Steven M. Weinreb and Steven Nahm in 1981, lies in their ability to react with organometallic reagents (like Grignard or organolithium reagents) to afford ketones in high yields, elegantly circumventing the common issue of over-addition that plagues similar reactions with esters or acid chlorides.[2][3]
The unique reactivity of the Weinreb amide is attributed to the formation of a stable, five-membered tetrahedral intermediate upon nucleophilic attack.[4][5] This intermediate is stabilized by chelation from the N-methoxy group, rendering it resistant to a second nucleophilic addition under typical reaction conditions.[2] An acidic workup then liberates the desired ketone. This controlled reactivity makes this compound an invaluable precursor for the synthesis of heptan-based ketones, which are prevalent in various natural products and pharmaceutical agents. Given this critical role, ensuring the compound's high purity and long-term stability is paramount for reproducible and successful synthetic outcomes.
Physicochemical Properties
A foundational understanding begins with the basic properties of the molecule.
| Property | Value | Source |
| CAS Number | 104863-66-3 | [6][7] |
| Molecular Formula | C₉H₁₉NO₂ | [8] |
| Molecular Weight | 173.25 g/mol | [8] |
| Appearance | Typically a pale-yellow, clear oil | [9][10] |
| Storage | Sealed in a dry environment at room temperature or refrigerated | [6][11] |
Synthesis and Purification: Establishing the Purity Baseline
The quality of this compound is intrinsically linked to its synthesis and subsequent purification. Numerous methods exist for the formation of Weinreb amides, generally involving the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine.[4]
Recommended Synthetic Protocol
A reliable and widely used method involves the activation of heptanoic acid using a coupling agent, followed by amidation. This approach avoids the need to handle the more reactive and moisture-sensitive heptanoyl chloride.
Experimental Protocol: Synthesis from Heptanoic Acid
-
Activation: To a stirred solution of heptanoic acid (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add N-methylmorpholine (NMM) (1.1 equiv.). Slowly add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.) and allow the mixture to stir at 0 °C for 1-2 hours to form the activated ester.
-
Amidation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.) in a minimal amount of water and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the free amine into dichloromethane (DCM), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent in vacuo.
-
Coupling: Dissolve the resulting N,O-dimethylhydroxylamine free base in anhydrous THF and add it dropwise to the activated ester solution at 0 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.[11][12]
This one-pot procedure is highly efficient and generally provides the desired product in high purity, minimizing the formation of byproducts often seen with other coupling reagents.[4][12]
Synthesis and Purification Workflow
The logical flow from starting materials to a purified, verified product is critical for ensuring quality.
Caption: Workflow for the synthesis and purification of this compound.
Stability Profile and Degradation Pathways
While generally stable, this compound is susceptible to degradation under certain conditions, primarily through hydrolysis.[13][14] Understanding these pathways is crucial for defining appropriate storage and handling procedures.
Hydrolytic Degradation
The most common degradation pathway is the hydrolysis of the amide bond, which can be catalyzed by both acid and base.[15]
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding heptanoic acid and N,O-dimethylhydroxylamine.
-
Base-Catalyzed Hydrolysis: Under strong alkaline conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the leaving group yields the heptanoate salt and N,O-dimethylhydroxylamine.[14][15]
Tertiary amides, including Weinreb amides, are generally more resistant to hydrolysis than primary or secondary amides, but degradation can still occur over time, especially under non-neutral pH or at elevated temperatures.[15]
Caption: Primary hydrolytic degradation pathways for this compound.
Thermal and Photochemical Stability
While specific high-temperature studies on this compound are not widely published, general principles suggest that excessive heat can accelerate decomposition.[16] Safety data sheets recommend storage in a cool area and keeping the compound away from heat and open flames.[16][17]
Photochemical degradation is also a consideration. Some studies have explored the photochemical cleavage of the N-O bond in Weinreb amides, suggesting that exposure to UV light could potentially lead to degradation.[18] Therefore, storage in amber vials or protected from direct light is a prudent measure.
Recommended Storage and Handling
To ensure long-term stability and maintain purity, the following storage and handling procedures are recommended:
-
Temperature: Store in a cool, well-ventilated area.[17] For long-term storage, refrigeration (2-8 °C) is advisable.
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and air.[6][16]
-
Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents, as these can initiate degradation.[16]
-
Light: Store in an amber glass vial or in a dark location to prevent potential photochemical degradation.
Analytical Methods for Purity and Stability Assessment
A robust analytical program is essential to validate the purity of newly synthesized batches and to monitor the stability of stored material over time.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and quantifying any impurities or degradants.
-
Method: Reversed-phase HPLC with UV detection is typically employed. A C18 column is effective for separation.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of formic acid (0.1%) to improve peak shape, provides excellent resolution.
-
Detection: The amide chromophore allows for detection by UV spectrophotometry, typically in the range of 210-220 nm.[19]
-
Purity Determination: Purity is calculated based on the area-percent of the main peak relative to all other peaks in the chromatogram.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and can also be used for quantitative purity analysis (qNMR).
-
¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key signals include the N-methoxy and N-methyl singlets, and the characteristic multiplets of the heptyl chain. The absence of signals corresponding to starting materials (e.g., heptanoic acid) or residual solvents confirms purity.
-
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments, including the critical carbonyl carbon signal.[20]
Mass Spectrometry (MS)
Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry confirms the molecular weight of the compound and helps in identifying impurities. The fragmentation pattern can provide further structural confirmation.
Summary of Analytical Techniques
| Technique | Purpose | Typical Parameters |
| HPLC-UV | Purity assessment, quantification of impurities and degradants. | Column: C18; Mobile Phase: H₂O/Acetonitrile gradient with 0.1% Formic Acid; Detection: 210-220 nm. |
| ¹H & ¹³C NMR | Structural confirmation, identification of impurities. | Solvent: CDCl₃, DMSO-d₆; Standard: TMS. |
| LC-MS / GC-MS | Molecular weight confirmation, impurity identification. | Ionization: Electrospray (ESI) for LC-MS, Electron Impact (EI) for GC-MS. |
Analytical Workflow for Quality Control
A structured analytical workflow ensures that each batch of this compound meets the required quality standards before use in sensitive downstream applications.
Caption: A typical analytical workflow for the quality control of this compound.
Conclusion
The reliability of this compound as a synthetic intermediate is directly proportional to the rigor applied to its synthesis, purification, storage, and analysis. By employing robust synthetic protocols that minimize byproduct formation and implementing comprehensive purification techniques, a high-purity baseline can be established. Adherence to strict storage and handling guidelines—namely, protection from moisture, excessive heat, light, and incompatible chemicals—is essential for preserving this purity over time by mitigating hydrolytic and other degradation pathways. Finally, a multi-technique analytical approach combining chromatography and spectroscopy provides a self-validating system to certify the identity, purity, and stability of this critical reagent, empowering scientists to proceed with confidence in their synthetic endeavors.
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Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2018). National Institutes of Health (PMC).[Link]
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Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters.[Link]
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This compound MSDS. (2025). Chemsrc.[Link]
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Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2020). Zanco Journal of Pure and Applied Sciences.[Link]
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A Photochemical Protocol for the Synthesis of Weinreb and Morpholine Amides from Carboxylic Acids. (2021). ResearchGate.[Link]
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Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform. (2021). ResearchGate.[Link]
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N-Methoxy-N-methylcyanoformamide. (2017). Organic Syntheses.[Link]
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N-Methoxy-N-methylcyanoformamide. (2017). Organic Syntheses.[Link]
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A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (2002). KoreaScience.[Link]
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC.[Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses.[Link]
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Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega.[Link]
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CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. (1993). Organic Preparations and Procedures International.[Link]
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N-methoxy-n-methylamides as effective acylating agents. (1981). Penn State Research Database.[Link]
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Recent Developments in Weinreb Synthesis and their Applications. (2020). Zanco Journal of Pure and Applied Sciences.[Link]
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Arkat USA.[Link]
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Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry.[Link]
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Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube.[Link]
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A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (2012). ResearchGate.[Link]
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Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. (2023). National Institutes of Health (PMC).[Link]
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Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. (2021). ResearchGate.[Link]
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Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. (2018). Thieme Chemistry.[Link]
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An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. (2001). Journal of Organic Chemistry.[Link]
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Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. (2010). National Institutes of Health.[Link]
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Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. (2015). eScholarship.org.[Link]
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Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2022). MDPI.[Link]
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Commercial Suppliers and Technical Applications of N-Methoxy-N-methylheptanamide: A Guide for Researchers
Introduction: The Strategic Value of N-Methoxy-N-methylheptanamide in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and fine chemical development, the pursuit of controlled and high-yield transformations is paramount. This compound (CAS No. 104863-66-3), a prominent member of the N-methoxy-N-methylamide family, commonly known as Weinreb amides, has emerged as a critical reagent for the precise construction of carbonyl compounds. Its unique structural attributes offer a reliable solution to the pervasive challenge of over-addition often encountered with highly reactive organometallic reagents. This guide provides an in-depth exploration of this compound, covering its commercial availability, core chemical principles, and detailed protocols for its synthesis and application, designed for researchers, scientists, and professionals in drug development.
This compound is an organic compound characterized by an amide functional group derived from heptanoic acid, with methoxy and methyl groups attached to the nitrogen atom.[1] This substitution pattern is the key to its utility, enhancing its solubility in organic solvents and, most importantly, moderating its reactivity in a predictable manner.[1]
Core Principle: The Weinreb Amide Chelation-Stabilized Intermediate
The efficacy of this compound in preventing the over-addition of organometallic reagents to form tertiary alcohols, a common side reaction with esters or acid chlorides, lies in the stability of its tetrahedral intermediate. This stability is achieved through chelation. When a nucleophile, such as a Grignard or organolithium reagent, attacks the carbonyl carbon of the Weinreb amide, a tetrahedral intermediate is formed. The methoxy group's oxygen atom chelates to the metal cation (e.g., MgX⁺ or Li⁺), creating a stable five-membered ring.[2] This chelated intermediate is stable at low temperatures and does not collapse until acidic workup, at which point it cleanly affords the desired ketone.[2]
Caption: Mechanism of the Weinreb Ketone Synthesis.
Commercial Availability
This compound is readily available from a variety of commercial suppliers, catering to both research and bulk-scale needs. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific requirements of your application.
| Supplier | Purity | Available Quantities | Notes |
| ChemicalBook | Varies by listing | Grams to Kilograms | A marketplace with multiple vendors.[3] |
| Chemsrc | Varies by listing | Milligrams to Grams | Provides MSDS and property data.[1] |
| CymitQuímica | 98% | 250mg, 1g, 5g | Marketed under the Fluorochem brand.[4] |
| Sapphire Bioscience | Not specified | 1g | Distributed for Toronto Research Chemicals.[2] |
| BLD Pharm | Not specified | Varies | Online ordering available. |
Synthesis of this compound: A Validated Protocol
While commercially available, this compound can also be synthesized in the laboratory. The most common and reliable method involves the acylation of N,O-dimethylhydroxylamine with heptanoyl chloride. This procedure is adaptable from the original Weinreb-Nahm synthesis of ketones.[2]
Caption: Workflow for the Synthesis of this compound.
Detailed Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask, followed by the slow addition of pyridine (2.2 equivalents) at 0°C (ice-water bath). Stir the resulting slurry for 15-20 minutes.
-
Acylation: Dissolve heptanoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the heptanoyl chloride solution dropwise to the stirring slurry at 0°C over 30-45 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture back to 0°C and slowly quench with 1M HCl. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a colorless to pale yellow liquid.[1]
Application in Ketone Synthesis: A Practical Workflow
The primary application of this compound is in the synthesis of ketones via reaction with organometallic reagents. The following protocol outlines the synthesis of heptanophenone as a representative example.
Detailed Step-by-Step Methodology:
-
Grignard Reagent Preparation: In a separate flame-dried, three-necked flask under an inert atmosphere, prepare phenylmagnesium bromide from magnesium turnings (1.2 equivalents) and bromobenzene (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reaction Setup: In another flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF and cool the solution to 0°C.
-
Addition: Slowly add the prepared phenylmagnesium bromide solution to the stirred solution of the Weinreb amide at 0°C via a cannula or dropping funnel.
-
Reaction: Maintain the reaction at 0°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting amide.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C. Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude heptanophenone can be purified by column chromatography or distillation.
This protocol provides a robust and high-yielding route to the desired ketone, avoiding the formation of triphenylmethanol, the over-addition product.
Conclusion: A Reliable Tool for Precision Synthesis
This compound stands as a testament to the power of rationally designed reagents in overcoming fundamental challenges in organic synthesis. Its ability to facilitate the clean and controlled formation of ketones from highly reactive organometallic precursors has cemented its role as an indispensable tool for chemists in research and industry. The commercial availability of this Weinreb amide, coupled with well-established protocols for its synthesis and application, ensures its continued and widespread use in the development of complex molecules, from novel pharmaceuticals to advanced materials. By understanding the underlying mechanistic principles and employing validated experimental procedures, researchers can confidently leverage this compound to achieve their synthetic goals with precision and efficiency.
References
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]
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n-HEPTAMIDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
This compound | CAS#:104863-66-3. (2025). Chemsrc. Retrieved from [Link]
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Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
Methodological & Application
Harnessing N-Methoxy-N-methylheptanamide for Precision Ketone Synthesis: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract: The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the development of pharmaceuticals, agrochemicals, and fine chemicals. Traditional methods involving the reaction of organometallic reagents with carboxylic acid derivatives like acid chlorides or esters are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm ketone synthesis offers a robust and highly selective alternative.[1][2][3] This guide provides a detailed exploration of this methodology, focusing on the use of N-Methoxy-N-methylheptanamide as a model substrate. We will delve into the underlying mechanism, provide step-by-step protocols for both the preparation of the Weinreb amide and its conversion to a ketone, and discuss the broad scope and advantages of this indispensable synthetic tool.
The Weinreb Amide Advantage: Overcoming Over-Addition
The primary challenge in synthesizing ketones from reactive nucleophiles like Grignard or organolithium reagents is that the resulting ketone is often more reactive than the starting material. This leads to a second nucleophilic attack on the newly formed ketone, yielding a tertiary alcohol.[3][4] The Weinreb-Nahm ketone synthesis, discovered by Steven M. Weinreb and Steven Nahm in 1981, elegantly circumvents this problem.[1]
The key to this method is the use of an N-methoxy-N-methylamide, or "Weinreb amide".[5] The unique structure of this functional group facilitates the formation of a stable tetrahedral intermediate upon nucleophilic attack. This stability prevents the premature collapse of the intermediate and subsequent over-addition.[1][6]
Key Advantages of the Weinreb-Nahm Synthesis:
-
High Selectivity: Effectively stops the reaction at the ketone stage, preventing the formation of tertiary alcohol byproducts.[5]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups in both the Weinreb amide and the organometallic reagent, including esters, silyl ethers, and N-protected amino acids.[1][4]
-
Versatility: Can be used with a diverse range of nucleophiles, such as Grignard reagents, organolithium species, and even some organocuprates.[1]
-
Stability: Weinreb amides are generally stable, often crystalline solids, that can be purified by chromatography and stored, unlike more reactive acid chlorides.[5]
-
Mild Conditions: Reactions are typically run at low temperatures and under conditions compatible with sensitive molecules.[2]
The Reaction Mechanism: A Tale of Chelation
The remarkable selectivity of the Weinreb ketone synthesis is rooted in the formation of a stable, five-membered chelated intermediate.[2] When an organometallic reagent (R'-M) attacks the carbonyl carbon of the this compound, a tetrahedral intermediate is formed. The metal cation (e.g., MgX⁺ or Li⁺) is then coordinated by both the newly formed oxyanion and the N-methoxy oxygen atom.[1][6]
This chelation stabilizes the intermediate, preventing it from collapsing to a ketone until an acidic workup is performed.[6][7] The intermediate is stable at low temperatures (typically -78 °C to 0 °C), and only upon quenching with an aqueous acid source does it break down to release the desired ketone and the water-soluble N,O-dimethylhydroxylamine salt.[1]
Caption: The mechanism of the Weinreb Ketone Synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for preparing the Weinreb amide and subsequently using it to synthesize a ketone.
Protocol 1: Preparation of this compound
This protocol details the synthesis of the Weinreb amide from the corresponding acid chloride. This is a common and efficient method for its preparation.[4][8]
Materials and Reagents:
-
Heptanoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride [MeO(Me)NH•HCl]
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and drying
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).
-
Dissolution: Add anhydrous dichloromethane and cool the resulting slurry to 0 °C in an ice-water bath.
-
Base Addition: Slowly add pyridine or triethylamine (2.2 equivalents) to the slurry. The base neutralizes the hydrochloride salt, liberating the free amine.
-
Acid Chloride Addition: In a separate flask, dissolve heptanoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the cold amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by silica gel column chromatography or distillation to yield a colorless oil.
Protocol 2: Synthesis of Heptanophenone
This protocol describes the reaction of this compound with phenylmagnesium bromide to yield heptanophenone.
Materials and Reagents:
-
This compound
-
Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1.0 M)
-
Tetrahydrofuran (THF), anhydrous
-
1 M aqueous hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried, three-neck round-bottom flask with a magnetic stir bar
-
Septa, nitrogen inlet, and thermometer
-
Syringes for liquid transfer
-
Dry ice/acetone bath (-78 °C)
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble a flame-dried three-neck flask under a positive pressure of nitrogen.
-
Reagent Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF to the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.1-1.2 equivalents) via syringe over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting amide is consumed, cool the reaction back to 0 °C and quench it by slowly adding 1 M HCl. This step hydrolyzes the stable intermediate to form the ketone.[6]
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure heptanophenone.
Visualization of the Synthetic Workflow
The two-stage process, from a carboxylic acid derivative to the final ketone product, is a highly reliable and modular synthetic route.
Caption: General workflow for Weinreb ketone synthesis.
Scope and Versatility
The true power of the Weinreb amide lies in its compatibility with a vast array of nucleophiles. This allows for the synthesis of a diverse library of ketones from a single this compound precursor.
| Nucleophilic Reagent (R'-M) | Resulting Ketone Product (R-CO-R') | Notes |
| Methylmagnesium bromide (CH₃MgBr) | 2-Octanone | A simple aliphatic ketone. |
| Phenylmagnesium bromide (PhMgBr) | Heptanophenone | An aryl ketone, as described in the protocol. |
| Vinyllithium (CH₂=CHLi) | Non-1-en-3-one | An α,β-unsaturated ketone.[1] |
| Ethynyllithium (HC≡CLi) | Non-1-yn-3-one | An alkynyl ketone, a versatile synthetic intermediate. |
| n-Butyllithium (n-BuLi) | 5-Undecanone | Demonstrates the addition of another aliphatic chain. |
Conclusion
The use of this compound provides a reliable and high-yielding pathway for the synthesis of heptyl ketones. The underlying principle of forming a stable, chelated tetrahedral intermediate makes the Weinreb-Nahm synthesis a cornerstone of modern organic chemistry, effectively solving the long-standing problem of over-addition by powerful organometallic nucleophiles.[1][2][5] The operational simplicity, mild conditions, and broad functional group tolerance have cemented its use in both academic research and large-scale industrial applications, particularly in the synthesis of complex natural products and pharmaceutical agents.[1]
References
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Wikipedia. Weinreb ketone synthesis. [Link]
-
Grokipedia. Weinreb ketone synthesis. [Link]
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Current Organic Synthesis. Weinreb amides. [Link]
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-
YouTube. Weinreb ketone synthesis. [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
ResearchGate. The Growing Synthetic Utility of the Weinreb Amide. [Link]
-
Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]
-
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
Nahm, S., & Weinreb, S. M. N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. [Link]
-
Oriental Journal of Chemistry. Recent Developments in Weinreb Synthesis and their Applications. [Link]
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Blog | Wenxuecity. Weinreb ketone synthesis. [Link]
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Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]
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N-Methoxy-N-methylheptanamide as a Weinreb amide in organic synthesis
An Application Guide to N-Methoxy-N-methylheptanamide: A Versatile Weinreb Amide for Controlled Carbonyl Synthesis
Introduction: The Power of Controlled Acylation
In the landscape of organic synthesis, the formation of carbon-carbon bonds to create ketones is a fundamental transformation. However, traditional methods involving the reaction of highly reactive organometallic reagents with acyl compounds like acid chlorides or esters are often plagued by a critical issue: over-addition.[1][2] This occurs when a second equivalent of the nucleophile adds to the newly formed ketone, leading to the tertiary alcohol as an undesired byproduct.[1][3] The Weinreb-Nahm ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, offers an elegant solution to this challenge.[1]
At the heart of this methodology is the N-methoxy-N-methylamide , commonly known as the Weinreb amide .[4] These unique functional groups act as robust acylating agents that can react with a wide array of potent nucleophiles, such as Grignard and organolithium reagents, to produce ketones in high yields.[1] Similarly, they can be selectively reduced by hydride reagents to furnish aldehydes.[1][4] This guide focuses on a specific, yet representative, member of this class: This compound . We will explore its mechanism, applications, and provide detailed protocols for its use in the controlled synthesis of ketones and aldehydes, offering researchers a reliable tool for complex molecule construction.[5]
The Scientific Principle: Chelation-Stabilized Intermediate
The remarkable selectivity of the Weinreb amide stems from its ability to form a stable tetrahedral intermediate upon nucleophilic attack. Unlike the intermediate formed from an ester or acid chloride, the Weinreb amide intermediate is stabilized by chelation between the metal cation (e.g., Li⁺ or MgBr⁺) and the two oxygen atoms of the amide moiety.[1][2][6]
This five-membered chelate is remarkably stable at low temperatures, preventing the premature collapse of the intermediate and the elimination of the leaving group.[1][7] Consequently, the carbonyl group is not regenerated under the reaction conditions, averting the problematic second nucleophilic addition.[2] The desired ketone or aldehyde is then liberated upon a simple aqueous or acidic workup, which hydrolyzes the stable intermediate.[2][7]
Caption: General mechanism of the Weinreb ketone synthesis.
Preparation of this compound
This compound is readily synthesized from common starting materials. The most prevalent method involves the acylation of N,O-dimethylhydroxylamine (often used as its more stable hydrochloride salt) with an activated derivative of heptanoic acid, such as heptanoyl chloride.[1][8] Alternative precursors include heptanoic acid itself, activated with a coupling agent, or the corresponding ester.[1][9]
Caption: General workflow for synthesizing a Weinreb amide.
Application Note 1: Synthesis of Ketones
The reaction of this compound with organometallic reagents is a highly reliable method for preparing ketones.[5] The protocol below details the synthesis of octan-2-one using methylmagnesium bromide as a representative example.
Protocol 1: Synthesis of Octan-2-one via Grignard Reaction
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (1.2 eq, ~3.0 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Experimental Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the amide in anhydrous THF (~0.2 M concentration) under a positive pressure of inert gas.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Grignard Addition: Add the methylmagnesium bromide solution (1.2 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure octan-2-one.
Data Summary: Ketone Synthesis
| Organometallic Reagent (R-MgBr) | Product Ketone | Typical Yield Range |
| Methylmagnesium bromide | Octan-2-one | 85-95% |
| Ethylmagnesium bromide | Nonan-3-one | 80-90% |
| Phenylmagnesium bromide | 1-Phenylheptan-1-one | 75-85% |
| Vinylmagnesium bromide | Non-1-en-3-one | 70-80%[10] |
Yields are illustrative and depend on specific reaction conditions and purification.
Application Note 2: Synthesis of Aldehydes
The controlled reduction of Weinreb amides provides an excellent route to aldehydes, avoiding the common problem of over-reduction to primary alcohols.[11] Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminium Hydride (DIBAL-H) are effective for this transformation.[1]
Protocol 2: Synthesis of Heptanal via Hydride Reduction
Materials:
-
This compound (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H) (1.5 eq, ~1.0 M solution in hexanes/toluene)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution or 1 M HCl
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Experimental Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask with a stir bar, septum, and inert gas inlet. Add this compound (1.0 eq).
-
Dissolution: Dissolve the amide in anhydrous THF or DCM (~0.2 M).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Hydride Addition: Add the DIBAL-H solution (1.5 eq) dropwise via syringe over 20-30 minutes, maintaining the internal temperature at -78°C.
-
Reaction: Stir the mixture at -78°C for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction at -78°C by the very slow, dropwise addition of methanol, followed by saturated Rochelle's salt solution.
-
Workup: Remove the cooling bath and stir the mixture vigorously at room temperature until two clear layers form (can take several hours). Alternatively, quench with 1 M HCl and separate the layers.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent. Note: Heptanal is volatile.
-
Purification: The crude aldehyde is often pure enough for subsequent steps, but can be purified by careful distillation or flash chromatography if necessary.
Data Summary: Aldehyde Synthesis
| Reducing Agent | Typical Conditions | Outcome |
| LiAlH₄ | THF, -40°C to 0°C | Good to excellent yields of Heptanal.[1] |
| DIBAL-H | THF or Toluene, -78°C | Excellent yields, highly chemoselective.[12] |
| Mg(BH₄)₂ Reagents | THF, Ambient Temp | Mild conditions, good yields.[11] |
Troubleshooting & Field Insights
-
Issue: Low or No Ketone/Aldehyde Yield.
-
Cause: The most common culprit is inactive organometallic or hydride reagents due to moisture contamination.
-
Solution: Ensure all glassware is rigorously dried, use freshly distilled anhydrous solvents, and titrate organometallic reagents before use to determine their exact molarity.
-
-
Issue: Formation of Tertiary Alcohol (in Ketone Synthesis).
-
Cause: The reaction temperature was too high, causing the chelated intermediate to break down prematurely.
-
Solution: Maintain strict temperature control (0°C for Grignards, -78°C for many organolithiums). Ensure a slow, dropwise addition of the nucleophile to manage exotherms.
-
-
Issue: Complex Mixture During Workup.
-
Cause: Inefficient quenching can lead to side reactions. The workup for DIBAL-H reductions, in particular, can form persistent aluminum emulsions.
-
Solution: For DIBAL-H, using Rochelle's salt is highly recommended as it chelates the aluminum salts and aids in breaking up emulsions, leading to a much cleaner separation.[12]
-
Safety & Handling
-
This compound: Handle in a well-ventilated area or chemical fume hood.[8] Wear standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8][13] Avoid inhalation of vapors and contact with skin and eyes.[13][14]
-
Organometallic Reagents (Grignards, Organolithiums): These reagents are highly reactive, pyrophoric (may ignite on contact with air), and react violently with water. All manipulations must be performed under a strictly inert atmosphere (argon or nitrogen) using syringe and cannula techniques.
-
Hydride Reducing Agents (LiAlH₄, DIBAL-H): These are also highly reactive and flammable. They react violently with water and protic solvents, releasing flammable hydrogen gas. Quench reactions slowly and at low temperatures.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Always use freshly opened bottles or test for and remove peroxides before use.
Conclusion
This compound serves as an exemplary model of the Weinreb amide's utility in modern organic synthesis. Its ability to cleanly and efficiently convert a simple alkyl chain into a versatile carbonyl functional group—either a ketone or an aldehyde—without the common side reactions of simpler acylating agents, makes it an invaluable tool.[9][15] By understanding the underlying mechanism of chelate stabilization and adhering to carefully controlled reaction protocols, researchers in academic and industrial settings can leverage this reagent to streamline synthetic routes and build complex molecular architectures with precision and confidence.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
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Floyd, D. M., et al. (1998). Parallel Synthesis of Aldehydes and Ketones Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 63(23), 8034–8038. [Link]
-
Valente, C., et al. (2012). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic letters, 14(10), 2532–2535. [Link]
-
Pashikanti, S., et al. (2011). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship, University of California. [Link]
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Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
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Chemsrc. This compound | CAS#:104863-66-3. [Link]
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YouTube. (2020). Weinreb ketone synthesis. [Link]
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
-
Collum, D. B., et al. (2018). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry, 83(17), 10099–10106. [Link]
-
Sancus Chemical. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]
-
Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(8), 1427–1429. [Link]
-
Semantic Scholar. N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. [Link]
-
Khdour, O. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 175-189. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. [Link]
-
Gomtsyan, A., et al. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613–3616. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
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Application Note: Weinreb Ketone Synthesis Using N-Methoxy-N-methylheptanamide and Grignard Reagents
Introduction: The Challenge of Controlled Acylation
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds to produce ketones is a cornerstone transformation. However, traditional methods involving the reaction of highly reactive organometallic reagents (like Grignard or organolithium reagents) with acylating agents such as esters or acid chlorides are often plagued by a critical side reaction: over-addition.[1][2] This occurs because the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as the major byproduct.[1][3][4]
The Weinreb-Nahm amide, an N-methoxy-N-methylamide, elegantly solves this problem.[3][4] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functionality allows for the clean and high-yield synthesis of ketones from a wide array of organometallic reagents.[3] This application note provides a detailed technical guide on the reaction of N-Methoxy-N-methylheptanamide with Grignard reagents, covering the underlying mechanism, a step-by-step experimental protocol, and key practical insights for researchers in drug development and chemical synthesis.
The Mechanistic Basis for Selectivity
The remarkable success of the Weinreb-Nahm amide lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of the Grignard reagent.[3][5]
Why this intermediate is key:
-
Chelation: The magnesium atom of the Grignard reagent is coordinated by both the carbonyl oxygen and the N-methoxy oxygen. This bidentate chelation forms a highly stable intermediate.[3][5]
-
Stability at Low Temperatures: This chelated complex is stable at low reaction temperatures (typically 0 °C to -78 °C) and does not collapse to the ketone until acidic aqueous workup.[3][6]
-
Prevention of Over-Addition: Because the intermediate is stable and the carbonyl is effectively "masked," it is protected from further nucleophilic attack by another equivalent of the Grignard reagent.[4][7]
Upon introduction of a mild acid (e.g., NH₄Cl solution) during workup, the complex is protonated and readily collapses, liberating the desired ketone in high purity.[6]
Caption: Reaction mechanism illustrating the stable chelated intermediate.
Experimental Protocol: Synthesis of Octan-2-one
This protocol details the reaction of this compound with methylmagnesium bromide to yield octan-2-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% Purity | e.g., TCI, Sigma | Store under inert gas. |
| Methylmagnesium Bromide (MeMgBr) | 3.0 M in Diethyl Ether | e.g., Sigma-Aldrich | Anhydrous, handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | e.g., Acros Organics | Inhibitor-free, freshly distilled or from solvent system. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Standard | Used for quenching the reaction. |
| Diethyl Ether (Et₂O) | ACS Grade | Standard | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard | For drying organic layers. |
| Round-bottom flask, magnetic stirrer, syringes, needles, septa, argon/nitrogen line. | - | - | All glassware must be oven- or flame-dried. |
Step-by-Step Methodology
A. Reaction Setup:
-
Place a magnetic stir bar in a 100 mL two-neck round-bottom flask.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
To the flask, add this compound (e.g., 1.73 g, 10.0 mmol).
-
Add 40 mL of anhydrous THF via syringe. Stir the solution until the amide is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
B. Grignard Reagent Addition:
-
Slowly add methylmagnesium bromide (3.0 M in Et₂O, 3.7 mL, 11.0 mmol, 1.1 equivalents) dropwise to the stirred solution via syringe over 10-15 minutes.
-
Causality Note: A slight excess (1.1-1.2 eq) of the Grignard reagent ensures complete consumption of the starting amide.[4] The slow, dropwise addition at 0 °C is crucial to control the initial exotherm and prevent potential side reactions.
-
C. Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
System: 20% Ethyl Acetate in Hexanes.
-
Visualization: Potassium permanganate stain.
-
Observation: The starting Weinreb amide spot should be consumed and a new, less polar spot for the ketone should appear.
-
D. Aqueous Work-up (Quench):
-
Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution while the flask is still in the ice bath.
-
Causality Note: Quenching at low temperature is important to prevent decomposition of the tetrahedral intermediate before protonation.[3] NH₄Cl is a mild acid, which effectively protonates the intermediate and breaks up the magnesium salts without creating harsh acidic conditions that could promote side reactions.
-
-
Allow the mixture to warm to room temperature and stir for 15 minutes. The mixture should separate into two clear layers.
E. Extraction and Purification:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The resulting crude oil can be purified by flash column chromatography on silica gel, though often the purity is high enough for subsequent steps.[8] An expected yield is typically in the range of 80-95%.[8]
Caption: Step-by-step experimental workflow for the Weinreb ketone synthesis.
Scope, Limitations, and Troubleshooting
The Weinreb ketone synthesis is highly versatile and tolerates a wide variety of functional groups in both the amide and the Grignard reagent, including esters, silyl ethers, and N-protected amino acids.[3]
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive Grignard reagent (degraded by moisture/air). | Titrate the Grignard reagent before use. Ensure all glassware is dry and the reaction is under inert atmosphere. |
| Formation of Tertiary Alcohol (Over-addition) | Reaction temperature was allowed to rise too high, causing premature collapse of the intermediate. | Maintain strict temperature control (0 °C or colder). Quench the reaction while it is still cold.[9] |
| Recovery of Starting Material | Insufficient Grignard reagent added. | Use a slight excess (1.1-1.2 eq) of the Grignard reagent.[4] |
| Complex Mixture of Products | Highly basic or sterically hindered Grignard reagents can cause elimination of the methoxide group.[3] | For problematic substrates, consider alternative organometallic reagents (e.g., organolithiums) or different reaction temperatures. |
Conclusion
The reaction of N-methoxy-N-methylamides with Grignard reagents is a robust and reliable method for the synthesis of ketones, effectively circumventing the common issue of over-addition.[3][7] The stability of the chelated tetrahedral intermediate is the cornerstone of this methodology's success, providing high yields and excellent functional group tolerance. This protocol for reacting this compound serves as a dependable template for chemists aiming to perform controlled and efficient acylation reactions in complex molecular settings.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]
-
Wikipedia. (2023, December 28). Weinreb ketone synthesis. [Link]
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Garg, N. K. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. Royal Society of Chemistry. [Link]
-
Grokipedia. (n.d.). Weinreb ketone synthesis. [Link]
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Douglass, J. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]
-
Specialty Chemical Manufacturer. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]
-
Okano, A. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
Chemiz. (2022, August 16). Weinreb ketone synthesis. YouTube. [Link]
-
ResearchGate. (2008). Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. [Link]
-
ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]
-
Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. [Link]
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Application Notes & Protocols: A Detailed Guide to Ketone Synthesis via Acylation of N-Methoxy-N-methylheptanamide
Abstract
This comprehensive guide provides a detailed protocol for the acylation of organometallic reagents using N-Methoxy-N-methylheptanamide, a specialized Weinreb amide, for the efficient and high-yield synthesis of ketones. We will delve into the mechanistic underpinnings of the Weinreb-Nahm ketone synthesis, highlighting its key advantages over traditional acylation methods. This document offers a step-by-step experimental protocol, practical insights, and visual aids to empower researchers, scientists, and drug development professionals in leveraging this robust synthetic methodology.
Introduction: The Power of Weinreb Amides in Ketone Synthesis
The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal in the construction of a vast array of pharmaceuticals, natural products, and fine chemicals.[1] Traditional methods for ketone synthesis, such as the acylation of organometallic reagents with acid chlorides or esters, are often plagued by a significant side reaction: over-addition. This leads to the formation of tertiary alcohols as undesired byproducts, complicating purification and reducing the overall yield.[1]
The advent of the Weinreb-Nahm ketone synthesis in 1981 marked a paradigm shift in acylation chemistry.[1] This method employs N-methoxy-N-methylamides, commonly known as Weinreb amides, as acylating agents. The unique structural feature of the Weinreb amide is its ability to form a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents).[1] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. Consequently, the ketone is not formed in the presence of the highly reactive organometallic reagent, effectively preventing the problematic over-addition.[1]
This compound is a valuable building block for the synthesis of ketones bearing a heptanoyl moiety. Its application allows for the clean and controlled introduction of this functional group, making it a reliable tool in multi-step organic synthesis.
The Weinreb-Nahm Acylation: A Mechanistic Overview
The remarkable selectivity of the Weinreb-Nahm ketone synthesis is attributed to the formation of a stable tetrahedral intermediate. The following diagram illustrates the generally accepted mechanism for the reaction of this compound with a Grignard reagent (R'-MgX).
Caption: Mechanism of Weinreb-Nahm Ketone Synthesis.
The key step is the formation of the stable, chelated tetrahedral intermediate. The magnesium atom is coordinated by both the carbonyl oxygen and the methoxy oxygen, preventing the elimination of the amide group and subsequent second addition of the Grignard reagent. This stable intermediate persists until it is hydrolyzed during the aqueous workup to yield the desired ketone.
Experimental Protocol: Synthesis of 2-Octanone
This protocol details the synthesis of 2-octanone via the reaction of this compound with methylmagnesium bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥98% | Fluorochem | 104863-66-3 |
| Methylmagnesium bromide | 3.0 M in Diethyl Ether | Sigma-Aldrich | 75-16-1 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Saturated aqueous NH₄Cl | Reagent Grade | Fisher Scientific | 12125-02-9 |
| Diethyl ether (Et₂O) | ACS Grade | VWR | 60-29-7 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich | 7487-88-9 |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |
Safety Precautions:
-
All manipulations involving organometallic reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.
-
Grignard reagents are highly flammable and react violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.
-
Work in a well-ventilated fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add this compound (1.73 g, 10.0 mmol).
-
Dissolve the amide in anhydrous tetrahydrofuran (THF) (30 mL) via syringe under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Addition of Grignard Reagent:
-
While stirring vigorously, add methylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11.0 mmol, 1.1 equivalents) dropwise to the cooled solution of the Weinreb amide over a period of 15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
-
Reaction Quench and Workup:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) to the cooled reaction mixture.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid (HCl) (20 mL), followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL), and finally with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-octanone.
-
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of 2-octanone.
Expected Results and Characterization
The reaction should proceed cleanly with a high conversion to the desired ketone, 2-octanone. The purified product should be a colorless oil.
-
Expected Yield: 80-95%
-
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 2.42 (t, J = 7.4 Hz, 2H), 2.13 (s, 3H), 1.57 (quint, J = 7.4 Hz, 2H), 1.29 (m, 6H), 0.88 (t, J = 6.8 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 209.3, 43.8, 31.6, 29.8, 28.9, 23.9, 22.5, 14.0.
-
Mass Spectrometry (EI): m/z (%) = 128 (M⁺), 113, 85, 71, 58, 43.
-
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction or presence of moisture.
-
Solution: Ensure all glassware is rigorously dried and solvents are anhydrous. The Grignard reagent should be titrated before use to determine its exact concentration. The reaction time or temperature may be slightly increased, but monitor for potential side reactions.
-
-
Formation of Tertiary Alcohol (Over-addition):
-
Cause: This is rare with Weinreb amides but could indicate that the reaction temperature was too high, leading to the premature collapse of the tetrahedral intermediate.
-
Solution: Maintain the reaction temperature at 0 °C or lower during the addition of the Grignard reagent.
-
-
Difficult Purification:
-
Cause: Incomplete quenching or workup.
-
Solution: Ensure the quenching step is performed slowly and with efficient stirring to completely neutralize the reactive species. The washing steps are crucial for removing unreacted starting materials and byproducts.
-
Conclusion
The acylation of organometallic reagents with this compound is a highly reliable and efficient method for the synthesis of ketones. The stability of the Weinreb amide and the chelated tetrahedral intermediate effectively circumvents the common problem of over-addition, leading to high yields of the desired product. This protocol provides a robust and scalable procedure that is broadly applicable in both academic research and industrial drug development.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
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N-Methoxy-N-methylheptanamide: A Superior Alternative to Acid Chlorides in Acylation Reactions
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the demand for precise, high-yielding, and safe acylation methods is paramount. While traditionally relied upon, acid chlorides like heptanoyl chloride present significant challenges, including high reactivity leading to over-addition, moisture sensitivity, and the generation of corrosive byproducts. This document presents N-methoxy-N-methylheptanamide, a Weinreb amide, as a robust and versatile alternative. We will delve into the mechanistic advantages of this reagent, provide detailed, validated protocols for its synthesis and application, and offer comparative data that underscores its superiority in achieving controlled ketone synthesis.
Introduction: The Limitations of Traditional Acylating Agents
Acid chlorides have long been workhorses in organic chemistry for introducing acyl groups. However, their utility is often hampered by their inherent reactivity. The reaction of an acid chloride with an organometallic reagent, for instance, is notoriously difficult to control. The initially formed ketone is often more reactive than the starting acid chloride, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1][2] This "over-addition" problem necessitates stringent reaction conditions, such as cryogenic temperatures, and often still results in modest yields of the desired ketone.[1][3]
Furthermore, the handling of heptanoyl chloride requires rigorous safety protocols. It is a corrosive, lachrymatory (tear-inducing) compound that reacts violently with water, releasing corrosive hydrogen chloride gas.[4][5][6] This high reactivity also makes it sensitive to moisture, necessitating anhydrous conditions for storage and handling to prevent decomposition.[4][7]
The Weinreb Amide Advantage: Stability Through Chelation
N-methoxy-N-methylamides, commonly known as Weinreb amides, were introduced by Steven M. Weinreb and Steven Nahm in 1981 as a solution to the over-addition problem.[3] The unique structural feature of a Weinreb amide is the N-methoxy-N-methyl group, which plays a crucial role in its reactivity.[8]
When a Weinreb amide reacts with an organometallic reagent (e.g., a Grignard or organolithium reagent), a stable tetrahedral intermediate is formed.[9] This stability is attributed to the chelation of the metal cation by both the oxygen of the carbonyl group and the oxygen of the N-methoxy group, forming a stable five-membered ring.[8][10] This chelated intermediate is stable at low temperatures and does not collapse to form the ketone until an aqueous workup is performed.[3][11] This prevents the ketone from being present in the reaction mixture with the highly reactive organometallic reagent, thus completely avoiding the over-addition side reaction.[3][9]
The mechanistic journey from Weinreb amide to ketone is a testament to controlled reactivity. The stability of the tetrahedral intermediate is the cornerstone of this control, a feature starkly absent in reactions involving more conventional acylating agents like acid chlorides.[1] This unique mechanism not only ensures high yields of the desired ketone but also imparts a remarkable tolerance for a wide array of functional groups within the reacting molecules.[3]
Comparative Analysis: this compound vs. Heptanoyl Chloride
| Feature | Heptanoyl Chloride | This compound (Weinreb Amide) |
| Reactivity with Organometallics | Prone to over-addition, forming tertiary alcohols.[1] | Selective mono-addition to form ketones in high yield.[3][9] |
| Reaction Control | Difficult to control; requires precise stoichiometry and low temperatures.[3] | Excellent control due to the stable chelated intermediate.[9][11] |
| Functional Group Tolerance | Limited due to high reactivity. | Tolerates a wide variety of sensitive functional groups.[3] |
| Handling and Safety | Corrosive, lachrymatory, and moisture-sensitive; reacts exothermically with water.[4][6] | Generally stable, allowing for easier handling and storage.[9] |
| Byproducts | Generates corrosive HCl. | Produces neutral N,O-dimethylhydroxylamine upon workup. |
Experimental Protocols
Synthesis of this compound from Heptanoic Acid
There are several reliable methods for the preparation of Weinreb amides from carboxylic acids.[11][12] A common approach involves the use of a coupling agent to activate the carboxylic acid.
Protocol:
-
To a solution of heptanoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 eq).[12]
-
Stir the mixture at room temperature to form the mixed anhydride.
-
In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.1 eq) with a base (e.g., pyridine or triethylamine) (1.1 eq).[11]
-
Add the neutralized N,O-dimethylhydroxylamine to the mixed anhydride solution.
-
Allow the reaction to proceed until completion (monitoring by TLC or LC-MS is recommended).
-
Upon completion, the dicyclohexylurea byproduct can be removed by filtration.[12]
-
The filtrate is then washed, dried, and concentrated under reduced pressure to yield this compound, which can be purified further by column chromatography if necessary.
Ketone Synthesis using this compound
This protocol outlines the reaction of this compound with a Grignard reagent to synthesize a ketone.
Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.
-
Slowly add the Grignard reagent (e.g., phenylmagnesium bromide) (1.1-1.2 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at the low temperature for a specified time (typically 1-2 hours) to allow for the formation of the stable tetrahedral intermediate.
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl or saturated aqueous ammonium chloride). This will hydrolyze the intermediate to the desired ketone.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure.
-
The crude ketone can then be purified by standard methods such as column chromatography or distillation.
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of the Weinreb Ketone Synthesis.
Experimental Workflow
Caption: Workflow for Ketone Synthesis.
Applications in Drug Development and Complex Molecule Synthesis
The reliability and mild reaction conditions of the Weinreb ketone synthesis have made it a valuable tool in the synthesis of complex natural products and pharmaceuticals.[3] Its tolerance for a wide range of functional groups allows for its application late in a synthetic sequence, where protecting group manipulations can be minimized. This methodology has been successfully employed in the total synthesis of numerous biologically active molecules, demonstrating its importance in modern drug discovery and development.[3][13]
Conclusion
This compound offers a significant improvement over traditional acid chlorides for acylation reactions, particularly in the synthesis of ketones. The formation of a stable, chelated tetrahedral intermediate effectively prevents the common problem of over-addition, leading to higher yields and cleaner reactions.[9] The operational simplicity, enhanced safety profile, and broad functional group compatibility make Weinreb amides an indispensable tool for researchers and professionals in organic synthesis and drug development.
References
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Weinreb amides. (n.d.). Retrieved from [Link]
-
Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
How do you prepare a Weinreb amide?. (n.d.). TutorChase. Retrieved from [Link]
-
Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
S. M. Ali, et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Retrieved from [Link]
-
A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024). Research Square. Retrieved from [Link]
-
Buy Heptanoyl chloride | 2528-61-2. (2023). Chemical Safety. Retrieved from [Link]
-
Weinreb ketone synthesis. (n.d.). Grokipedia. Retrieved from [Link]
-
Chemiz. (2025, December 5). Weinreb ketone synthesis [Video]. YouTube. Retrieved from [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2025). ResearchGate. Retrieved from [Link]
-
Martinelli, J. R., Freckmann, D. M. M., & Buchwald, S. L. (2006). Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Organic Letters, 8(21), 4795–4797. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (n.d.). MDPI. Retrieved from [Link]
-
Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
The Chemistry of Heptanoyl Chloride: Understanding Its Reactivity and Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. (2010). Journal of the American Chemical Society, 132(6), 2078–2088. [Link]
-
Chem Help ASAP. (2020, May 9). in the chemical literature: Weinreb amides [Video]. YouTube. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of N-Methoxy-N-methylamides in Peptide and Ketone Synthesis
Abstract
N-Methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of exceptionally versatile intermediates in modern organic synthesis. Their defining characteristic is the ability to react with potent organometallic nucleophiles to produce ketones or with hydrides to yield aldehydes, both in a highly controlled, single-addition manner. This reactivity profile circumvents the pervasive issue of over-addition that plagues reactions with other acyl derivatives like esters or acid chlorides. While not directly involved in the iterative formation of peptide bonds in a growing polypeptide chain, their synthesis from N-protected amino acids using standard peptide coupling techniques, and their subsequent conversion to valuable chiral amino ketones, places them at a critical nexus of peptide chemistry and drug development. This guide provides a detailed exploration of the underlying mechanism of Weinreb amides, protocols for their synthesis from amino acid precursors, and their application in generating key synthetic building blocks.
The Weinreb Amide: A Cornerstone of Controlled Acylation
First reported in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide has become an indispensable tool for chemists.[1] Its structure is uniquely engineered to control reactivity at the carbonyl carbon. The specific subject of this note, N-Methoxy-N-methylheptanamide, is a classic example of this functional group.
Key Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 104863-66-3[2][3][4] |
| Molecular Formula | C₉H₁₉NO₂[2][3][4] |
| Molecular Weight | 173.25 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid/gum |
| Solubility | Soluble in most organic solvents (DCM, THF, DMF) |
The Critical Advantage: Preventing Over-addition
The primary challenge in reacting organometallic reagents (e.g., Grignard or organolithium reagents) with typical acyl compounds like esters or acid chlorides is the lack of control.[5] The ketone product formed after the first nucleophilic addition is often more reactive than the starting material, leading to a second addition and the formation of a tertiary alcohol as an undesired byproduct.[1][5]
Weinreb amides elegantly solve this problem. Their reaction with an organometallic reagent proceeds cleanly to the ketone stage and halts.[6] This control is not dependent on the careful titration of the nucleophile but is an inherent feature of the intermediate's stability.[1]
Mechanism of Action: The Stable Chelated Intermediate
The unique stability of the Weinreb amide reaction intermediate is the key to its success. Upon nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is formed. Unlike in other systems, this intermediate is stabilized by the chelation of the magnesium or lithium cation by both the carbonyl oxygen and the methoxy oxygen.[1][5][7] This five-membered chelated ring is remarkably stable at low temperatures (typically -78 °C to 0 °C) and does not collapse to the ketone until a deliberate aqueous acidic workup is performed.[6][7] This prevents the ketone from being present in the reaction mixture alongside the potent nucleophile, thereby precluding over-addition.[6]
Caption: Mechanism of the Weinreb Ketone Synthesis.
Synthesis of Weinreb Amides from N-Protected Amino Acids
A primary application in pharmaceutical and peptide science is the synthesis of chiral amino ketones, which are precursors to a wide array of bioactive molecules. The journey to these ketones begins with the conversion of a standard N-protected amino acid into its corresponding Weinreb amide. This transformation leverages the same robust coupling reagents commonly used in solid-phase peptide synthesis (SPPS).[7][8]
The general approach involves activating the carboxylic acid of the N-protected amino acid and then reacting it with N,O-dimethylhydroxylamine, which is typically used as its hydrochloride salt and neutralized in situ.[6][8]
Common Coupling Reagents for Weinreb Amide Formation:
-
Carbodiimides (DCC, DIC/DIPCDI, EDC): These are classic coupling reagents.[9] DIC is often preferred in modern synthesis due to the better solubility of its urea byproduct.[9] Activation is often enhanced with additives like HOBt or Oxyma Pure.
-
Carbonyl Diimidazole (CDI): CDI is an efficient reagent that forms a highly reactive acyl-imidazole intermediate, which then reacts with N,O-dimethylhydroxylamine.[8] This method is known for its simplicity and clean reaction profiles.[8]
-
Phosphonium/Aminium Salts (BOP, PyBOP, HBTU, HATU): These reagents are highly efficient and are mainstays of peptide synthesis.[7] They offer rapid coupling rates and are suitable for sterically hindered amino acids, though they are more expensive and generate stoichiometric byproducts.
Protocol: Synthesis of N-Fmoc-L-Phenylalanine Weinreb Amide via CDI Coupling
This protocol details the synthesis of a Weinreb amide from N-Fmoc-L-phenylalanine using N,N'-Carbonyldiimidazole (CDI), a method noted for its operational simplicity.[8]
Caption: Workflow for Weinreb Amide Synthesis.
Materials and Reagents
-
N-Fmoc-L-phenylalanine (1.0 eq.)
-
N,N'-Carbonyldiimidazole (CDI) (1.5 eq.)[8]
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq.)[8]
-
N-Methylmorpholine (NMM) (2.6 eq. total: 1.5 for acid activation, 1.1 for amine neutralization)[8]
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
1 M aq. Hydrochloric Acid (HCl)
-
Saturated aq. Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Fmoc-L-phenylalanine (1.0 eq.). Dissolve it in anhydrous THF.
-
Activation: Cool the solution to 0 °C using an ice bath. Add NMM (1.5 eq.) followed by CDI (1.5 eq.).[8] Stir the mixture at 0 °C for 20-30 minutes. Activation can be monitored by TLC.
-
Amine Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DCM. Cool to 0 °C and add NMM (1.1 eq.) to neutralize the salt. Stir for 10 minutes.[8]
-
Coupling: Transfer the neutralized amine solution from step 3 into the activated acid solution from step 2 via cannula or syringe.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting material.
-
Workup:
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically a gum or solid.[8] Purify by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes) to yield the pure Weinreb amide.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol: Synthesis of an Amino Ketone
This protocol describes the reaction of the N-Fmoc-L-phenylalanine Weinreb amide with an organometallic reagent to yield a chiral amino ketone.
Materials and Reagents
-
N-Fmoc-L-phenylalanine Weinreb amide (1.0 eq.)
-
Methylmagnesium bromide (CH₃MgBr, 3.0 M in Et₂O) (1.2-1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aq. Ammonium Chloride (NH₄Cl) or 1 M aq. HCl for quenching
-
Standard solvents for workup and purification
Step-by-Step Procedure
-
Preparation: Dissolve the N-Fmoc-L-phenylalanine Weinreb amide (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain a low temperature to ensure the stability of the tetrahedral intermediate.[1]
-
Addition: Slowly add the Grignard reagent (e.g., CH₃MgBr, 1.2 eq.) dropwise via syringe. The rate of addition should be controlled to prevent a significant rise in the internal temperature.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC (quenching a small aliquot with saturated aq. NH₄Cl and extracting with ethyl acetate).
-
Quenching: Once the reaction is complete, carefully quench it at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Warm-up & Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the resulting crude amino ketone by flash column chromatography.
Troubleshooting and Data Interpretation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of Weinreb amide | 1. Incomplete activation of the carboxylic acid.2. Moisture in the reaction.3. Insufficient reaction time. | 1. Confirm activity of coupling agent; allow more time for activation.2. Use anhydrous solvents and flame-dried glassware.3. Monitor reaction by TLC and stir until starting material is consumed. |
| Formation of tertiary alcohol in ketone synthesis | 1. Reaction temperature was too high, causing premature collapse of the intermediate.2. Quench was not performed at low temperature. | 1. Maintain reaction temperature at -78 °C throughout the nucleophile addition.2. Quench the reaction at -78 °C before allowing it to warm. |
| Racemization of the chiral center | 1. Use of a strong base or prolonged exposure to harsh conditions.2. Certain coupling reagents may pose a higher risk. | 1. Use a milder base like NMM or DIPEA instead of stronger, non-hindered bases.2. Additives like HOBt or Oxyma Pure can suppress racemization during carbodiimide-mediated couplings.[9] |
Advanced Applications
The utility of the Weinreb amide extends beyond simple ketone synthesis. Recent studies have demonstrated their use as effective directing groups in transition metal-catalyzed C-H functionalization, enabling regioselective modifications of aromatic rings.[10] Furthermore, specialized Weinreb amide derivatives have been designed as thioester precursors for use in Native Chemical Ligation (NCL), a powerful technique for synthesizing large proteins.[11]
Conclusion
This compound, as a representative Weinreb amide, exemplifies a powerful synthetic tool. While not a direct participant in chain-elongating peptide coupling, its synthesis from amino acids via standard coupling methodologies and its subsequent, highly controlled conversion into chiral ketones make it an invaluable asset. The ability to prevent over-addition through the formation of a stable, chelated intermediate provides a level of precision that is critical for the multi-step syntheses common in pharmaceutical research and drug development. The protocols and principles outlined in this guide offer researchers a robust framework for leveraging this important functional group in their synthetic endeavors.
References
-
Wikipedia. Weinreb ketone synthesis. Available from: [Link]
-
S-Team Lab. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Available from: [Link]
-
Current Protocols in Nucleic Acid Chemistry. Weinreb amides. Available from: [Link]
-
Sureshbabu, V. V., et al. Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Semantic Scholar. Available from: [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. Available from: [Link]
-
Carr, T. H., et al. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. Available from: [Link]
-
Singh, S., et al. The Growing Synthetic Utility of the Weinreb Amide. ResearchGate. Available from: [Link]
-
Al-Zoubi, R. M., et al. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available from: [Link]
-
Melnyk, O., et al. Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. ResearchGate. Available from: [Link]
-
Chemsrc. This compound(CAS#:104863-66-3). Available from: [Link]
-
PubChem. N-Methoxy-N-methylhexanamide. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. guidechem.com [guidechem.com]
- 5. Weinreb Ketone Synthesis [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. Weinreb amides [pubsapp.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. bachem.com [bachem.com]
- 10. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Reaction of N-Methoxy-N-methylheptanamide with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds to construct ketones is a cornerstone transformation. However, traditional methods involving the addition of highly reactive organometallic reagents (like Grignard or organolithium reagents) to common acylating agents such as esters or acid chlorides are often plagued by a significant side reaction: over-addition.[1][2] This occurs because the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol, which reduces the yield of the desired ketone.[2][3]
The advent of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, by Steven M. Weinreb and Steven Nahm in 1981, provided an elegant solution to this challenge.[1][4] This functional group has become a dependable and widely used tool for the synthesis of ketones and aldehydes due to its unique ability to prevent over-addition.[1][5] The strategic advantage lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This guide provides an in-depth look at the reaction of a representative aliphatic Weinreb amide, N-methoxy-N-methylheptanamide, with organolithium reagents, offering mechanistic insights and a detailed experimental protocol.
The Underlying Science: A Chelation-Controlled Mechanism
The remarkable selectivity of the Weinreb amide reaction stems from the stabilizing effect of the N-methoxy group on the tetrahedral intermediate formed during the reaction.[1]
Mechanism Breakdown:
-
Nucleophilic Attack: The organolithium reagent (R'-Li), a potent nucleophile, adds to the electrophilic carbonyl carbon of the this compound.
-
Formation of a Stable Intermediate: This addition forms a tetrahedral intermediate. The key feature of this intermediate is the chelation of the lithium cation by both the newly formed oxyanion and the adjacent N-methoxy oxygen atom.[4][5] This forms a stable five-membered ring that holds the intermediate in place.
-
Prevention of Over-addition: This chelated intermediate is stable at low temperatures (typically -78 °C to 0 °C) and does not readily collapse to form the ketone.[1] This stability is the crucial difference compared to reactions with esters or acid chlorides. Without the premature formation of a highly reactive ketone in the reaction mixture, the second addition of the organolithium reagent is effectively prevented.
-
Hydrolytic Workup: The stable intermediate is quenched upon acidic aqueous workup. Protonation of the intermediate leads to its collapse, eliminating the N-methoxy-N-methylhydroxylamine moiety and liberating the final ketone product.[5]
This chelation-controlled pathway ensures that the reaction stops cleanly at the ketone stage, leading to high yields and simplifying purification.
Reaction Mechanism Workflow
Caption: Chelation-controlled mechanism of the Weinreb ketone synthesis.
Application Protocol: Synthesis of 1-Phenylheptan-1-one
This protocol details the reaction of this compound with phenyllithium to yield 1-phenylheptan-1-one. This procedure is representative and can be adapted for other organolithium reagents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercial Source | Must be dry. |
| Phenyllithium (PhLi) | 1.8 M in dibutyl ether | Commercial Source | Titer should be known. Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial Source | Must be freshly distilled or taken from a solvent purification system. |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | - | For quenching the reaction. |
| Diethyl ether or Ethyl acetate | ACS Grade | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Safety Precautions
-
Organolithium Reagents: Phenyllithium is a highly reactive and pyrophoric reagent. It reacts violently with water and can ignite spontaneously in air. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[6] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.
-
Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent or from a recently opened bottle.
Step-by-Step Protocol
1. Reaction Setup:
-
Rationale: The exclusion of atmospheric moisture and oxygen is critical for the stability and reactivity of the organolithium reagent.
-
Procedure: a. Assemble a two-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. b. Flame-dry all glassware under vacuum or oven-dry at 120 °C overnight and allow to cool under a stream of inert gas.[6] c. To the cooled flask, add this compound (e.g., 1.0 mmol, 1.0 equiv). d. Dissolve the amide in anhydrous THF (e.g., 5 mL) via syringe.
2. Reaction Execution:
-
Rationale: The reaction is highly exothermic. Maintaining a low temperature is essential to ensure the stability of the tetrahedral intermediate and prevent side reactions.
-
Procedure: a. Cool the reaction flask to -78 °C using a dry ice/acetone bath. b. Slowly add phenyllithium solution (e.g., 1.1 equiv) dropwise via syringe over 10-15 minutes while stirring vigorously. A color change may be observed. c. Allow the reaction to stir at -78 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) if desired, by quenching a small aliquot in saturated NH₄Cl solution.
3. Quenching and Workup:
-
Rationale: The reaction is carefully quenched to neutralize the reactive organolithium species and protonate the tetrahedral intermediate, leading to the formation of the ketone.
-
Procedure: a. While the flask is still in the cold bath, slowly add saturated aqueous NH₄Cl solution (e.g., 10 mL) dropwise to quench the reaction. b. Remove the cold bath and allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL). d. Separate the layers. Extract the aqueous layer with the chosen organic solvent (2 x 15 mL). e. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
4. Purification:
-
Rationale: Column chromatography is a standard and effective method for isolating the pure ketone from the N,O-dimethylhydroxylamine byproduct and any unreacted starting material.
-
Procedure: a. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. b. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). c. Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-phenylheptan-1-one. Characterize by NMR and/or mass spectrometry.
Expected Outcomes and Variations
The Weinreb ketone synthesis is known for its reliability and broad scope. High yields are typically expected for the reaction of aliphatic Weinreb amides with various organolithium reagents.
| Organolithium Reagent (R'-Li) | R' Group | Typical Product Type | Expected Yield Range |
| n-Butyllithium | n-Butyl | Aliphatic Ketone | 75-95% |
| sec-Butyllithium | sec-Butyl | Aliphatic Ketone | 70-90% |
| tert-Butyllithium | tert-Butyl | Aliphatic Ketone (hindered) | 65-85% |
| Phenyllithium | Phenyl | Alkyl Aryl Ketone | 80-98% |
| Vinyllithium | Vinyl | α,β-Unsaturated Ketone | 70-90% |
Yields are representative and can vary based on the specific substrate, reaction scale, and purification efficiency.
Conclusion
The reaction of this compound with organolithium reagents exemplifies the power and precision of the Weinreb ketone synthesis. The chelation-stabilized tetrahedral intermediate is the key to overcoming the common problem of over-addition, enabling the clean and high-yield synthesis of ketones. This methodology is a vital tool for synthetic chemists in academic and industrial research, particularly in the fields of natural product synthesis and pharmaceutical development where reliable and selective bond-forming reactions are paramount.
References
- Giannerini, M., Vila, C., Hornillos, V., & Feringa, B. L. (2015). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides.
- Organic Syntheses. (n.d.). N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 101, 61-77.
- Wikipedia. (2023, December 5). Weinreb ketone synthesis.
- Chemiz. (2022, December 5). Weinreb ketone synthesis [Video]. YouTube.
- Grokipedia. (n.d.). Weinreb ketone synthesis.
- Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.
- Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
- Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros.
- Química Organica.org. (n.d.). Weinreb (ketone synthesis).
- ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 47823–47833.
- Biswas, T. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube.
- ResearchGate. (2018). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry, 83(17).
- ResearchGate. (2021). What is the right reaction condition between Weinreb amide and vinyl lithium?
- Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-198.
- Google Patents. (n.d.).
Sources
The Versatile Role of N-Methoxy-N-methylheptanamide in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery and development, the demand for precise and efficient synthetic methodologies is paramount. Among the arsenal of tools available to the medicinal chemist, the Weinreb amide, formally known as an N-methoxy-N-methylamide, stands out for its reliability and versatility. This guide focuses on a specific and valuable member of this class: N-Methoxy-N-methylheptanamide (CAS No. 104863-66-3). Its unique structural features and predictable reactivity make it an indispensable building block for the synthesis of complex molecular architectures, particularly in the construction of ketone and aldehyde-containing bioactive molecules.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles that govern the utility of this compound and provide field-proven, step-by-step protocols for its application in key synthetic transformations relevant to medicinal chemistry.
The Weinreb Amide Advantage: A Mechanistic Perspective
The primary application of this compound lies in its controlled reaction with organometallic reagents to furnish ketones.[1][2] Unlike more reactive acylating agents such as acid chlorides or esters, which are prone to over-addition of the nucleophile to yield tertiary alcohols, the Weinreb amide offers a safeguard against this undesirable side reaction.[3][4]
The key to this controlled reactivity is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organolithium or Grignard reagent.[1][3] The N-methoxy and N-methyl groups, along with the carbonyl oxygen, create a stable five-membered chelate with the metal ion (e.g., Li⁺ or Mg²⁺). This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This two-stage process effectively prevents the second addition of the organometallic reagent.
Core Applications in Medicinal Chemistry
The heptanoyl moiety introduced by this compound is a common structural motif in a variety of bioactive molecules, including natural products and synthetic pharmaceuticals. Its applications span several therapeutic areas, including the development of enzyme inhibitors and signaling lipid analogs.
Synthesis of Ketone-Containing Bioactive Molecules
The reliable formation of ketones is the hallmark of Weinreb amide chemistry. This transformation is crucial for the synthesis of a wide array of pharmaceutical agents where a ketone functionality is essential for biological activity.
| Entry | Organometallic Reagent | Product | Typical Yield (%) |
| 1 | Phenylmagnesium bromide | 1-Phenylheptan-1-one | >90 |
| 2 | Vinylmagnesium bromide | Hept-1-en-6-one | ~85 |
| 3 | 2-Thienyllithium | 1-(Thiophen-2-yl)heptan-1-one | ~90 |
| 4 | n-Butyllithium | Undecan-5-one | >95 |
Preparation of Aldehydes as Pharmaceutical Intermediates
In addition to ketone synthesis, this compound can be readily reduced to form heptanal and its derivatives.[4] Aldehydes are valuable precursors in a multitude of synthetic transformations, including reductive aminations, Wittig reactions, and aldol condensations, all of which are cornerstones of medicinal chemistry. The reduction is typically achieved using a mild hydride source, such as lithium aluminum hydride (LiAlH₄), at low temperatures to prevent over-reduction to the corresponding alcohol.
Experimental Protocols
The following protocols are provided as a guide for the application of this compound in common synthetic transformations. It is imperative that all reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the organometallic reagents.
Protocol 1: General Procedure for Ketone Synthesis via Grignard Reaction
This protocol describes the synthesis of a generic ketone from this compound and a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add this compound (1.0 eq). Dissolve the amide in anhydrous THF (approximately 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1 eq) dropwise via a dropping funnel over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with 1 M HCl and extracting with ethyl acetate.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ketone.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure ketone.
Caption: Workflow for Ketone Synthesis.
Protocol 2: General Procedure for Aldehyde Synthesis via Reduction
This protocol details the reduction of this compound to heptanal.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Rochelle's salt (potassium sodium tartrate) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add a solution of this compound (1.0 eq) in anhydrous THF (approximately 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add LiAlH₄ solution (1.5 eq) dropwise via a syringe or dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous Rochelle's salt solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extraction: Decant the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate under reduced pressure (aldehydes can be volatile) to afford the crude aldehyde.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Aldehyde Synthesis.
Concluding Remarks
This compound is a powerful and reliable reagent in the medicinal chemist's toolkit. Its ability to cleanly and efficiently deliver the heptanoyl group for the construction of ketones and aldehydes, while avoiding common pitfalls of over-addition, makes it a superior choice for many synthetic campaigns. The protocols outlined herein provide a solid foundation for the successful application of this versatile building block in the synthesis of next-generation therapeutics. As with any chemical procedure, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and scales.
References
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
Sources
- 1. In the Mists of a Fungal Metabolite: An Unexpected Reaction of 2,4,5-Trimethoxyphenylglyoxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 104863-66-3 [chemicalbook.com]
- 3. Synthesis and Structural Modification of Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural product anticipation through synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methoxy-N-methylheptanamide
Welcome to the technical support center for the synthesis of N-Methoxy-N-methylheptanamide, a specific type of Weinreb amide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your reaction yields and overcome common experimental challenges.
I. Introduction to this compound Synthesis
This compound is a Weinreb amide, a class of N-methoxy-N-methylamides that are exceptionally useful in organic synthesis.[1][2] Their primary advantage lies in their reaction with organometallic reagents to form a stable tetrahedral intermediate.[2] This intermediate prevents the common problem of over-addition, which often plagues reactions with other carboxylic acid derivatives like esters or acid chlorides, leading to the formation of alcohols instead of the desired ketone.[3][4] Upon acidic workup, this stable intermediate reliably yields a ketone, or with the use of a reducing agent, an aldehyde.[2]
The synthesis of this compound typically involves the coupling of a heptanoic acid derivative with N,O-dimethylhydroxylamine.[3][5] While the reaction is robust, several factors can influence its yield and purity. This guide will address these factors in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: this compound can be synthesized from various derivatives of heptanoic acid.[5] The most common starting materials include:
-
Heptanoyl chloride: This is a highly reactive starting material.
-
Heptanoic acid: This requires the use of a coupling agent to facilitate the amide bond formation.[6][7]
-
Heptanoic acid esters (e.g., methyl heptanoate): These are generally less reactive than the acid chloride.
The choice of starting material often depends on the availability of reagents, the scale of the reaction, and the presence of other functional groups in the molecule.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in Weinreb amide synthesis can stem from several factors. Here are the most common culprits:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Side reactions: Unwanted side reactions can consume your starting material or product. A common side reaction is the elimination of the methoxide moiety to release formaldehyde, especially with highly basic or sterically hindered nucleophiles.[3]
-
Issues with starting materials: The purity of your starting materials is crucial. Impurities in the heptanoic acid derivative or the N,O-dimethylhydroxylamine can interfere with the reaction.
-
Workup and purification problems: Product loss can occur during the extraction and purification steps. Emulsion formation during extraction is a common issue.[8]
Q3: I am observing the formation of a tertiary alcohol as a major byproduct. Why is this happening and how can I prevent it?
A3: The formation of a tertiary alcohol indicates that the key advantage of the Weinreb amide—the stable tetrahedral intermediate—has been compromised. This "over-addition" of the organometallic reagent is precisely what the Weinreb amide synthesis is designed to avoid.[3][4]
The stability of the tetrahedral intermediate is temperature-dependent.[3] If the reaction temperature is too high, the intermediate can break down, allowing for a second nucleophilic attack. To prevent this, ensure your reaction is conducted at a sufficiently low temperature, and that the quench is also performed at a low temperature.[3]
III. Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield When Starting from Heptanoic Acid
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted heptanoic acid.
-
The isolated yield of this compound is below expectations.
Causality and Solution:
When starting directly from a carboxylic acid, a coupling agent is necessary to activate the carboxyl group for nucleophilic attack by N,O-dimethylhydroxylamine. Inefficient coupling is a primary reason for low yields.
Recommended Protocol: Using a Phosphorus-Based Coupling Reagent
A highly effective method involves the use of a phosphorus-based reagent, P[NCH₃(OCH₃)]₃, which can be generated in situ. This method is known for its high yields, even with sterically hindered carboxylic acids.[6][7][9]
Experimental Workflow:
Caption: Workflow for high-yield Weinreb amide synthesis.
Step-by-Step Procedure:
-
In a flame-dried flask under an inert atmosphere, combine heptanoic acid, N,O-dimethylhydroxylamine, and toluene.
-
Add phosphorus trichloride to the mixture.
-
Heat the reaction mixture to 60°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with an appropriate aqueous workup.
Quantitative Data Summary:
| Reagent | Molar Equivalent | Purpose |
| Heptanoic Acid | 1.0 | Starting Material |
| N,O-dimethylhydroxylamine | 1.05 - 1.2 | Nucleophile |
| Phosphorus Trichloride | 0.35 - 0.4 | Coupling Agent |
| Toluene | - | Solvent |
Problem 2: Difficulty with Workup and Extraction
Symptoms:
-
Formation of a stable emulsion during aqueous extraction, making layer separation difficult.[8]
-
Loss of product in the aqueous layer.
Causality and Solution:
Emulsion formation is often caused by the presence of both polar and non-polar components that do not cleanly partition between the organic and aqueous phases. This can be exacerbated by the presence of salts or other byproducts from the reaction.
Troubleshooting Workflow:
Caption: Decision tree for resolving extraction emulsions.
Step-by-Step Recommendations:
-
Add Brine: To break up an emulsion, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic components into the organic layer.
-
Filter through Celite: If brine is ineffective, filtering the entire mixture through a pad of Celite can help to break up the emulsion.
-
Centrifugation: For particularly stubborn emulsions, centrifugation can be a very effective method to force layer separation.
-
Solvent Choice: Ensure you are using a suitable extraction solvent. Dichloromethane or ethyl acetate are common choices.[8][10]
Problem 3: Incomplete Reaction with Grignard or Organolithium Reagents
Symptoms:
-
Reaction with an organometallic reagent to form the ketone results in a low yield of the desired product.
-
Significant amounts of the this compound starting material are recovered.
Causality and Solution:
Incomplete reaction with organometallic reagents can be due to several factors, including the quality of the Grignard or organolithium reagent, the reaction temperature, or the presence of acidic protons in the substrate.
Key Considerations for Organometallic Reactions:
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use freshly prepared or titrated organometallic reagents. | Organometallic reagents are sensitive to air and moisture and can degrade over time. |
| Reaction Temperature | Maintain a low temperature (e.g., -78°C to 0°C).[11] | This helps to stabilize the tetrahedral intermediate and prevent side reactions. |
| Addition Rate | Add the organometallic reagent slowly to the reaction mixture. | This helps to control the reaction exotherm and maintain a low temperature. |
| Solvent | Use anhydrous ethereal solvents like THF or diethyl ether.[11][12] | These solvents are compatible with organometallic reagents. |
Mechanism of Weinreb Amide Reaction with Organometallics:
The reaction proceeds through a stable, five-membered chelated intermediate.[1][3]
Caption: Simplified reaction mechanism with organometallics.
This chelated intermediate is key to preventing the over-addition that leads to tertiary alcohol formation.[4]
IV. Concluding Remarks
The synthesis of this compound is a valuable tool in organic synthesis. By understanding the underlying mechanisms and potential pitfalls, researchers can optimize their reaction conditions to achieve high yields and purity. This guide provides a starting point for troubleshooting common issues, but careful observation and systematic optimization will always be key to success in the laboratory.
V. References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]
-
Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
-
Organic Chemistry Portal. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. [Link]
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
-
G. P. McGlacken, I. J. S. Fairlamb. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 2018 , 23(1), 143. [Link]
-
YouTube. What IS the Weinreb Amide? [Link]
-
A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024). Advanced Organic Synthesis. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Sontara. [Link]
-
Reddit. Weinreb amide workup extraction issues. [Link]
-
Request PDF. Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions. [Link]
-
Organic Syntheses Procedure. N-Methoxy-N-methylcyanoformamide. [Link]
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
-
Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]
-
KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]
Sources
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- 4. youtube.com [youtube.com]
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- 10. N-Methoxy-N-MethylcycloheptanecarboxaMide synthesis - chemicalbook [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
Technical Support Center: Optimizing N-Methoxy-N-methylheptanamide Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions with N-Methoxy-N-methylheptanamide, a versatile Weinreb amide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to navigate challenges and achieve optimal results in your synthetic endeavors. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Introduction to Weinreb Amide Coupling
The Weinreb amide, or N-methoxy-N-methylamide, is a powerful functional group in organic synthesis, prized for its ability to react with organometallic reagents to produce ketones or with hydrides to yield aldehydes, largely avoiding the common issue of over-addition.[1][2] This controlled reactivity stems from the formation of a stable, five-membered cyclic tetrahedral intermediate, which is stabilized by chelation at low temperatures.[1][3] This intermediate resists further nucleophilic attack until acidic workup, ensuring a high yield of the desired carbonyl compound.[2] However, achieving this selectivity is highly dependent on precise control of reaction parameters, with temperature being one of the most critical factors.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for coupling reactions with this compound?
The optimal temperature is highly dependent on the nucleophile being used. Generally, very low temperatures are required to stabilize the tetrahedral intermediate and prevent its collapse and subsequent over-addition.[1][3]
-
Organolithium and Grignard Reagents: These reactions are typically performed at -78 °C .[4][5] Maintaining this low temperature throughout the addition of the organometallic reagent is crucial.
-
Reducing Agents (e.g., DIBAL-H): For the reduction to the corresponding aldehyde, a temperature of -78 °C is also standard.[6][7] Studies have shown that at higher temperatures, such as 0 °C or room temperature, a mixture of aldehyde, alcohol, and amine products can be formed.[6]
Q2: I am observing significant over-addition to form a tertiary alcohol. What is causing this and how can I prevent it?
Over-addition is a common problem when the reaction temperature is not adequately controlled.[4] The stable tetrahedral intermediate can collapse to form the ketone in situ if the temperature rises.[8] This newly formed ketone is then susceptible to a second attack by the organometallic reagent, leading to the tertiary alcohol.
Troubleshooting Steps:
-
Strict Temperature Control: Ensure your reaction flask is maintained at or below -78 °C throughout the addition of the nucleophile. Use a cryostat or a well-insulated dry ice/acetone bath.
-
Slow Addition: Add the organometallic reagent dropwise to the solution of the Weinreb amide to dissipate any localized heat generated during the addition.
-
Quenching at Low Temperature: Quench the reaction at -78 °C with a suitable reagent (e.g., saturated aqueous ammonium chloride) before allowing the mixture to warm to room temperature.[4]
Q3: My reaction is sluggish or incomplete, even after prolonged reaction times at low temperatures. What should I do?
While low temperatures are critical, sometimes they can slow the reaction rate excessively, especially with less reactive or sterically hindered substrates.
Troubleshooting Steps:
-
Gradual Warming: After the initial addition at -78 °C, you can try slowly warming the reaction to a slightly higher temperature (e.g., -40 °C or 0 °C) and monitoring the progress by TLC or LC-MS.[9] Be cautious, as this increases the risk of over-addition.
-
Check Reagent Quality: Ensure your organometallic reagent has been recently titrated and is of high activity. Old or poorly stored reagents can lead to incomplete reactions.
-
Solvent Choice: The choice of solvent can influence reactivity. Tetrahydrofuran (THF) is a common and effective solvent for these reactions.
Q4: Are there any side reactions other than over-addition that I should be aware of?
Yes, with certain nucleophiles, other side reactions can occur:
-
Elimination of Methoxide: With highly basic or sterically hindered nucleophiles, elimination of the methoxide moiety to release formaldehyde can be a significant side reaction.[1]
-
Enolization: If the Weinreb amide has acidic α-protons, a strong, non-nucleophilic base could potentially cause deprotonation, leading to side products.
Troubleshooting Guide: A Decision-Making Workflow
Caption: Troubleshooting workflow for Weinreb amide coupling.
Experimental Protocols
Protocol 1: General Procedure for Ketone Synthesis using a Grignard Reagent
-
Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1-1.2 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Aldehyde Synthesis using DIBAL-H
-
Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H) (1.1-1.5 eq., typically a 1.0 M solution in hexanes) dropwise, maintaining the internal temperature below -75 °C.[6]
-
Stir the reaction at -78 °C for 30 minutes to 1 hour.[6] Monitor for the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).[7]
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
Data Summary Table
| Reagent Type | Typical Temperature | Key Considerations | Reference(s) |
| Grignard Reagents | -78 °C to 0 °C | Strict low-temperature control is crucial to prevent over-addition. Some reactions may tolerate warming to proceed. | [4],[9] |
| Organolithium Reagents | -78 °C | Highly reactive; requires careful temperature management to avoid side reactions and ensure stability of the intermediate. | [10],[5] |
| DIBAL-H | -78 °C | Higher temperatures can lead to over-reduction to the alcohol. | [6],,[7] |
Reaction Mechanism and the Importance of Temperature
The success of the Weinreb amide coupling hinges on the stability of the chelated tetrahedral intermediate.
Caption: Effect of temperature on the Weinreb amide coupling mechanism.
At low temperatures, the methoxy group's oxygen atom chelates the metal cation (M⁺), stabilizing the tetrahedral intermediate and preventing the elimination of the N-methoxy-N-methylamine group.[1][3] This stability is lost at higher temperatures, leading to the premature formation of the ketone and subsequent over-addition.[8]
References
-
Khalid, M., El-Sawy, E. R., & Ahmed, H. A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
-
Wikipedia contributors. (2023, December 29). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Reddy, L. R., et al. (2012). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. Organic & Biomolecular Chemistry, 10(42), 8493-8497. [Link]
-
Sharma, P., & Rohilla, S. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 25(21), 5136. [Link]
-
Reddy, L. R., et al. (2012). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Publishing. [Link]
-
Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. [Link]
-
Mori, Y., et al. (2020). Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. Chemical and Pharmaceutical Bulletin, 68(11), 1118-1121. [Link]
-
Organic Synthesis. DIBAL-H Reduction. [Link]
-
Organic Syntheses Procedure. (2024). Organic Syntheses, 101, 61-77. [Link]
-
Reddit user discussion on "Overaddition of grignard to weinreb amide". r/Chempros. (2023). [Link]
-
Wikipedia contributors. (2024, January 8). Organolithium reagent. In Wikipedia, The Free Encyclopedia. [Link]
-
Bellan, A., et al. (2019). and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Angewandte Chemie International Edition, 58(40), 14243-14247. [Link]
-
Schuppe, M., et al. (2014). Synthesis of the C3–C18 Fragment of Amphidinolides G and H. The Journal of Organic Chemistry, 79(18), 8565-8578. [Link]
-
Biswas, T. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Video]. YouTube. [Link]
-
Reddit user discussion on "[Problem] Weinreb-Ketone synthesis / Isoxazoles". r/Chempros. (2020). [Link]
-
Reddy, P. V., & Sibi, M. P. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control. Organic Letters, 22(9), 3565-3569. [Link]
-
TutorChase. (n.d.). How do you prepare a Weinreb amide? [Link]
-
Reddit user discussion on "Question about working with Weinreb amide resin". r/chemistry. (2013). [Link]
-
Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]
-
El-Sawy, E. R., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201. [Link]
-
Tapadar, S. (2021, February 22). What is the right reaction condition between Weinreb amide and vinyl lithium? ResearchGate. [Link]
-
Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. ResearchGate. [Link]
-
Wang, C., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules, 27(15), 4993. [Link]
-
Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
-
Chemsrc. This compound | CAS#:104863-66-3. [Link]
-
Bogdan, A. R., et al. (2018). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 6(5), 6099-6104. [Link]
-
Reddit user discussion on "amide coupling help". r/Chempros. (2022). [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis of the C3–C18 Fragment of Amphidinolides G and H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion rates with N-Methoxy-N-methylheptanamide
This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conversion rates when working with N-Methoxy-N-methylheptanamide, a common Weinreb amide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a type of N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide.[1][2] It is a highly versatile reagent in organic synthesis used primarily for the preparation of ketones.[1][2] Its major advantage is that it reacts with potent nucleophiles like Grignard or organolithium reagents to form a stable intermediate, which prevents the common problem of over-addition that leads to tertiary alcohol byproducts.[1][3][4] This allows for the controlled and high-yield synthesis of ketones.[1][5]
Q2: How does the Weinreb amide prevent over-addition?
The key is the formation of a stable, five-membered chelated tetrahedral intermediate after the first nucleophilic attack.[1][6][7] The methoxy and carbonyl oxygen atoms chelate to the metal ion (e.g., Mg from a Grignard reagent), stabilizing the intermediate.[1][6] This intermediate is stable at low temperatures and does not collapse to form the ketone until an aqueous workup is performed.[1][6][8] Since the ketone is not formed in the presence of the highly reactive nucleophile, the second addition (over-addition) is effectively prevented.[1][5]
Q3: What are the common methods for preparing this compound?
This compound is typically synthesized by reacting a heptanoic acid derivative with N,O-dimethylhydroxylamine, which is commercially available as its hydrochloride salt.[1][9] Common methods include:
-
From an Acid Chloride: Reacting heptanoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[10]
-
From a Carboxylic Acid: Using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) to couple heptanoic acid with N,O-dimethylhydroxylamine.[11][12]
-
From an Ester: Treating an ester of heptanoic acid with trimethylaluminum (AlMe₃) or diisobutylaluminium hydride (DIBAL-H) to facilitate the amidation.[1]
Troubleshooting Guide: Low Conversion & Side Products
This section addresses specific issues encountered during the synthesis and subsequent reaction of this compound.
Problem Area 1: Synthesis of the Weinreb Amide
Q4: I am seeing low yields in the synthesis of this compound from heptanoyl chloride. What could be the cause?
-
Inadequate Base: Ensure at least two equivalents of a non-nucleophilic base (e.g., pyridine, triethylamine) are used. One equivalent is needed to neutralize the HCl salt of the N,O-dimethylhydroxylamine, and the second neutralizes the HCl generated during the acylation.
-
Moisture Contamination: Acid chlorides are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Any moisture will hydrolyze the heptanoyl chloride back to heptanoic acid, reducing your yield.
-
Reaction Temperature: The reaction is typically exothermic. Maintain the temperature at 0 °C during the addition of the acid chloride to prevent side reactions.
Q5: My coupling reaction from heptanoic acid is slow or incomplete. How can I improve it?
-
Choice of Coupling Agent: While DCC is common, byproducts like dicyclohexylurea (DCU) can be difficult to remove.[11] Consider alternative coupling agents like CDI, BOP, or HATU, which often result in cleaner reactions and easier purification.[10][12]
-
Activation Time: Ensure the carboxylic acid is fully activated by the coupling agent before adding the N,O-dimethylhydroxylamine. This can be monitored by TLC. For CDI, this typically involves stirring the acid and CDI together for at least 10-15 minutes at 0 °C before adding the amine.[12]
-
Solvent Choice: Use anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure all reagents remain soluble and reactive.
Problem Area 2: Reaction of the Weinreb Amide with Nucleophiles
Q6: My reaction of this compound with a Grignard reagent is giving me a low yield of the desired ketone.
Several factors can contribute to low yields in this critical step. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Ketone Yield
Caption: Troubleshooting Decision Tree for Low Ketone Yield.
Q7: I am recovering unreacted this compound starting material. Why?
-
Inactive Grignard Reagent: Grignard reagents are extremely sensitive to air and moisture. An inactive reagent is the most common cause of unreacted starting material. Always use freshly prepared or recently titrated Grignard reagents.
-
Insufficient Equivalents: While the stoichiometry is 1:1, using a slight excess (1.1 to 1.2 equivalents) of the Grignard reagent is often recommended to compensate for any slight degradation and drive the reaction to completion.[13]
-
Steric Hindrance: If your Grignard reagent is particularly bulky, the reaction may be sluggish.[14] In such cases, longer reaction times or slightly elevated temperatures (e.g., allowing the reaction to slowly warm to room temperature after addition at 0 °C) may be necessary.[14]
Q8: My main byproduct is a tertiary alcohol. How can I prevent this?
The formation of a tertiary alcohol indicates the classic "over-addition" problem that the Weinreb amide is designed to prevent.[1][3]
-
Reaction Temperature is Too High: The stability of the chelated intermediate is highly temperature-dependent.[1][8] If the reaction temperature is too high (e.g., above 0 °C during addition), the intermediate can break down prematurely to the ketone, which then reacts with a second equivalent of the Grignard reagent.[3][8] Solution: Add the Grignard reagent slowly at a low temperature (0 °C to -78 °C is common) and only allow the reaction to warm up after the addition is complete.
-
Incorrect Workup: Do not warm the reaction mixture before quenching. The quench itself, which involves adding an aqueous acidic solution, hydrolyzes the stable intermediate to the ketone.[6] If unreacted Grignard reagent is still present when the ketone is formed at elevated temperatures, over-addition can occur during the workup. Solution: Quench the reaction at low temperature (e.g., 0 °C) to neutralize any excess Grignard reagent before the intermediate is hydrolyzed. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard mild quenching agent.
Q9: I am observing side products from the decomposition of the Weinreb amide itself. What causes this?
With highly basic or sterically hindered nucleophiles, elimination of the methoxide group to release formaldehyde can sometimes occur as a side reaction.[1][3] This is more common with organolithium reagents than Grignard reagents. If this is suspected, using a less basic organometallic reagent or adding a Lewis acid like CeCl₃ to temper the nucleophile's basicity might be beneficial.[15]
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol uses N,N'-carbonyldiimidazole (CDI), a reliable coupling agent.
| Reagent/Solvent | Molar Eq. | Notes |
| Heptanoic Acid | 1.0 | Starting Material |
| N,N'-Carbonyldiimidazole (CDI) | 1.1 | Coupling Agent |
| N,O-Dimethylhydroxylamine HCl | 1.1 | Amine Source |
| Triethylamine (TEA) or NMM | 1.1 | Base to free the amine |
| Anhydrous THF or DCM | - | Solvent |
Step-by-Step Procedure:
-
Dissolve heptanoic acid (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add CDI (1.1 eq.) portion-wise over 10 minutes. Stir the mixture at 0 °C for 30 minutes to form the activated acylimidazolide intermediate.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous THF and cool to 0 °C.
-
Add triethylamine (1.1 eq.) to the suspension and stir for 15 minutes to generate the free amine.
-
Transfer the free amine solution to the activated acid solution via cannula at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting acid is consumed.
-
Workup: Quench the reaction with water. Extract the product into ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Ketone Synthesis via Grignard Addition
This protocol describes the reaction of the Weinreb amide with a Grignard reagent.
| Reagent/Solvent | Molar Eq. | Notes |
| This compound | 1.0 | Starting Material |
| Organomagnesium Bromide (R-MgBr) | 1.2 | Nucleophile |
| Anhydrous THF or Diethyl Ether | - | Solvent |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.2 eq., as a solution in THF or ether) dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour.
-
Monitor the reaction by TLC. If incomplete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Cool the reaction back to 0 °C. Quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography or distillation.
Reaction Mechanism: Weinreb Ketone Synthesis
Caption: Mechanism of Weinreb Ketone Synthesis.
References
-
Weinreb ketone synthesis - Wikipedia . Wikipedia.
-
How do you prepare a Weinreb amide? . TutorChase.
-
Weinreb ketone synthesis - Grokipedia . Grokipedia.
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Weinreb amides .
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Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? . Chemistry Stack Exchange.
-
Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N - Semantic Scholar . Semantic Scholar.
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synthesis of ketones by utilizing thioesters as “radical weinreb amides” - Treasures @ UT Dallas . UT Dallas.
-
Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - ChemicalBook . ChemicalBook.
-
Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent - ResearchGate . ResearchGate.
-
Grignard Reaction - Common Conditions . Organic Chemistry Data.
-
Recent Developments in Weinreb Synthesis and Their Applications - ResearchGate . ResearchGate.
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega . ACS Publications.
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach . Pharmaffiliates.
-
Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry.
-
Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities | Request PDF - ResearchGate . ResearchGate.
-
Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - NIH . National Institutes of Health.
-
Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry . Oriental Journal of Chemistry.
-
Weinreb ketone synthesis - 博客| 文学城 . Wenxuecity.
-
Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction - Organic Chemistry Portal . Organic Chemistry Portal.
-
Weinreb Ketone Synthesis - Organic Chemistry Portal . Organic Chemistry Portal.
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros - Reddit . Reddit.
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - arkat usa . ARKAT USA.
-
Synthesis of Weinreb and their Derivatives (A-Review) - ResearchGate . ResearchGate.
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles . University of Michigan Library.
-
This compound | CAS#:104863-66-3 | Chemsrc . Chemsrc.
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n-HEPTAMIDE - Organic Syntheses Procedure . Organic Syntheses.
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This compound - CymitQuimica . CymitQuimica.
-
Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis - Who we serve . Thieme.
-
(PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles .
-
N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure . Organic Syntheses.
-
Question about working with Weinreb amide resin : r/chemistry - Reddit . Reddit.
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience . KoreaScience.
-
N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones | Request PDF - ResearchGate . ResearchGate.
-
N-Methoxy-N-methylcyanoformamide - Organic Syntheses . Organic Syntheses.
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube . YouTube.
-
Converting Amides to Aldehydes and Ketones - Chemistry Steps . Chemistry Steps.
-
This compound - Sapphire Bioscience . Sapphire Bioscience.
-
This compound 104863-66-3 wiki - Guidechem . Guidechem.
-
New route for efficient synthesis of Imidoyl chloride containing molecules - ResearchGate . ResearchGate.
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Technical Support Center: Purification of Products from N-Methoxy-N-methylamide (Weinreb Amide) Reactions
Welcome to the technical support center for the purification of products from reactions involving N-Methoxy-N-methylheptanamide and other Weinreb amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Introduction to Purification in Weinreb Ketone Synthesis
The Weinreb ketone synthesis is a cornerstone of modern organic chemistry, celebrated for its ability to form ketones from carboxylic acid derivatives with high fidelity.[1][2][3][4] The use of an N-methoxy-N-methylamide, such as this compound, allows for the reaction with potent organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[1][2] This intermediate's stability is key, as it prevents the common problem of over-addition that plagues reactions with other acyl compounds, which often leads to the formation of tertiary alcohols.[2][3]
The reaction is typically quenched with an acidic aqueous solution, which collapses the stable intermediate to the desired ketone and protonates the N,O-dimethylhydroxylamine byproduct, rendering it water-soluble for removal during extraction.[5] However, the path from the reaction flask to a pure product is not always straightforward. This guide will address the most common purification hurdles and provide robust solutions.
Troubleshooting Guide: From Reaction Quench to Pure Ketone
This section is designed to address specific issues you may encounter during the purification of your ketone product.
Issue 1: Persistent Emulsions During Aqueous Workup
Question: I've quenched my Weinreb amide reaction with aqueous acid, but upon adding my extraction solvent, I'm getting a persistent emulsion that won't separate. What's causing this and how can I break it?
Answer: Emulsions are a common frustration in reaction workups, arising from a mixture of two immiscible liquids where one is dispersed in the other as fine droplets. In the context of Weinreb ketone synthesis, this can be caused by several factors, including the presence of finely divided solids (like magnesium salts from a Grignard reaction) or amphiphilic molecules at the interface of the organic and aqueous layers.
Troubleshooting Strategies:
-
Patience is a Virtue: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.
-
Brine to the Rescue: The most common and often effective solution is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion by "salting out" the organic components and increasing the density difference between the two phases.
-
Gentle Agitation: Instead of vigorous shaking, try gently rocking or inverting the separatory funnel. This can sometimes be sufficient for extraction without promoting emulsion formation.
-
Filtration: If you suspect that fine solid particles are stabilizing the emulsion, you can filter the entire mixture through a pad of Celite® (diatomaceous earth). This will remove the solids and often allows the layers to separate.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different density can sometimes disrupt the emulsion. For example, if you are using ethyl acetate, adding some diethyl ether might help.
-
Centrifugation: For small-scale reactions, transferring the emulsion to centrifuge tubes and spinning them can be a very effective way to force phase separation.
-
Gentle Heating: Applying gentle heat with a heat gun to the outside of the separatory funnel can sometimes help to break an emulsion by reducing the viscosity of the liquids. However, this should be done with extreme caution, especially with volatile organic solvents.
Issue 2: Incomplete Removal of the N,O-Dimethylhydroxylamine Byproduct
Question: After my aqueous workup, I'm still seeing a significant amount of the N,O-dimethylhydroxylamine byproduct in my crude product by NMR. How can I improve its removal?
Answer: The N,O-dimethylhydroxylamine byproduct is designed to be removed during the acidic aqueous workup. The acidic conditions protonate the amine, forming the water-soluble N,O-dimethylhydroxylammonium salt.[5] If this byproduct persists in your organic layer, it's likely due to an incomplete acid wash or issues with its solubility.
Troubleshooting Strategies:
-
Ensure Sufficiently Acidic Wash: The pH of your aqueous wash should be low enough to fully protonate the N,O-dimethylhydroxylamine. A wash with 1M HCl is typically sufficient. Perform multiple washes to ensure complete removal.
-
Check for Phase Separation Issues: If you had an emulsion (see Issue 1), the byproduct may be trapped in the organic layer. Resolving the emulsion should facilitate its removal into the aqueous phase.
-
Solubility of the Hydrochloride Salt: N,O-dimethylhydroxylamine hydrochloride is highly soluble in water and methanol, and also shows solubility in ethanol.[6][7] It is generally poorly soluble in less polar organic solvents like diethyl ether and hexanes. If you are using a more polar extraction solvent like dichloromethane, there is a slightly higher chance of the salt being carried over. A back-extraction of the combined organic layers with brine can help to remove any residual salt.
Issue 3: Difficulty in Separating the Product from Unreacted Starting Material by Chromatography
Question: My ketone product and the starting this compound have very similar Rf values on TLC, making separation by column chromatography difficult. What can I do?
Answer: This is a common challenge, especially when the R-group on the starting amide and the newly added group from the organometallic reagent are of similar polarity. The key to successful separation is to optimize your chromatographic conditions.
Troubleshooting Strategies:
-
TLC Solvent System Optimization:
-
Vary the Polarity: Systematically test different ratios of your solvent system (e.g., ethyl acetate/hexane). A common starting point is 20-30% ethyl acetate in hexane.
-
Change Solvent Selectivity: If varying the polarity of a two-component system doesn't work, try a completely different solvent system. For example, if ethyl acetate/hexane fails, try dichloromethane/methanol or diethyl ether/hexane. Different solvents interact with your compounds in different ways, which can lead to better separation.
-
-
Consider a Different Stationary Phase: If you are using silica gel, consider trying alumina (which can be acidic, neutral, or basic) or a bonded-phase silica like diol or cyano. These alternative stationary phases can offer different selectivities.
-
Drive the Reaction to Completion: The best way to avoid this issue is to ensure your reaction goes to completion. This can be achieved by using a slight excess of the organometallic reagent and ensuring adequate reaction time. However, be mindful that a large excess can lead to other side products.[8]
-
Chemical Conversion: If all else fails and the separation is critical, you could consider a chemical modification of either the starting material or the product to drastically change its polarity before chromatography, followed by a deprotection step. This is a less desirable but sometimes necessary strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product from a Weinreb amide reaction?
A1: Besides your desired ketone, you can expect to see:
-
Unreacted this compound: This is often the most common impurity if the reaction has not gone to completion.
-
N,O-Dimethylhydroxylamine: This is the primary byproduct from the reaction. It is typically removed during the acidic workup.
-
Hydrolyzed Organometallic Reagent: For example, if you used n-butyllithium, you might see butane. If you used phenylmagnesium bromide, you might see benzene. These are typically volatile and removed during solvent evaporation.
-
Products of Wurtz-type Coupling (for Grignard reagents): For example, if you use phenylmagnesium bromide, you might see biphenyl as a minor impurity.
-
Over-addition Product (Tertiary Alcohol): While the Weinreb amide is designed to prevent this, under certain conditions (e.g., high temperatures), some over-addition to form the tertiary alcohol can occur.[9]
Q2: How do I choose the best purification technique for my ketone product?
A2: The choice of purification technique depends on the physical properties of your ketone and the nature of the impurities.
-
Column Chromatography: This is the most versatile and commonly used technique for purifying ketones from Weinreb amide reactions. It is effective for separating compounds with different polarities.
-
Recrystallization: If your ketone is a solid at room temperature, recrystallization can be an excellent and highly effective method for obtaining very pure material. The key is to find a suitable solvent or solvent pair in which your ketone has high solubility at high temperatures and low solubility at low temperatures.
-
Distillation: If your ketone is a liquid with a suitable boiling point, distillation can be an effective purification method, especially for removing non-volatile impurities.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be a quick and effective way to isolate your pure product.
The following flowchart can help guide your decision-making process:
Caption: Decision tree for selecting a purification method.
Q3: What are some good starting points for TLC solvent systems to monitor my reaction and purification?
A3: A good starting point for most ketones of moderate polarity is a mixture of ethyl acetate and hexane.
| Compound Type | Typical Rf Range (20% EtOAc/Hexane) | Notes |
| This compound | 0.4 - 0.6 | Weinreb amides are generally more polar than the corresponding ketones. |
| Heptanophenone (example product) | 0.6 - 0.8 | The ketone product is typically less polar and will have a higher Rf value. |
| N,O-Dimethylhydroxylamine | Baseline (streaking) | This byproduct is very polar and will likely streak from the baseline. |
Note: These are approximate values and will vary depending on the specific structures of your starting material and product.
Q4: What TLC stains can I use to visualize my Weinreb amide and ketone product?
A4: While UV visualization is often the first choice for aromatic or conjugated systems, several stains can be used for aliphatic compounds or to provide additional information:
-
Potassium Permanganate (KMnO₄): This is a good general stain that will visualize most organic compounds. It reacts with any oxidizable functional groups.
-
p-Anisaldehyde: This stain is particularly good for visualizing aldehydes, ketones, and alcohols, often giving a range of colors.
-
Vanillin: Similar to p-anisaldehyde, this stain is effective for carbonyl compounds and alcohols.
-
2,4-Dinitrophenylhydrazine (DNPH): This stain is highly specific for aldehydes and ketones, forming yellow to orange spots.
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Reaction Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1M hydrochloric acid (HCl) to quench any unreacted organometallic reagent.
-
Phase Separation: Transfer the mixture to a separatory funnel. Add your chosen organic extraction solvent (e.g., ethyl acetate, diethyl ether).
-
Extraction: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
1M HCl (to remove N,O-dimethylhydroxylamine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (to neutralize any remaining acid)
-
Brine (to remove the bulk of the water)
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Column Chromatography for Ketone Purification
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry of the least polar solvent you will use in your elution (e.g., hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of your chosen solvent system or a less polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry silica gel with your adsorbed compound to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Product Isolation: Combine the fractions containing your pure product and remove the solvent by rotary evaporation.
Caption: Workflow for column chromatography purification.
Protocol 3: Recrystallization of a Solid Ketone
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude solid in various solvents at room temperature and upon heating. An ideal solvent will dissolve your product when hot but not when cold. Common choices include ethanol, isopropanol, acetone, or a mixture like hexane/ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
References
-
ACS Publications. (2022, October 7). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
ACS Omega. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved from [Link]
-
Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]
-
ChemBK. (2025, May 27). O,N-Dimethylhydroxylamine hydrochloride. Retrieved from [Link]
-
Gagnon, A., et al. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020, April 20). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. Retrieved from [Link]
-
ACS Publications. (n.d.). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). A. Organolithium Reagents. Retrieved from [Link]
-
Grokipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10. Retrieved from [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021, February 22). What is the right reaction condition between Weinreb amide and vinyl lithium? Retrieved from [Link]
-
Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]
- Google Patents. (n.d.). US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
-
YouTube. (2025, December 5). Weinreb ketone synthesis. Retrieved from [Link]
-
Química Organica.org. (n.d.). Weinreb (ketone synthesis). Retrieved from [Link]
-
Treasures @ UT Dallas. (n.d.). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Retrieved from [Link]
-
ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]
-
Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2023, July 22). TLC Rf value of two enantiomers is slightly different. Retrieved from [Link]
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- 6. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical [ketonepharma.com]
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N-Methoxy-N-methylheptanamide stability under acidic or basic conditions
A Guide to the Stability of Weinreb Amides Under Acidic and Basic Conditions
Welcome to the Technical Support Center for N-Methoxy-N-methylheptanamide and related Weinreb amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this important class of compounds. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the success and integrity of your work.
Frequently Asked Questions (FAQs)
Q1: How stable is my this compound to standard aqueous acidic and basic workup conditions?
N-Methoxy-N-methylamides, commonly known as Weinreb amides, are generally considered to be robust functional groups, significantly more stable to hydrolysis than esters or acid chlorides.[1] This stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[1]
However, they are not completely inert and can be hydrolyzed under forcing conditions, typically requiring prolonged heating with strong acids or bases.[2][3] For many routine aqueous workups at or near neutral pH and ambient temperature, your this compound should remain largely intact.
Key takeaway: Brief exposure to dilute acids or bases at room temperature is unlikely to cause significant degradation. However, prolonged exposure or heating can lead to hydrolysis.
Q2: I need to cleave the Weinreb amide to the corresponding carboxylic acid. What conditions are recommended?
While Weinreb amides are prized for their stability, they can be intentionally hydrolyzed to the parent carboxylic acid. This is often necessary if the Weinreb amide is used as a protecting group for a carboxylic acid.
Acidic Hydrolysis: Harsh conditions are typically required. A general starting point for the hydrolysis of a simple amide is refluxing in concentrated hydrochloric acid for several hours.[3]
Basic Hydrolysis (Saponification): Saponification of amides also necessitates strong basic conditions and heat. A typical procedure involves refluxing the amide with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.[2]
Specialized Reagents: For milder cleavage, specific reagents can be employed. For instance, tert-butyl nitrite (TBN) has been reported for the hydrolysis of N-methoxyamides to carboxylic acids, offering an alternative to harsh acidic or basic conditions.[4]
Q3: What is the mechanism of hydrolysis for a Weinreb amide under acidic and basic conditions?
The hydrolysis of this compound is expected to follow the general mechanisms of amide hydrolysis.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Proton transfer from the oxygen to the nitrogen of the N-methoxy-N-methylamino group makes it a better leaving group. Finally, the tetrahedral intermediate collapses, expelling N,O-dimethylhydroxylamine (as its protonated form) and yielding the carboxylic acid after deprotonation.[2][3]
Base-Promoted Hydrolysis: In a basic medium, the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the N-methoxy-N-methylamide anion. This anion is a strong base and will subsequently deprotonate the newly formed carboxylic acid, driving the reaction to completion. An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid.[2]
Q4: I am observing unexpected side products during my reaction under strongly basic conditions. What could be happening?
Under strongly basic conditions, particularly with non-nucleophilic, sterically hindered bases, Weinreb amides can undergo reactions other than hydrolysis. There have been reports of "unusual reactions" and "side reaction of Weinreb amide decomposition" under such conditions.[5]
One potential side reaction involves a base-induced E2-type elimination, where a proton is abstracted from the N-methyl group, leading to the formation of formaldehyde and the corresponding N-methylamide anion. This pathway can lead to a complex mixture of products.[6]
Troubleshooting Tip: If you are working with a Weinreb amide in the presence of a strong base and do not intend to cleave it, it is crucial to use low temperatures and carefully control the stoichiometry of the base. If unexpected byproducts are observed, consider that decomposition pathways beyond simple hydrolysis may be occurring.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conversion during attempted hydrolysis. | Reaction conditions (time, temperature, acid/base concentration) are too mild. | Amides are very stable.[1] Increase the concentration of the acid or base, increase the reaction temperature (reflux), and/or prolong the reaction time. Monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS). |
| Formation of multiple, unexpected byproducts. | Under strongly basic conditions, side reactions such as E2 elimination may occur.[6] The substrate may have other functional groups that are sensitive to the harsh hydrolytic conditions. | If hydrolysis is desired, consider using alternative, milder methods such as cleavage with tert-butyl nitrite.[4] If the Weinreb amide should remain intact, avoid prolonged exposure to strong bases and high temperatures. |
| Difficulty in isolating the carboxylic acid product after basic hydrolysis. | The product is in the form of a carboxylate salt, which is soluble in the aqueous phase. | After the basic hydrolysis is complete, the reaction mixture must be acidified with a strong acid (e.g., HCl) to a pH of ~2-3 to protonate the carboxylate. The resulting carboxylic acid can then be extracted into an organic solvent. |
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis of this compound
Disclaimer: This is a general guideline and may require optimization for your specific substrate and scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 6 M aqueous solution of hydrochloric acid (a sufficient volume to ensure dissolution upon heating).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The hydrolysis of amides can be slow, so the reaction may require several hours to overnight for completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration.
-
Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude heptanoic acid.
-
-
Purification: Purify the crude product by an appropriate method, such as recrystallization or column chromatography, if necessary.
Protocol 2: General Procedure for Basic Hydrolysis (Saponification) of this compound
Disclaimer: This is a general guideline and may require optimization for your specific substrate and scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 10-20% aqueous solution of sodium hydroxide.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the aqueous solution to a separatory funnel and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material and the N,O-dimethylhydroxylamine byproduct.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with a concentrated solution of a strong acid (e.g., HCl).
-
Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude heptanoic acid.
-
-
Purification: Purify the crude product as needed.
References
- Keck, G. E., McHardy, S. F., & Murry, J. A. (1990). A new mode of reactivity of N-methoxy-N-methylamides with strongly basic reagents. Tetrahedron Letters, 31(39), 6215-6218.
- Boufroura, H., Sevaille, L., Gigant, N., Drège, E., & Joseph, D. (2018). The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. New Journal of Chemistry, 42(15), 12403-12411.
- Keck, G. E., McHardy, S. F., & Murry, J. A. (1993). Some unusual reactions of weinreb amides. Tetrahedron Letters, 34(39), 6215-6218.
- Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite (TBN) as a Multitask Reagent for the Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins. The Journal of Organic Chemistry, 82(11), 5769-5781.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis of amides and related compounds. Retrieved from [Link]
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]
-
McMurry, J. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. Retrieved from [Link]
- Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626.
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
- Arkat USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
- Tunoori, A. R., Dutta, D., & Georg, G. I. (2000). Weinreb Amides.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13350946, this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Arkat USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
McMurry, J. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. Retrieved from [Link]
- Tunoori, A. R., Dutta, D., & Georg, G. I. (2000). Weinreb Amides.
-
Evans, D. A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Chemistry The Mystery of Molecules. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Retrieved from [Link]
-
Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. Retrieved from [Link]
- Arkat USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
- Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219.
-
Arkat USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?. Chemistry Stack Exchange. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mastering Reactions with N-Methoxy-N-methylheptanamide (Weinreb Amide)
Welcome to the technical support center for N-Methoxy-N-methylheptanamide and related Weinreb amides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. Our goal is to empower you to overcome common challenges in the synthesis of ketones and aldehydes, ensuring high-yield, clean reactions by preventing the pervasive issue of over-addition.
The Core Principle: Why Weinreb Amides Excel
The primary advantage of using an N-methoxy-N-methylamide, such as this compound, lies in its ability to control the reactivity of organometallic reagents.[1][2][3] Unlike more reactive acyl compounds like acid chlorides or esters, which often yield tertiary alcohols from double addition, the Weinreb amide facilitates the formation of a stable tetrahedral intermediate.[2][4][5][6] This stability arises from the chelation of the metal ion (from the Grignard or organolithium reagent) by both the carbonyl oxygen and the N-methoxy oxygen.[1][5][7][8] This chelated intermediate is remarkably stable at low temperatures and only collapses to the desired ketone or aldehyde upon aqueous workup, thus preventing the common problem of over-addition.[1][4][5]
Reaction Mechanism at a Glance
The following diagram illustrates the formation of the stable tetrahedral intermediate that is key to preventing over-addition.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Work-up Procedures for N-Methoxy-N-methylheptanamide Reactions
Welcome to the technical support guide for handling reactions involving N-Methoxy-N-methylheptanamide, a quintessential Weinreb amide. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical work-up stage of their experiments. The stability of the Weinreb amide's tetrahedral intermediate is a double-edged sword; it masterfully prevents the over-addition that plagues reactions with esters or acid chlorides, but its successful conversion to the desired ketone or aldehyde product hinges entirely on a correctly executed work-up procedure.[1][2][3][4][5] This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your work-up for maximum yield and purity.
Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific issues that can arise during the work-up of this compound reactions in a practical question-and-answer format.
Question 1: After quenching my Grignard reaction and proceeding to extraction, the aqueous and organic layers are not separating. What should I do?
Answer: The formation of an emulsion or poor layer separation is a frequent issue, often caused by the presence of magnesium salts, partially soluble byproducts, or an insufficient density difference between the two phases.
-
Immediate Cause & Explanation: When a Grignar`d reaction is quenched, especially with a mild acid like ammonium chloride, fine precipitates of magnesium salts (e.g., Mg(OH)Cl) can form. These salts can act as surfactants, stabilizing emulsions at the interface of the aqueous and organic layers.
-
Solution Workflow:
-
Add Brine: The first and most effective step is to add a significant volume (e.g., 10-20% of the aqueous layer volume) of saturated aqueous sodium chloride (brine).[6] This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion and forces the organic solvent out of the aqueous layer, leading to a sharper separation.[6]
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for equilibrium to be reached without creating a stable emulsion.
-
Filtration (If Necessary): If a significant amount of solid precipitate is the culprit, you may need to filter the entire biphasic mixture through a pad of Celite® or glass wool to remove the solids before re-introducing the mixture to the separatory funnel.
-
Solvent Modification: In stubborn cases, adding more of the organic extraction solvent can help to dilute any emulsifying agents in the organic phase.
-
Question 2: My final product yield is very low, but TLC analysis of the reaction mixture before work-up showed complete consumption of the starting amide. Where did my product go?
Answer: A low isolated yield after a seemingly complete reaction points directly to problems during the work-up and purification stages.
-
Potential Causes & Explanations:
-
Incomplete Intermediate Breakdown: The chelated tetrahedral intermediate formed from the addition of the organometallic reagent to the Weinreb amide is stable at low temperatures but requires an effective quench to collapse to the ketone.[3][7][8] An insufficient or overly gentle quench may leave a portion of your product tied up as this intermediate, which can be lost in the aqueous phase.
-
Product Solubility: The resulting ketone or aldehyde, especially if it has polar functional groups, might have partial solubility in the aqueous phase. This is particularly true if the product is of low molecular weight.
-
Hydrolysis: While Weinreb amides are relatively stable, prolonged exposure to strongly acidic or basic conditions during work-up can lead to hydrolysis back to heptanoic acid.[9]
-
-
Troubleshooting & Recovery Strategy:
-
Verify Quench Efficacy: Ensure you are using a sufficient excess of the quenching agent (e.g., saturated NH4Cl) and allowing adequate time for the reaction to complete, often with stirring for 15-30 minutes post-quench.[10]
-
Back-Extraction: If product solubility is suspected, perform several "back-extractions" of the combined aqueous layers with fresh portions of your organic solvent (e.g., 3 x 50 mL EtOAc).
-
pH Adjustment: Check the pH of the aqueous layer. If it is strongly acidic or basic, neutralize it before extraction to ensure your product is in its least water-soluble form.
-
Evaporation and Re-extraction: For highly water-soluble products, a more rigorous approach involves neutralizing the aqueous layer, evaporating it to dryness under reduced pressure, and then triturating or extracting the resulting solid salts with a strong organic solvent like acetonitrile or hot ethyl acetate to recover the product.[11]
-
Question 3: I've isolated my product, but NMR analysis shows a significant amount of a tertiary alcohol byproduct. How did this happen with a Weinreb amide?
Answer: The formation of a tertiary alcohol indicates that the ketone product was formed before all of the organometallic reagent was quenched, leading to a second, undesired nucleophilic addition.
-
Mechanistic Explanation: The primary advantage of the Weinreb amide is the stability of the five-membered chelated intermediate, which prevents this over-addition.[1][12][13] However, if the reaction conditions (e.g., elevated temperature) or an improper quench cause this intermediate to break down prematurely while active Grignard or organolithium reagent is still present, the resulting ketone will be immediately attacked to form the tertiary alcohol.[3]
-
Preventative Measures:
-
Maintain Low Temperature: It is critical to perform the reaction at the recommended low temperature (e.g., 0 °C or -78 °C) and, crucially, to quench the reaction at that same low temperature.[11][14] Do not allow the mixture to warm to room temperature before adding the quenching solution.
-
Quenching Technique: Add the quenching solution dropwise to control the exotherm. A rapid, uncontrolled quench can create localized hot spots, leading to premature intermediate collapse.
-
Reverse Addition: In some cases, adding the reaction mixture slowly to the cold quenching solution (reverse quench) can be beneficial, ensuring that the organometallic reagent is always in the presence of an excess of the quenching agent.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the mild acidic quench (e.g., saturated NH4Cl)? Why not just use water or strong acid?
A1: The quench serves two purposes: neutralizing the excess reactive organometallic reagent and inducing the breakdown of the stable tetrahedral intermediate to the desired carbonyl compound.[3][4]
-
Saturated NH4Cl (Ammonium Chloride): This is the most commonly recommended quenching agent.[10][14][15] It is a weak Brønsted acid (pKa ~9.2), sufficiently acidic to protonate and break down the metal-chelated intermediate but mild enough to avoid causing acid-sensitive functional groups elsewhere in the molecule to react.
-
Water: While water will quench the organometallic reagent, it is often not acidic enough to efficiently promote the breakdown of the stable intermediate, potentially leading to lower yields.
-
Strong Acid (e.g., 1M HCl): A strong acid will certainly break down the intermediate but can cause unwanted side reactions, such as hydrolysis of the product ketone or other sensitive functional groups like silyl ethers or acetals.[1] It should generally be avoided unless the product is known to be robust.
Q2: How do I effectively remove the N,O-dimethylhydroxylamine byproduct generated during the reaction?
A2: N,O-dimethylhydroxylamine (and its corresponding salt) is highly water-soluble. During a standard work-up involving an acidic quench, it will be protonated to form [MeO(Me)NH2]+ Cl-, making it even more soluble in the aqueous phase. Standard liquid-liquid extraction is typically sufficient to remove it completely from the organic layer. If you suspect it remains, an additional wash of the organic layer with a dilute acid (e.g., 0.5 M HCl) will effectively remove any traces.
Q3: Can I use a basic work-up for my Weinreb amide reaction?
A3: A basic work-up is generally not recommended. The tetrahedral intermediate is stable under basic conditions and will not readily collapse to the ketone. Furthermore, highly basic conditions can promote a known side reaction: an E2-type elimination that cleaves the N-O bond, yielding an N-methylamide and formaldehyde as byproducts.[1][16] This side reaction is more prevalent with sterically hindered or highly basic nucleophiles.[1]
Standardized Work-up Protocol & Data
Experimental Protocol: Standard Work-up for Grignard Reaction with this compound
This protocol outlines a reliable, general-purpose procedure for the work-up of a reaction between this compound and an organomagnesium (Grignard) reagent.
Step 1: Quenching the Reaction
-
Maintain the reaction mixture at the reaction temperature (e.g., 0 °C).
-
Slowly, and with continuous stirring, add saturated aqueous ammonium chloride (NH4Cl) solution dropwise via an addition funnel. A typical volume is 1-2 mL for every mmol of Grignard reagent used.
-
Causality: This step neutralizes any excess Grignard reagent and provides the mild acid necessary to protonate the chelated intermediate, causing its collapse into the desired ketone and the water-soluble N,O-dimethylhydroxylamine hydrochloride.[3][10][14]
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 15-30 minutes.
Step 2: Phase Separation & Extraction
-
Transfer the entire mixture to a separatory funnel.
-
Add a suitable organic solvent for extraction, such as ethyl acetate (EtOAc) or diethyl ether.
-
Stopper the funnel, invert it, and vent frequently to release any pressure. Shake gently to mix the layers.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[17]
-
Causality: This partitions the desired organic ketone product into the organic phase, leaving inorganic salts and the N,O-dimethylhydroxylamine byproduct in the aqueous phase.
Step 3: Washing the Organic Layer
-
Combine all organic extracts in the separatory funnel.
-
Wash the combined organic layer once with deionized water, followed by one wash with saturated aqueous sodium chloride (brine).
-
Causality: The water wash removes any remaining water-soluble impurities. The brine wash removes the bulk of the dissolved water from the organic layer and helps to break any minor emulsions.[15][18]
Step 4: Drying and Concentration
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[15][18] Add enough so that some of the agent remains free-flowing. Let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent, washing the solid with a small amount of fresh solvent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
Step 5: Purification
-
Purify the crude ketone product using an appropriate technique, most commonly flash column chromatography on silica gel.[18][19]
Data Table: Common Quenching Agents
| Quenching Agent | Concentration | Acidity | Recommended Use | Potential Issues |
| Ammonium Chloride | Saturated Aqueous | Mild Acid (pKa ~9.2) | General purpose, ideal for most reactions. [10][14][15] | Can form precipitates with magnesium salts, potentially leading to emulsions. |
| Water | Deionized | Neutral | Quenching excess reagent only. | Inefficient at promoting intermediate breakdown; may lead to lower yields. |
| Acetic Acid | 5-10% Aqueous | Weak Acid (pKa ~4.8) | When a slightly stronger acid is needed and the product is stable. | May be too harsh for acid-labile functional groups. |
| Hydrochloric Acid | 0.5 - 1 M Aqueous | Strong Acid | Use with caution only for very robust molecules. | High risk of hydrolyzing sensitive functional groups or the product itself.[1] |
Visualized Workflows and Mechanisms
Diagram 1: General Work-up Workflow
This diagram illustrates the logical progression of steps in a standard work-up procedure for this compound reactions.
Caption: Acid-mediated collapse of the stable tetrahedral intermediate to the ketone.
References
-
Wikipedia. (2023, December 29). Weinreb ketone synthesis. Retrieved from [Link]
-
Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry. Retrieved from [Link]
-
Thode, C. J., & Williams, M. E. (n.d.). Grignard Reagent Functionalization of Weinreb Amide Modified Au Nanoparticles. Penn State University. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). Retrieved from [Link]
-
El-Sayed, E., & Ali, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. Retrieved from [Link]
-
Sgro, M. J., et al. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics, 41(20), 3036-3044. Retrieved from [Link]
-
Hassan, H. S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Retrieved from [Link]
-
ChemistryTheMysteryofMolecules. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Retrieved from [Link]
-
Nakagawa, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48111-48119. Retrieved from [Link]
-
Kim, H. J., & Lee, J. I. (2012). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 33(2), 679-681. Retrieved from [Link]
-
Scialdone, M. A., & Shuey, S. W. (2000). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Organic Chemistry, 65(24), 8053-8060. Retrieved from [Link]
-
Singh, J., et al. (2000). Weinreb Amides. Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]
-
Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. Retrieved from [Link]
-
Reddit. (2023, August 15). Weinreb amide workup extraction issues. r/OrganicChemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Retrieved from [Link]
-
UT Dallas. (n.d.). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Retrieved from [Link]
-
TutorChase. (n.d.). How do you prepare a Weinreb amide? Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ISM2. (n.d.). Weinreb Amides in Organic Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2020, May 9). in the chemical literature: Weinreb amides. YouTube. Retrieved from [Link]
-
Pace, V. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(8), 1953. Retrieved from [Link]
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Retrieved from [Link]
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]
-
ResearchGate. (2023). Scope of the method with N-methyl-N-methoxyamides. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. Retrieved from [Link]
Sources
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- 18. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 19. utd-ir.tdl.org [utd-ir.tdl.org]
Catalyst selection for N-Methoxy-N-methylheptanamide mediated synthesis
Technical Support Center: N-Methoxy-N-methylheptanamide Synthesis
A-Level: Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, a classic example of a Weinreb amide. Here, we address common challenges and frequently asked questions to ensure the successful and efficient synthesis of this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of synthesizing this compound (a Weinreb amide) over other acylating agents for ketone synthesis?
The principal advantage lies in the prevention of over-addition of organometallic reagents.[1][2] When Grignard or organolithium reagents react with typical acyl compounds like esters or acid chlorides, the reaction often proceeds to form a tertiary alcohol as the ketone intermediate is highly reactive.[3][4][5] The N-methoxy-N-methylamide functionality in the Weinreb amide stabilizes the tetrahedral intermediate formed upon nucleophilic attack. This stability is achieved through chelation of the metal ion between the carbonyl oxygen and the methoxy oxygen.[1][4][6] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second nucleophilic addition.[1][2]
Q2: What are the most common starting materials for the synthesis of this compound?
This compound can be synthesized from a variety of starting materials, with the most common being:
-
Heptanoyl chloride: This is a classic and efficient method, often involving the reaction of the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[7]
-
Heptanoic acid: Direct conversion from the carboxylic acid is highly desirable and can be achieved using various coupling reagents.[5][8][9]
-
Heptanoic acid esters: Esters can be converted to the Weinreb amide using reagents like trimethylaluminum (AlMe3) or dimethylaluminum chloride (AlMe2Cl).[1]
Q3: Which coupling reagents are recommended for the direct conversion of heptanoic acid to this compound?
A variety of modern peptide coupling reagents have been successfully employed for this transformation.[1] Some of the most effective and commonly used reagents include:
-
Carbodiimides: such as DCC (dicyclohexylcarbodiimide) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (hydroxybenzotriazole).[7][10]
-
Phosphonium salts: like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate).[7]
-
Triazine derivatives: such as CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[8][11]
-
Phosphorus-based reagents: A recent efficient one-pot method utilizes phosphorus oxychloride (POCl3) as an acid activator.[12]
Q4: Can I use N,O-dimethylhydroxylamine free base directly, or is the hydrochloride salt preferred?
While the free base can be used, the vast majority of procedures utilize the commercially available N,O-dimethylhydroxylamine hydrochloride salt.[1] This salt is a stable, crystalline solid that is easier to handle and weigh accurately compared to the more volatile free amine.[1] When using the hydrochloride salt, a base must be added to the reaction mixture to neutralize the HCl and liberate the free amine for the reaction to proceed.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Deactivation of the coupling reagent by moisture.3. Insufficient base to neutralize N,O-dimethylhydroxylamine HCl.4. Low reaction temperature or insufficient reaction time. | 1. Ensure the carboxylic acid is fully dissolved before adding the coupling agent. Consider using a more potent activating agent if necessary.2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) per equivalent of the hydrochloride salt.[2]4. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Formation of Side Products | 1. Over-addition (if starting from acid chloride): Reaction temperature is too high, leading to the breakdown of the chelated intermediate.2. Epimerization (if chiral centers are present): Use of a strong base or harsh coupling conditions.3. Side reactions with the coupling agent: Certain coupling agents can lead to the formation of ureas or other byproducts. | 1. Maintain a low temperature (typically 0 °C to -78 °C) during the addition of the organometallic reagent and before the acidic workup.[1]2. Choose a coupling method known to minimize racemization, such as those using HOBt or employing milder bases.[11][13]3. Select a coupling reagent with byproducts that are easily removed during workup (e.g., water-soluble byproducts). |
| Difficult Product Isolation/Purification | 1. Emulsion formation during aqueous workup: Presence of polar byproducts or unreacted starting materials.2. Co-elution of product and byproducts during chromatography: Similar polarity of the desired amide and impurities. | 1. Add brine to the aqueous layer to increase its density and help break the emulsion.[14] If the issue persists, filter the mixture through a pad of celite.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative purification method if the product is a solid. |
| Incomplete Reaction with Grignard/Organolithium Reagent | 1. Poor quality of the organometallic reagent: The reagent may have degraded due to exposure to air or moisture.2. Steric hindrance: The substrate or the nucleophile may be sterically bulky.3. Acidic protons in the substrate: The organometallic reagent is quenched by acidic protons elsewhere in the molecule. | 1. Use freshly prepared or titrated Grignard or organolithium reagents. Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere.2. Use a less hindered organometallic reagent if possible. Increase the reaction temperature or use a more reactive organolithium species instead of a Grignard reagent.3. Protect any acidic functional groups (e.g., alcohols, amines) before introducing the organometallic reagent. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Heptanoic Acid using POCl₃
This one-pot procedure is advantageous due to its operational simplicity and high yields.[12]
Materials:
-
Heptanoic acid
-
N,O-dimethylhydroxylamine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of heptanoic acid (1.0 eq) in anhydrous DCM at room temperature, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture for 10 minutes.
-
Slowly add POCl₃ (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Ketone from this compound
This protocol describes the general procedure for reacting the Weinreb amide with a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and add 1 M HCl to dissolve any magnesium salts.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ketone.
-
Purify by column chromatography if necessary.
Visualizations
Caption: Mechanism of ketone synthesis from a Weinreb amide, highlighting the stable intermediate.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Organic Chemistry Portal. Grignard Reaction - Common Conditions. [Link]
-
ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]
-
YouTube. What IS the Weinreb Amide?. [Link]
-
Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review). [Link]
-
Organic Chemistry Portal. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. [Link]
-
The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N,N-Boc2 Amide Acylation. [Link]
-
Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
-
SlidePlayer. Weinreb Amides in Organic Synthesis ism2. [Link]
-
Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. [Link]
-
Reddit. Weinreb amide workup extraction issues. [Link]
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.. [Link]
-
Current Protocols in Nucleic Acid Chemistry. Weinreb Amides. [Link]
-
Organic Syntheses. N-Methoxy-N-methyl-1H-imidazole-1-carboxamide. [Link]
-
Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]
- Google Patents. Process for preparing N-methoxy derivatives of 4-hydroxy-2,2,6,6-tetramethylpiperidine and 2,2,6,6-tetramethyl-4-piperidone.
-
KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
-
IRIS-AperTO - UniTo. Synthesis of Weinreb amides via Pd-catalyzed aminocarbonylation of heterocyclic-derived triflates. [Link]
-
Oriental Journal of Chemistry. Recent Developments in Weinreb Synthesis and their Applications. [Link]
-
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
National Institutes of Health. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. [Link]
-
ResearchGate. (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. [Link]
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
- Google Patents. WO2018069458A1 - Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.
-
SciSpace. ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions.. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. Weinreb amides [pubsapp.acs.org]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
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- 11. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
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- 14. reddit.com [reddit.com]
Managing steric hindrance in N-Methoxy-N-methylheptanamide reactions
Technical Support Center: N-Methoxy-N-methylheptanamide Reactions
Welcome to the technical support center for this compound, a versatile Weinreb amide for ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its application, with a specific focus on overcoming challenges related to steric hindrance. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Core Concept: Why Weinreb Amides Excel
The remarkable utility of N-methoxy-N-methyl amides (Weinreb amides) in modern synthesis stems from their ability to cleanly convert into ketones upon reaction with organometallic reagents, such as Grignard or organolithium species.[1][2][3] Unlike reactions with esters or acid chlorides, which often suffer from over-addition to form tertiary alcohols, the Weinreb amide reaction stops selectively at the ketone stage.[1][4][5]
This selectivity is due to the formation of a highly stable, five-membered chelated tetrahedral intermediate.[6][7][8][9] The N-methoxy group's oxygen atom coordinates with the metal cation (e.g., Mg²⁺ or Li⁺) of the organometallic reagent, stabilizing the initial adduct. This intermediate remains stable at low temperatures and only collapses to the final ketone product upon aqueous workup.[1][6] Understanding this mechanism is the first step to mastering its application.
Caption: Reaction pathway for Weinreb amide acylation.
Frequently Asked Questions (FAQs)
Q1: My reaction with a bulky Grignard reagent (e.g., isopropylmagnesium chloride) is sluggish and gives low conversion. What is the primary cause?
A: Steric hindrance is the most likely culprit. The heptanamide substrate itself is not particularly bulky, so the issue arises from the nucleophile. A bulky Grignard reagent like i-PrMgCl or t-BuMgCl faces a significant energy barrier to approach the electrophilic carbonyl carbon. This slows down the rate of nucleophilic addition. Furthermore, highly hindered nucleophiles can sometimes favor side reactions, such as elimination of the methoxide group.[1]
Q2: How does reaction temperature affect additions of sterically demanding nucleophiles?
A: While gentle warming can sometimes overcome the activation barrier for a sluggish reaction, it's a double-edged sword. Higher temperatures can decrease the stability of the crucial tetrahedral intermediate, potentially leading to its premature collapse or decomposition, which can result in a mixture of products or lower yields. The best practice is to start the reaction at a low temperature (e.g., -78 °C or 0 °C) and, only if necessary, allow it to slowly warm to room temperature while monitoring the conversion by TLC or LC-MS.
Q3: I'm observing my starting amide being consumed, but the yield of the desired ketone is poor after workup. What could be happening?
A: This often points to the instability of the tetrahedral intermediate under your specific conditions or during workup. If the intermediate decomposes before the acidic quench, you will not isolate the ketone. Another possibility, especially with very strong and hindered bases like t-BuLi, is competitive deprotonation at the α-carbon of the heptanamide chain, leading to enolate formation and subsequent side reactions.
Q4: Are there additives that can improve yields for hindered reactions?
A: Yes. The most effective and widely used additive is anhydrous cerium(III) chloride (CeCl₃). This is often referred to as the Luche or Imamoto conditions.[10][11] Organocerium reagents are less basic but still highly nucleophilic compared to their organolithium or Grignard counterparts.[11] This modification often leads to cleaner reactions and higher yields by increasing the rate of the desired nucleophilic addition while suppressing side reactions like enolization or reduction.[10]
Troubleshooting Guide: From Problem to Solution
Use this section to diagnose and resolve specific experimental issues.
Caption: Decision tree for troubleshooting low-yield reactions.
Problem 1: Reaction Stalls / Incomplete Conversion
-
Symptom: Significant amount of this compound remains after the expected reaction time, even with a stoichiometric excess of the organometallic reagent.
-
Root Cause Analysis: The activation energy for the nucleophilic attack is too high due to steric repulsion between the bulky nucleophile and the amide.
-
Solutions:
-
Change the Metal Counterion: Organolithium reagents are generally more reactive than their Grignard counterparts. If you are using i-PrMgCl, consider switching to i-PrLi.
-
Increase Nucleophile Equivalents: For particularly hindered systems, using up to 3.0 equivalents of the organometallic reagent may be necessary to drive the reaction to completion.[12]
-
Employ Cerium(III) Chloride: As detailed in the FAQ and Protocol 2, preparing the organocerium reagent in situ is a highly effective strategy for overcoming steric barriers.[9]
-
Problem 2: Multiple Products are Observed
-
Symptom: TLC or LC-MS analysis shows consumption of the starting material but formation of several new spots, with only a minor spot corresponding to the desired ketone.
-
Root Cause Analysis: This suggests that alternative reaction pathways are competing with the desired acylation. With highly basic nucleophiles, α-deprotonation can occur. With highly reactive nucleophiles at elevated temperatures, the tetrahedral intermediate may not be sufficiently stable.
-
Solutions:
-
Strict Temperature Control: Ensure the reaction is maintained at a low temperature (0 °C to -78 °C) throughout the addition of the organometallic reagent. Do not allow the internal temperature to rise significantly.
-
Inverse Addition: Add the Weinreb amide solution slowly to the organometallic reagent solution (instead of the other way around). This maintains an excess of the nucleophile and can sometimes minimize side reactions related to the starting material.
-
Use a Transmetallation Additive: The CeCl₃ modification is the gold standard for improving chemoselectivity and minimizing side product formation.[9][10]
-
Quantitative Data & Reagent Guide
The choice of nucleophile dramatically impacts reaction conditions. The following table provides starting points for optimization.
| Nucleophile | Steric Bulk | Typical Reagent | Typical Temp. | Additive Recommended? | Expected Outcome |
| Methyl | Low | MeMgBr or MeLi | -20 °C to 0 °C | No | High yield, clean reaction |
| n-Butyl | Low | n-BuLi | -78 °C to -40 °C | No | High yield, clean reaction |
| Isopropyl | Medium | i-PrMgCl | 0 °C to RT | Yes (CeCl₃) | Sluggish without additive |
| tert-Butyl | High | t-BuLi or t-BuMgCl | 0 °C to RT | Yes (CeCl₃) | Very slow, high risk of side reactions |
| Phenyl | Medium | PhMgBr or PhLi | -20 °C to RT | Often not needed | Generally good yield |
Experimental Protocols
Safety First: All organometallic reagents are highly reactive and may be pyrophoric. These experiments must be conducted by trained personnel in a chemical fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment.
Protocol 1: General Reaction with a Non-Hindered Nucleophile (n-BuLi)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour. Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes).
-
Quench: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Modified Protocol for a Sterically Hindered Nucleophile using CeCl₃
-
Preparation of Anhydrous CeCl₃: Anhydrous CeCl₃ is crucial. Commercially available "anhydrous" CeCl₃ should be dried under vacuum (e.g., at 140-150 °C) for several hours immediately before use.
-
Setup: To a flame-dried flask under nitrogen, add anhydrous CeCl₃ (1.2 eq) and anhydrous THF. Stir vigorously at room temperature for 2-3 hours to create a fine slurry.
-
Cooling: Cool the CeCl₃ slurry to -78 °C.
-
Organocerium Formation: Slowly add the Grignard reagent (e.g., isopropylmagnesium chloride, 1.2 eq) to the slurry and stir for 1 hour at -78 °C. This in situ transmetallation forms the more reactive organocerium species.
-
Amide Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution dropwise to the organocerium reagent at -78 °C.
-
Reaction & Workup: Stir at -78 °C for 2-3 hours, then allow to slowly warm to 0 °C over 1 hour. Monitor by TLC. Quench and work up as described in Protocol 1. The cerium salts can sometimes make the workup emulsion-prone; a dilute acid wash (e.g., 1M HCl) can help break it up.
References
-
Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
Ali, M. A., & Ismail, R. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]
-
De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]
-
ChemHelpASAP. (2020, May 9). in the chemical literature: Weinreb amides [Video]. YouTube. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
-
Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. A new protocol for the synthesis of ketones by the reaction of organolithiums with carboxylic acids. Tetrahedron Letters, 25(38), 4233-4236. [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Knochel, P., & Organ, M. G. (Eds.). (2014). Modern Organocopper Chemistry. Wiley-VCH.
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]
-
Wikipedia contributors. (2023, December 2). Weinreb ketone synthesis. Wikipedia. [Link]
-
Szostak, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N–C Cleavage. Organic Letters, 22(9), 3537-3541. [Link]
-
An, J., & Krische, M. J. (2011). Enantioselective Addition of Sterically Hindered Diorganozinc Reagents to Ketones: A Catalytic Method for the Construction of Acyclic Quaternary Carbon Stereocenters. Journal of the American Chemical Society, 133(34), 13324–13327. [Link]
Sources
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- 2. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Weinreb Ketone Synthesis [organic-chemistry.org]
- 6. Weinreb amides [pubsapp.acs.org]
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- 8. m.youtube.com [m.youtube.com]
- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Weinreb Amides in Synthesis: N-Methoxy-N-methylheptanamide as a Case Study
Introduction to Weinreb Amides: A Pillar of Modern Ketone and Aldehyde Synthesis
In the landscape of synthetic organic chemistry, the reliable and high-yielding construction of carbonyl compounds is a cornerstone of molecular architecture. The Weinreb-Nahm ketone synthesis, first reported in 1981, represents a significant advancement in this field.[1] At its heart lies the N-methoxy-N-methylamide , commonly known as the Weinreb amide . This functional group has proven to be an exceptionally versatile and robust tool for the synthesis of ketones and aldehydes from carboxylic acid derivatives, largely overcoming a persistent challenge in the use of highly reactive organometallic reagents: over-addition.[2]
Traditional methods involving the reaction of organolithium or Grignard reagents with esters or acid chlorides are often plagued by the formation of tertiary alcohol byproducts. This occurs because the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack. The ingenuity of the Weinreb amide lies in its ability to elegantly circumvent this issue. Upon nucleophilic addition, the N-methoxy and N-methyl substituents form a stable, five-membered chelated tetrahedral intermediate with the metal cation of the organometallic reagent.[3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing the undesired second addition.[2]
This guide provides an in-depth comparison of N-Methoxy-N-methylheptanamide, an aliphatic Weinreb amide, with its aromatic counterpart, N-methoxy-N-methylbenzamide. Through a detailed analysis of their synthesis, reactivity, and supported by experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the practical insights needed to make informed decisions in their synthetic endeavors.
The Core of Comparison: this compound vs. N-methoxy-N-methylbenzamide
To illustrate the nuances within the Weinreb amide family, we will focus on a direct comparison between an aliphatic and an aromatic derivative.
-
This compound: Represents a typical straight-chain aliphatic Weinreb amide. Its heptanoyl group provides a non-polar, sterically accessible carbon chain.
-
N-methoxy-N-methylbenzamide: Serves as a classic example of an aromatic Weinreb amide. The benzoyl group introduces electronic effects and a rigid, planar structure.
The following sections will delve into the synthesis of these two compounds and their subsequent reactivity in ketone formation, supported by experimental data and detailed protocols.
Synthesis of Weinreb Amides: A Comparative Analysis
The preparation of Weinreb amides is a critical first step and can be achieved through various methods, most commonly from the corresponding carboxylic acid or acid chloride. The choice of coupling agent and reaction conditions can significantly impact the yield and purity of the desired amide.
General Synthetic Workflow
The overall process for synthesizing Weinreb amides from carboxylic acids is depicted below. This typically involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution by N,O-dimethylhydroxylamine.
Caption: General workflow for the synthesis of Weinreb amides from carboxylic acids.
Comparative Synthesis Data
| Weinreb Amide | Starting Material | Coupling Agent/Method | Solvent | Yield | Reference |
| N-Methoxy-N-methylcycloheptanecarboxamide | Cycloheptanecarboxylic acid | HBTU, Triethylamine | DMF | 84.44% | [4] |
| 3,N-Dimethoxy-N-methylbenzamide | 3-Methoxybenzoic acid | EDCI, Triethylamine | Dichloromethane | Quantitative | [5] |
Note: A direct protocol with yield for this compound was not found in the literature survey. The data for the structurally similar N-Methoxy-N-methylcycloheptanecarboxamide is presented as a representative example for an aliphatic Weinreb amide.
The data suggests that the synthesis of both aliphatic and aromatic Weinreb amides can be achieved in high yields. The choice of coupling reagent (HBTU for the aliphatic acid and EDCI for the aromatic acid) is a common practice in peptide and amide synthesis, and both are known to be highly efficient. The quantitative yield reported for the aromatic amide may be attributed to the specific substrate and reaction conditions, but it highlights the general efficiency of these methods.
Reactivity in Ketone Synthesis: A Head-to-Head Comparison
The true measure of a Weinreb amide's utility lies in its performance in the formation of ketones. The following section details the reaction of our two model compounds with an organometallic reagent, specifically methylmagnesium bromide, to form the corresponding methyl ketones.
General Reaction Mechanism
The reaction of a Weinreb amide with a Grignard reagent proceeds through the formation of the characteristic stable chelated intermediate, which upon acidic workup yields the ketone.
Caption: General mechanism of the Weinreb ketone synthesis.
Expected Performance and Causality
-
Electronic Effects: The carbonyl carbon of N-methoxy-N-methylbenzamide is part of a conjugated system with the benzene ring. This delocalization of electrons makes the carbonyl carbon slightly less electrophilic compared to the carbonyl carbon of this compound, where the alkyl chain is electron-donating through an inductive effect. This suggests that the aliphatic Weinreb amide might react slightly faster with nucleophiles.
-
Steric Hindrance: The heptanoyl group in this compound is a flexible alkyl chain, offering minimal steric hindrance around the carbonyl group. In contrast, the phenyl group of N-methoxy-N-methylbenzamide is a bulkier, planar group, which could slightly impede the approach of the Grignard reagent.
Based on these considerations, one might anticipate that the reaction of this compound would proceed more rapidly and potentially with a slightly higher yield compared to N-methoxy-N-methylbenzamide under identical, non-optimized conditions. However, in practice, both types of Weinreb amides are known to react efficiently, and yields are typically high for both aliphatic and aromatic substrates.[2]
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the Weinreb amides and their subsequent conversion to ketones. These protocols are based on established literature procedures and serve as a practical guide for researchers.
Protocol 1: Synthesis of N-methoxy-N-methylbenzamide
This protocol is adapted from a standard procedure for the synthesis of Weinreb amides from carboxylic acids using a carbodiimide coupling agent.[5]
Materials:
-
Benzoic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
To a stirred solution of benzoic acid (1.0 eq) in DCM, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), triethylamine (1.3 eq), and EDCI (1.5 eq).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-methoxy-N-methylbenzamide.
Expected Yield: Quantitative.[5]
Protocol 2: Synthesis of this compound (Representative)
This protocol is based on the synthesis of the structurally similar N-Methoxy-N-methylcycloheptanecarboxamide.[4]
Materials:
-
Heptanoic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of heptanoic acid (1.0 eq) in DMF, add triethylamine (3.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.05 eq), and HBTU (1.1 eq).
-
Stir the mixture at 25 °C for 16 hours.
-
Dilute the reaction solution with water and extract with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to give this compound.
Expected Yield: Approximately 84%.[4]
Protocol 3: Synthesis of Acetophenone from N-methoxy-N-methylbenzamide
This protocol is a general procedure for the synthesis of ketones from Weinreb amides using a Grignard reagent.[6]
Materials:
-
N-methoxy-N-methylbenzamide
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
10% Aqueous hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In an oven-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution (1.1-1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 10% aqueous hydrochloric acid.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by distillation or column chromatography to afford acetophenone.
Expected Yield: Generally high (>80%).[6]
Protocol 4: Synthesis of Octan-2-one from this compound
This protocol follows the same general procedure as Protocol 3.
Materials:
-
This compound
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
10% Aqueous hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Follow the procedure outlined in Protocol 3, substituting N-methoxy-N-methylbenzamide with this compound.
-
Purify the crude product by distillation or column chromatography to afford octan-2-one.
Expected Yield: Generally high (>80%).
Data Presentation and Characterization
The following table summarizes the key physical and spectroscopic data for the two Weinreb amides discussed in this guide.
| Property | This compound | N-methoxy-N-methylbenzamide |
| Molecular Formula | C₉H₁₉NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 173.25 g/mol [7] | 165.19 g/mol [8] |
| Appearance | Colorless oil (expected) | Liquid |
| Boiling Point | Not available | 70 °C at 0.1 mmHg |
| ¹H NMR (CDCl₃, δ) | Not available | 3.36 (s, 3H), 3.55 (s, 3H), 7.39-7.45 (m, 3H), 7.65-7.68 (m, 2H) |
| ¹³C NMR (CDCl₃, δ) | Not available | 33.9, 61.1, 127.1, 128.3, 129.5, 134.7, 170.8 |
| IR (cm⁻¹) | Not available | 1644 (C=O)[8] |
| MS (m/z) | Not available | 165 (M+), 105 (base peak)[8] |
Note: Complete spectroscopic data for this compound was not found. The data for N-methoxy-N-methylbenzamide is compiled from various sources.[8]
Conclusion and Future Outlook
This guide has provided a comparative overview of this compound and N-methoxy-N-methylbenzamide, highlighting their synthesis and application in ketone formation. Both aliphatic and aromatic Weinreb amides are highly effective and reliable intermediates in organic synthesis. The key takeaway for the practicing chemist is the exceptional ability of the Weinreb amide functionality to prevent over-addition of organometallic reagents, leading to high yields of the desired ketone or aldehyde.
While subtle differences in reactivity may exist due to electronic and steric factors, both classes of Weinreb amides are indispensable tools. The choice between an aliphatic and an aromatic Weinreb amide will ultimately be dictated by the specific target molecule and the overall synthetic strategy.
Future research in this area may focus on the development of more sustainable and atom-economical methods for Weinreb amide synthesis, as well as the expansion of their utility in other areas of organic chemistry beyond ketone and aldehyde synthesis. The continued exploration of their reactivity will undoubtedly lead to new and innovative synthetic transformations.
References
-
PubChem. N-Methoxy-N-methylbenzamide. [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Organic Syntheses. Acetophenone, ω-methoxy-. [Link]
-
PubChem. 4-methoxy-N-methylbenzamide. [Link]
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. [Link]
-
Filo. Outline methods for the preparation of acetophenone (phenyl methyl ketone.. [Link]
-
ResearchGate. Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. [Link]
-
PubChem. N-Methoxy-N-methylhexanamide. [Link]
-
KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]
-
ResearchGate. A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. [Link]
-
PubChemLite. n-methoxy-n-methylbenzamide (C9H11NO2). [Link]
-
Organic Syntheses. n-HEPTAMIDE. [Link]
-
Pearson. Show how you would synthesize octan-2-one from each compound. You may use any necessary reagents. (b) oct-1-yne. [Link]
-
PMC. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
ResearchGate. Synthetic Approaches to N‐Methoxy‐N‐methylamides. [Link]
-
Organic Syntheses. n-HEPTAMIDE. [Link]
-
ResearchGate. Weinreb amide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. [Link]
- Google Patents. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
-
Thieme. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]
- Google Patents. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
- Google Patents.
-
Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]
-
ResearchGate. ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. [Link]
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A Tale of Two Molecules: A Researcher's Guide to N,O-Dimethylhydroxylamine Hydrochloride and N-Methoxy-N-methylheptanamide in Modern Synthesis
In the precise world of organic synthesis, the reliable formation of ketones and aldehydes from carboxylic acids is a cornerstone transformation. However, the high reactivity of common organometallic reagents often leads to over-addition, yielding undesired tertiary alcohols instead of the target carbonyl compound.[1] The Weinreb-Nahm ketone synthesis, a landmark development in the field, elegantly solves this issue through the use of a specialized intermediate: the N-methoxy-N-methylamide, or Weinreb amide.[2][3]
This guide provides an in-depth comparison of two key players in this indispensable methodology: N,O-Dimethylhydroxylamine hydrochloride , the foundational reagent, and N-Methoxy-N-methylheptanamide , a representative example of the resulting Weinreb amide intermediate. Understanding the distinct roles, properties, and handling requirements of both the precursor and the product is critical for any researcher aiming to leverage this powerful synthetic tool. This comparison will illuminate their symbiotic relationship, supported by experimental protocols and mechanistic insights to ensure reproducible and high-yielding results in the laboratory.
The Architect and the Blueprint: Distinct Roles in Synthesis
It is crucial to understand that these two compounds do not compete; rather, they represent sequential steps in a synthetic pathway. N,O-Dimethylhydroxylamine hydrochloride is the reagent used to construct the Weinreb amide from a carboxylic acid. This compound is the stable intermediate product of that reaction, which then serves as the blueprint for the controlled synthesis of a ketone or aldehyde.
| Feature | N,O-Dimethylhydroxylamine Hydrochloride | This compound |
| Role in Synthesis | Reagent / Building Block | Intermediate Product |
| Primary Function | Reacts with activated carboxylic acids to form Weinreb amides. | Reacts with organometallics or hydrides to form ketones or aldehydes. |
| Chemical Class | Hydroxylamine Salt | N-alkoxy-N-alkylamide (Weinreb Amide) |
| Molecular Formula | C₂H₈ClNO | C₉H₁₉NO₂ |
| Molecular Weight | 97.54 g/mol | 173.26 g/mol |
| Typical State | White to off-white crystalline solid.[4] | Colorless to pale-yellow oil. |
| Key Handling Note | Hygroscopic; store under an inert atmosphere.[4][5] | Generally stable; handle under standard inert conditions for reactions. |
Part 1: The Reagent - N,O-Dimethylhydroxylamine Hydrochloride
N,O-Dimethylhydroxylamine, commercially available as its more stable and easier-to-handle hydrochloride salt, is the nucleophile that converts a carboxylic acid or its derivative into the corresponding Weinreb amide.[2][6] Its stability as a salt is a practical advantage, though its hygroscopic nature requires careful handling to prevent degradation and ensure stoichiometric accuracy.[4]
Experimental Protocol: Synthesis of a Weinreb Amide from a Carboxylic Acid
The conversion of a carboxylic acid to a Weinreb amide requires the activation of the carboxyl group. Numerous peptide coupling agents are effective for this purpose. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a catalytic amount of Hydroxybenzotriazole (HOBt), a common and efficient method that proceeds without significant racemization for chiral acids.[7]
Objective: To synthesize this compound from heptanoic acid.
Materials:
-
Heptanoic Acid
-
N,O-Dimethylhydroxylamine hydrochloride (Me(OMe)NH·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Acetonitrile (AcCN) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add heptanoic acid (1.0 equiv). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Amine and Base Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv) to the solution, followed by HOBt (0.1 equiv). Cool the mixture to 0 °C in an ice bath.
-
Neutralization: Slowly add DIPEA or TEA (2.2 equiv) to the stirred suspension. The first equivalent neutralizes the hydrochloride salt, and the second acts as the base for the coupling reaction. Stir for 10-15 minutes at 0 °C.
-
Carboxylic Acid Activation: Add EDC (1.2 equiv) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted HOBt, urea byproduct from EDC, and excess base.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude this compound.
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final product as a clear oil.
Causality and Self-Validation: The use of a base like DIPEA is essential to liberate the free N,O-dimethylhydroxylamine from its hydrochloride salt, allowing it to act as a nucleophile.[7] The aqueous workup is a self-validating step; the formation of a water-soluble urea byproduct from EDC confirms that the coupling agent was activated, and its successful removal by washing is critical for product purity.
Visualization of Weinreb Amide Synthesis
Caption: Mechanism of Weinreb amide reaction showing the stable intermediate.
Experimental Protocol 1: Conversion to a Ketone
Objective: To synthesize octan-2-one from this compound using a Grignard reagent.
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous MgSO₄
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: Add a solution of this compound (1.0 equiv) in anhydrous THF to a flame-dried, three-neck round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.
-
Grignard Addition: Add methylmagnesium bromide solution (1.2 equiv) dropwise via syringe to the stirred Weinreb amide solution. Maintain the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting amide.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. This step hydrolyzes the stable intermediate to form the ketone and protonates the magnesium alkoxides.
-
Workup:
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by flash column chromatography or distillation to yield pure octan-2-one.
Experimental Protocol 2: Conversion to an Aldehyde
Objective: To synthesize heptanal from this compound using a hydride reducing agent.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH, 1.0 M solution in THF) or Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Rochelle's salt (potassium sodium tartrate) solution or 1 M HCl
-
Diethyl ether
-
Anhydrous MgSO₄
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C (using a dry ice/acetone bath) for DIBAL-H or 0 °C for LAH. [8]2. Hydride Addition: Slowly add the LAH or DIBAL-H solution (1.5 equiv) dropwise to the stirred solution, maintaining the low temperature. Vigorous gas evolution may occur.
-
Reaction Progression: Stir the reaction at the low temperature for 30-60 minutes. Monitor by TLC.
-
Quenching (Fieser Workup for LAH):
-
At 0 °C, quench the reaction by the sequential, slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure forms a granular precipitate of aluminum salts that is easily filtered.
-
For DIBAL-H, quenching is often done with methanol followed by Rochelle's salt solution and stirring vigorously until two clear layers form.
-
-
Workup:
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Collect the filtrate and concentrate under reduced pressure (Note: use minimal heat as aldehydes can be volatile).
-
-
Purification: The crude heptanal can be purified by careful distillation if necessary.
Causality and Self-Validation: The choice of low temperature is critical to maintain the stability of the tetrahedral intermediate and prevent over-reduction to the primary alcohol. [8]A successful Fieser workup, indicated by the formation of a white, easily filterable solid, confirms the effective quenching of excess hydride and complexed aluminum species, which is essential for a clean and straightforward product isolation.
Conclusion
N,O-Dimethylhydroxylamine hydrochloride and this compound are not alternatives but partners in a powerful synthetic sequence. The former is a robust reagent for installing the N-methoxy-N-methylamide functionality, while the latter is a uniquely stable acylating intermediate. By forming a chelated tetrahedral complex, the Weinreb amide intermediate effectively "pauses" the reaction after a single nucleophilic addition, providing chemists with unparalleled control over the synthesis of ketones and aldehydes. Mastering the protocols for the formation and subsequent reaction of these amides is a valuable skill for any researcher engaged in the art of molecular construction.
References
- Vertex AI Search, based on an analysis of parallel synthesis of aldehydes and ketones.
- Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981, 22, 3815-3818.
- Vertex AI Search, based on an analysis of a supported Horner-Emmons reaction.
- Wikipedia contributors. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia.
- Vertex AI Search, based on an analysis of converting amides to ketones.
- ChemicalBook. "N,O-Dimethylhydroxylamine hydrochloride."
- ChemicalBook. "Method for synthesizing N, O-dimethylhydroxylamine hydrochloride."
- Chem-Impex. "N,O-Dimethylhydroxylamine hydrochloride."
- Organic Chemistry Portal. "Weinreb Ketone Synthesis."
- Ketone Pharma. "99% Pure N-O Dimethylhydroxylamine."
- YouTube. "Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent."
- Fisher Scientific. "N,O-Dimethylhydroxylamine hydrochloride, 98%."
- Capot Chemical. "MSDS of N,O-dimethylhydroxylamine hydrochloride."
- Leah4Sci.
- TCI Chemicals. "N,O-Dimethylhydroxylamine Hydrochloride."
- CymitQuimica. "this compound."
- Apollo Scientific. "N,O-Dimethylhydroxylamine hydrochloride."
- Guidechem. "this compound 104863-66-3 wiki."
- Chemsrc. "this compound | CAS#:104863-66-3."
- PubChem. "N-Methoxy-N-methylhexanamide."
- Sapphire Bioscience. "this compound."
- ResearchGate. "Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides."
- Taylor & Francis Online. "One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl)
- ResearchGate. "Synthetic Approaches to N-Methoxy-N-methylamides."
- ResearchGate.
- Oriental Journal of Chemistry.
- PMC - NIH. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents."
- Thermo Fisher Scientific. "EDC - Instructions."
- KoreaScience.
- eScholarship.org. "Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents."
- chemeurope.com. "Weinreb ketone synthesis."
- Organic Syntheses. "Experiment 5 Reductions with Lithium Aluminium Hydride."
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- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Analytical methods for confirming the structure of N-Methoxy-N-methylheptanamide products
For researchers, scientists, and professionals engaged in drug development and organic synthesis, the unambiguous structural confirmation of key intermediates is paramount. N-Methoxy-N-methylamides, commonly known as Weinreb amides, are versatile reagents prized for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition. This guide provides an in-depth technical comparison of the primary analytical methods used to confirm the structure of a specific Weinreb amide, N-Methoxy-N-methylheptanamide. We will delve into the causality behind experimental choices and present supporting data to ensure a self-validating approach to structural elucidation.
The Central Role of Spectroscopic Analysis
The molecular structure of this compound (C₉H₁₉NO₂) is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to an unequivocal assignment. The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy: A Proton's Perspective
In the ¹H NMR spectrum of this compound, we expect to see distinct signals for each unique proton environment. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide crucial information about the structure.
Expected ¹H NMR Data for this compound:
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| CH₃-CH₂- | ~0.9 | Triplet | 3H | Terminal methyl group of the heptanoyl chain, split by the adjacent CH₂ group. |
| -(CH₂)₄- | ~1.2-1.4 | Multiplet | 8H | Methylene groups of the heptanoyl chain, with overlapping signals. |
| -CH₂-C=O | ~2.4 | Triplet | 2H | Methylene group alpha to the carbonyl, deshielded by the electron-withdrawing carbonyl group and split by the adjacent CH₂. |
| N-CH₃ | ~3.2 | Singlet | 3H | Methyl group attached to the nitrogen atom. It is a singlet as there are no adjacent protons. |
| O-CH₃ | ~3.7 | Singlet | 3H | Methyl group attached to the oxygen atom, typically found further downfield than the N-CH₃ due to the higher electronegativity of oxygen. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the molecule.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
Expected ¹³C NMR Data for this compound:
| Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C H₃-CH₂- | ~14 | Terminal methyl carbon of the alkyl chain. |
| -C H₂- groups | ~22-32 | Carbons of the methylene groups in the heptanoyl chain. |
| -C H₂-C=O | ~34 | Methylene carbon alpha to the carbonyl group, deshielded. |
| N-C H₃ | ~32 | N-methyl carbon. The chemical shift can sometimes be broad due to restricted rotation around the C-N amide bond. |
| O-C H₃ | ~61 | O-methyl carbon, significantly deshielded by the electronegative oxygen atom. |
| C =O | ~175 | Carbonyl carbon, exhibiting the most downfield shift due to its hybridization and the attached electronegative atoms. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.
Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺), and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound (173.25 g/mol ). This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint of the molecule's structure.
Expected Fragmentation Pattern for this compound:
| m/z | Fragment Ion | Plausible Neutral Loss |
| 173 | [C₉H₁₉NO₂]⁺ | Molecular Ion (M⁺) |
| 114 | [CH₃(CH₂)₅CO]⁺ | N(CH₃)OCH₃ |
| 100 | [CH₃(CH₂)₄CH₂]⁺ | CON(CH₃)OCH₃ |
| 85 | [CH₃(CH₂)₃CH₂]⁺ | CH₂CON(CH₃)OCH₃ |
| 71 | [CH₃(CH₂)₂CH₂]⁺ | (CH₂)₂CON(CH₃)OCH₃ |
| 57 | [CH₃CH₂CH₂]⁺ | (CH₂)₃CON(CH₃)OCH₃ |
| 43 | [CH₃CH₂]⁺ | (CH₂)₄CON(CH₃)OCH₃ |
The fragmentation of the heptanoyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups), is a characteristic feature of long-chain alkanes.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2850-2960 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1660 | C=O stretch | Amide (Weinreb) |
| ~1465 | C-H bend | Aliphatic (CH₂) |
| ~1380 | C-H bend | Aliphatic (CH₃) |
| ~1000-1200 | C-N stretch | Amide |
| ~1000-1100 | C-O stretch | Methoxy group |
The most characteristic peak in the IR spectrum of this compound is the strong absorption band around 1660 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the amide. The absence of N-H stretching bands (typically around 3100-3500 cm⁻¹) confirms the N,N-disubstituted nature of the amide.
Comparison with Alternative Amide Synthesis and Characterization
While Weinreb amides offer a distinct advantage in controlling reactivity with organometallics, other methods for amide synthesis exist, such as the coupling of carboxylic acids with amines using coupling reagents (e.g., DCC, EDC). The structural confirmation of amides produced by these alternative methods would follow a similar analytical workflow. However, the spectroscopic data would differ. For instance, a secondary amide (R-CO-NHR') would exhibit a characteristic N-H stretching band in the IR spectrum and an N-H proton signal in the ¹H NMR spectrum. A primary amide (R-CO-NH₂) would show two N-H stretching bands in the IR and a broad NH₂ signal in the ¹H NMR.
The combination of NMR, MS, and IR spectroscopy provides a robust and self-validating system for the structural confirmation of this compound. Each technique offers complementary information, and the congruence of the data from all three methods provides a high degree of confidence in the assigned structure. This multi-faceted analytical approach is essential for ensuring the quality and reliability of chemical intermediates in research and development.
References
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SpectraBase. (n.d.). N-Methoxy-N-methyl-6,7-(isopropylidenedioxy)heptanamide. [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of N-Methoxy-N-methylheptanamide and its Reaction Products
This guide provides an in-depth comparison of mass spectrometry-based analytical methodologies for N-Methoxy-N-methylheptanamide, a common Weinreb amide, and its resulting reaction products. We will explore the strategic selection of techniques, delve into the causality behind experimental parameters, and present validated protocols for researchers in synthetic chemistry and drug development.
Introduction to this compound (Weinreb Amide)
Chemical Identity and Significance
This compound (CAS: 104863-66-3, Molecular Formula: C₉H₁₉NO₂, Molecular Weight: 173.25 g/mol ) is a member of the N-alkoxy-N-methylamide class of compounds, more commonly known as Weinreb amides.[1][2][3] These reagents are highly valued in organic synthesis for their unique reactivity.
Role in Synthesis: The Weinreb Ketone Synthesis
The primary utility of Weinreb amides lies in their reaction with organometallic reagents (like Grignard or organolithium reagents) to produce ketones or, with reducing agents, to form aldehydes. Unlike the reaction with esters or acid chlorides, the Weinreb amide reaction reliably stops at the ketone or aldehyde stage. This is because the N-methoxy-N-methylamide group forms a stable, five-membered chelated intermediate with the metal ion, which is stable at low temperatures and only collapses to the ketone upon acidic workup.[4] This mechanism prevents the common problem of over-addition to form tertiary alcohols, thus ensuring high yields of the desired carbonyl compound.[4]
The reliable analysis of the starting amide and the resulting carbonyl products is therefore critical for reaction monitoring, yield determination, and purity assessment.
Core Analytical Strategies: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most critical decision for analyzing these compounds. The selection depends on the physicochemical properties of the specific analytes in the reaction mixture, including the starting material, intermediates, and final products.
The Case for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of compounds that are volatile and thermally stable. This compound and many of its expected ketone or aldehyde products (e.g., heptan-2-one, heptanal) fit this profile.
-
Expertise & Causality: The power of GC-MS lies in its coupling with Electron Ionization (EI). EI is a high-energy, "hard" ionization technique that induces extensive and reproducible fragmentation of the analyte.[5] This rich fragmentation pattern serves as a chemical fingerprint, enabling confident structural elucidation and unambiguous identification by matching against spectral libraries.[6] For a relatively small molecule like this compound, the detailed fragmentation provided by EI is invaluable for confirming its identity and distinguishing it from isomeric impurities. The use of a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), provides excellent chromatographic resolution for the separation of the non-polar starting material from its reaction products based on boiling points and polarity.[7]
The Case for Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the superior choice for compounds that are non-volatile, thermally labile, or highly polar. If the reaction products include more complex molecules, such as those with hydroxyl groups (from reduction side-reactions) or other polar functionalities, LC-MS becomes essential.
-
Expertise & Causality: LC-MS typically employs "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[8] ESI is particularly effective for polar molecules and generates predominantly protonated molecular ions ([M+H]⁺) with minimal in-source fragmentation.[8] This immediately provides clear molecular weight information for each component in the mixture, which is crucial for identifying unknown products or byproducts. While this lack of initial fragmentation simplifies the spectrum, it necessitates the use of tandem mass spectrometry (MS/MS) for structural confirmation. In MS/MS, the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID) to generate product ions that reveal the molecule's structure.[9][10] This two-step process (separation by LC, molecular weight determination by MS, and structural analysis by MS/MS) is a robust workflow for complex reaction mixtures.[11]
Data Summary: Head-to-Head Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds based on boiling point/polarity; ionizes via high-energy electrons (EI). | Separates compounds based on polarity/hydrophobicity; ionizes via soft techniques (ESI, APCI). |
| Ideal Analytes | Volatile, thermally stable compounds (e.g., Weinreb amide, simple ketones/aldehydes). | Non-volatile, polar, or thermally labile compounds (e.g., hydroxylated byproducts, larger molecules). |
| Ionization | Electron Ionization (EI): "Hard" ionization, extensive fragmentation. | Electrospray Ionization (ESI): "Soft" ionization, minimal fragmentation, primarily [M+H]⁺. |
| Structural Info | Obtained directly from the initial mass spectrum (rich fragmentation). | Requires tandem MS (MS/MS) to induce fragmentation for structural analysis. |
| Molecular Weight | Molecular ion (M⁺˙) may be weak or absent due to extensive fragmentation.[5][12] | Strong molecular ion ([M+H]⁺) signal, providing clear molecular weight data. |
| Library Matching | Excellent; extensive EI libraries (e.g., NIST) are available for confident identification. | Less common for in-house synthesized compounds; relies on manual interpretation of MS/MS spectra. |
| Primary Use Case | Purity check of starting material; analysis of simple, expected reaction products. | Analysis of complex reaction mixtures, unknown byproducts, and polar metabolites. |
Deep Dive: Ionization & Fragmentation Behavior
Understanding the fragmentation patterns is key to interpreting mass spectra correctly.
Electron Ionization (EI) Fragmentation of the Parent Amide
Under EI conditions (typically 70 eV), this compound will undergo characteristic cleavages. The fragmentation process is initiated by the removal of an electron to form an energetically unstable molecular ion (M⁺˙) at m/z 173.[13]
Key expected fragmentation pathways include:
-
α-Cleavage: The most common fragmentation for amides involves cleavage of the bonds adjacent to the carbonyl group.[14]
-
Loss of the N(CH₃)OCH₃ group: Cleavage of the amide C-N bond results in the formation of a stable heptanoyl acylium ion (m/z 113 ). This is often a prominent peak.
-
Loss of the hexyl radical (C₆H₁₃): Cleavage of the C-C bond alpha to the carbonyl yields an ion at m/z 88 .
-
-
Cleavage at the Heteroatoms:
-
Loss of a methoxy radical (·OCH₃): Cleavage of the N-O bond can produce an ion at m/z 142 .
-
Loss of a methyl radical (·CH₃): Loss of the N-methyl group can lead to an ion at m/z 158 .
-
Electrospray Ionization (ESI) and Tandem MS (MS/MS) for Reaction Products
For a typical reaction product, such as a ketone formed via a Grignard reaction (e.g., 1-phenylheptan-1-one from PhMgBr), ESI would primarily show the protonated molecule [M+H]⁺ at m/z 191. To confirm its structure, MS/MS analysis of the m/z 191 precursor ion would be performed. The resulting product ion spectrum would likely show fragments corresponding to the loss of the hexyl chain (leaving a benzoyl ion at m/z 105) and other characteristic cleavages, confirming the identity of the ketone.
Validated Experimental Protocols
The following protocols provide a robust starting point for method development. A self-validating system should always include the analysis of a blank (solvent), a standard of the starting material, and quality control (QC) samples at known concentrations.
Protocol 1: GC-MS Analysis for Volatile Products
This method is optimized for the analysis of the parent amide and simple, non-polar reaction products.
-
Sample Preparation: Dilute 1 µL of the concentrated reaction mixture in 1 mL of ethyl acetate or hexane.
-
GC System: Agilent GC system (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]
-
Injection: 1 µL, splitless injection.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.[15]
-
Hold: 5 minutes at 280°C.
-
-
MS System: Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
-
Mass Range: Scan from m/z 40 to 450.[16]
-
Data Analysis: Identify peaks by comparing retention times and matching EI spectra against a reference standard or the NIST library.
Protocol 2: LC-MS/MS Analysis for a Broader Range of Analytes
This method is suitable for analyzing a mixture that may contain more polar or thermally sensitive products.
-
Sample Preparation: Dilute 1 µL of the concentrated reaction mixture in 1 mL of acetonitrile/water (50:50).
-
LC System: Agilent 1290 Infinity II UHPLC (or equivalent).[11]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
Start at 5% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS Analysis:
-
Full Scan (Survey): First, perform a full scan from m/z 100-1000 to identify the [M+H]⁺ ions of all components.
-
Product Ion Scan (MS/MS): Perform targeted MS/MS experiments on the detected parent ions to obtain structural fragmentation data.
-
Advanced Considerations: Chemical Derivatization
For certain reaction products, particularly aldehydes and ketones that exhibit poor ionization or chromatographic behavior, chemical derivatization can significantly enhance detectability.[9][17]
-
For GC-MS: Silylation, using reagents like BSTFA, can increase the volatility and thermal stability of trace polar byproducts (e.g., alcohols), improving peak shape and detection.[6]
-
For LC-MS: Reagents that introduce a permanently charged or easily ionizable moiety can dramatically improve ESI sensitivity.[10][18] For example, reacting a ketone product with Girard's reagent T introduces a quaternary ammonium group, ensuring strong signal intensity in positive ion mode ESI.[19]
Conclusion and Recommendations
The mass spectrometric analysis of this compound and its reaction products is a tractable but nuanced challenge. The optimal analytical strategy is dictated by the specific properties of the target analytes.
-
Recommendation 1: For routine reaction monitoring where the products are known to be volatile and stable (e.g., simple alkyl ketones), GC-MS with EI is the preferred method. It is fast, highly reproducible, and provides rich, library-searchable fragmentation data for confident identification.
-
Recommendation 2: When exploring new reactions, expecting polar byproducts, or analyzing thermally labile products, LC-MS/MS with ESI is the superior approach. It provides unambiguous molecular weight information and targeted structural data, making it ideal for characterizing complex mixtures and identifying unknowns.
By carefully selecting the appropriate technique and optimizing the experimental parameters as described in this guide, researchers can achieve accurate, reliable, and comprehensive characterization of Weinreb amide reaction systems.
References
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PubChem. N-Methoxy-N-methylhexanamide | C8H17NO2. Available from: [Link].
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Organic Syntheses. N-Methoxy-N-methylcyanoformamide. Available from: [Link].
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KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Available from: [Link].
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Chemsrc. This compound | CAS#:104863-66-3. Available from: [Link].
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].
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The Royal Society of Chemistry. Synthesis of the α,β-unsaturated Weinreb amide substrates. Available from: [Link].
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Spectroscopy Online. Derivatization in Mass Spectrometry. Available from: [Link].
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J-STAGE. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Available from: [Link].
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SpringerLink. Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Available from: [Link].
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ResearchGate. Derivatization in Liquid Chromatography for Mass Spectrometric Detection. Available from: [Link].
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ResearchGate. Derivatization in LC-MS Bioanalysis. Available from: [Link].
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Wikipedia. Fragmentation (mass spectrometry). Available from: [Link].
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RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available from: [Link].
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University of Arizona. Interpretation of mass spectra. Available from: [Link].
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Michigan State University. Mass Spectrometry: Fragmentation. Available from: [Link].
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ResearchGate. Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Available from: [Link].
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Chromatography Forum. LCMS of primary amides. Available from: [Link].
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National Institutes of Health. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available from: [Link].
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PubMed. Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols. Available from: [Link].
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Doc Brown's Chemistry. mass spectrum of N,N-dimethylmethanamine. Available from: [Link].
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Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link].
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ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review). Available from: [Link].
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OUCI. Use of Gas Chromatography-Mass Spectrometry Techniques... for the Characterization of... Products of Lipids. Available from: [Link].
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MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available from: [Link].
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University of Babylon. Alkaloid constitution of Nerium oleander using gas chromatography-mass spectroscopy (GC-MS). Available from: [Link].
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A Senior Application Scientist's Guide to Purity Assessment of N-Methoxy-N-methylheptanamide: A Comparative Analysis of HPLC and GC-MS Methods
In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. N-Methoxy-N-methylheptanamide, a Weinreb amide, serves as a critical precursor in the synthesis of complex molecules, where its precise reactivity is harnessed to form ketones from organometallic reagents without the common problem of over-addition.[1] This unique stability, conferred by the N-methoxy-N-methylamide moiety, makes it an invaluable tool. However, the very process of its synthesis can introduce impurities—unreacted starting materials, by-products, or degradation products—that can compromise the yield, purity, and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our discussion in the physicochemical properties of the analyte and the fundamental principles of each technique.
The Analytical Challenge: Understanding this compound
This compound (C₉H₁₉NO₂) is a relatively small, polar molecule. Its structure features a heptanoyl backbone, making it lipophilic to a degree, but the Weinreb amide functional group introduces significant polarity. It is not excessively volatile but can be volatilized under the right conditions. A successful purity method must be able to separate the parent compound from potential impurities which may have very similar structures, such as the corresponding carboxylic acid (heptanoic acid), the N,O-dimethylhydroxylamine starting material, or side-products from the acylation reaction.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is a premier separation technique in the pharmaceutical industry, particularly for compounds that are non-volatile or thermally labile.[2] Its strength lies in the vast array of stationary and mobile phases available, allowing for fine-tuned selectivity.
The "Why": Causality in HPLC Method Design
For a molecule like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[3] Our analyte, with its blend of a non-polar alkyl chain and a polar amide head, is ideally suited for this mode.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the universal choice for initial method development due to its high hydrophobicity and wide applicability.[4] However, for polar analytes, "phase collapse" or "pore dewetting" can occur in highly aqueous mobile phases, leading to poor and irreproducible retention.[5] To mitigate this, a polar-embedded or polar-endcapped C18 column is a superior choice. These columns incorporate polar functional groups within the alkyl chains, ensuring the stationary phase remains wetted and providing a secondary separation mechanism that can improve peak shape for polar compounds like our amide.
-
Mobile Phase Strategy: A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic component (e.g., acetonitrile or methanol), is essential for a stability-indicating method. This approach ensures that highly polar, early-eluting impurities are retained and separated, while more non-polar, later-eluting compounds are eluted in a reasonable time with good peak shape.[6] Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Detection: The amide carbonyl group in this compound possesses a chromophore, making UV detection a straightforward and robust choice. A photodiode array (PDA) detector is particularly powerful, as it allows for the acquisition of UV spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to be a self-validating system, where system suitability parameters ensure the method's performance before any sample analysis. Method validation would be performed in accordance with ICH Q2(R2) guidelines to establish specificity, linearity, accuracy, precision, and robustness.[6][7]
1. Instrumentation and Columns:
- HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
- Column: Polar-embedded C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) for high efficiency and robustness in highly aqueous mobile phases.
2. Reagents and Sample Preparation:
- Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for acidic and basic impurities and ensures reproducibility.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
- Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask and dissolve in the sample diluent (Concentration: ~100 µg/mL).
- Sample Solution: Prepare the test sample at the same concentration as the standard solution.
3. Chromatographic Conditions:
- Flow Rate: 0.4 mL/min
- Column Temperature: 35 °C (to ensure reproducible retention times)
- Injection Volume: 2 µL
- PDA Detection: 205 nm (for general amide absorbance), with a spectral acquisition range of 190-400 nm for peak purity analysis.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 10.0 | 5 | 95 | | 12.0 | 5 | 95 | | 12.1 | 95 | 5 | | 15.0 | 95 | 5 |
4. System Suitability:
- Inject the standard solution six times.
- Acceptance Criteria:
- Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
- Tailing factor for the main peak between 0.8 and 1.5.
- Theoretical plates (N) > 2000. (These criteria are based on general expectations outlined in USP <621>).[8]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is an exceptionally powerful technique for the separation and definitive identification of volatile and semi-volatile compounds.[9] The sample is vaporized and separated in a gaseous mobile phase, with the mass spectrometer providing high-specificity detection based on mass-to-charge ratio and fragmentation patterns.
The "Why": Causality in GC-MS Method Design
This compound is semi-volatile, making it a suitable candidate for GC analysis. The primary advantage of GC-MS in this context is its superior resolving power for small molecules and the structural information provided by the mass spectrometer, which is unparalleled for impurity identification.
-
Stationary Phase Selection: A low-polarity, general-purpose column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is the ideal choice. This phase separates compounds primarily based on their boiling points and offers excellent thermal stability and inertness, minimizing peak tailing for the polar amide group.
-
Inlet and Temperature Program: A split/splitless inlet is used to introduce the sample. A split injection prevents column overloading with the main component while allowing for the detection of trace impurities. A temperature program is crucial: starting at a low temperature to trap and focus analytes at the head of the column, then ramping up to elute compounds in order of their boiling points. The final temperature is held to ensure any high-boiling impurities are eluted from the column.
-
Mass Spectrometry Detection: Electron Ionization (EI) is the standard ionization technique. At 70 eV, EI produces reproducible fragmentation patterns that can be compared against spectral libraries for tentative identification of unknown impurities. The "nitrogen rule" can be a useful heuristic: a molecule with an odd number of nitrogen atoms will often have an odd nominal molecular weight, which can aid in spectral interpretation.
Experimental Protocol: GC-MS Impurity Profiling
This protocol is designed for the sensitive detection and identification of volatile and semi-volatile impurities. Validation would focus on parameters like specificity (demonstrated by mass spectral resolution), limit of detection (LOD), and linearity.
1. Instrumentation and Columns:
- GC system equipped with a split/splitless inlet and coupled to a Mass Spectrometer (e.g., a single quadrupole).
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
2. Reagents and Sample Preparation:
- Carrier Gas: Helium, with a constant flow of 1.0 mL/min.
- Sample Solvent: Dichloromethane or Methanol (high purity).
- Sample Solution: Dissolve the this compound sample in the chosen solvent to a concentration of approximately 1 mg/mL.
3. Chromatographic and MS Conditions:
- Inlet Temperature: 250 °C
- Injection Mode: Split, with a ratio of 20:1.
- Injection Volume: 1 µL
- Oven Temperature Program:
- Initial Temperature: 60 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Hold: Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40 - 400.
4. Data Analysis:
- Integrate all peaks in the total ion chromatogram (TIC).
- Calculate the purity by area percent (Area of main peak / Total area of all peaks x 100).
- For any impurity peak exceeding the reporting threshold (e.g., 0.05%), examine the mass spectrum. Compare the spectrum against a commercial library (e.g., NIST) and analyze the fragmentation pattern to propose a structure.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of each analytical approach, from sample handling to data interpretation.
Caption: HPLC analytical workflow for purity assessment.
Caption: GC-MS analytical workflow for purity assessment.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is "better," but which is most fit-for-purpose. For comprehensive purity assessment, these methods are complementary.
| Feature | HPLC with UV/PDA Detection | GC-MS |
| Principle | Separation in liquid phase based on polarity/hydrophobicity. | Separation in gas phase based on volatility/boiling point. |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds.[2] | Ideal for volatile and semi-volatile, thermally stable compounds.[2] |
| Primary Application | Quantitative analysis of parent compound and known/unknown non-volatile impurities. | Qualitative identification of unknown volatile/semi-volatile impurities and residual solvents. |
| Selectivity | High; tunable via stationary phase chemistry and mobile phase composition/pH. | Very high; based on chromatographic retention time and mass spectrum. |
| Sensitivity | Good to excellent, depending on the chromophore of the analyte and impurities. | Excellent, especially in Selected Ion Monitoring (SIM) mode. Generally more sensitive for trace analysis. |
| Impurity Identification | Tentative, based on UV spectrum and relative retention time. Requires isolation or LC-MS for confirmation. | High confidence; EI fragmentation patterns provide a structural "fingerprint" for library matching.[9] |
| Speed | Moderate; gradient methods require re-equilibration time. UPLC can significantly reduce run times. | Fast for simple mixtures; temperature programming can lead to longer run times for complex samples.[2] |
| Robustness | High; well-established technology. Mobile phase preparation can be a source of variability. | High; modern instruments are very reliable. Inlet and column inertness are critical for polar analytes. |
| Quantitation | Gold standard for accurate and precise quantitation using external standards. | Good for semi-quantitative analysis (% area). Accurate quantitation requires specific standards for each impurity. |
Conclusion and Recommendations
For the complete and rigorous purity assessment of this compound, a dual-pronged approach leveraging both HPLC and GC-MS is the most authoritative strategy.
-
Primary Purity and Non-Volatile Impurities: The developed RP-HPLC method should be used as the primary, validated procedure for routine quality control . It provides accurate and precise quantification of the main component and is best suited for detecting non-volatile or polar impurities that are structurally similar to the parent compound, such as starting materials and hydrolysis products.[4]
-
Volatile Impurities and Identification: The GC-MS method serves as an essential complementary technique . It is the superior tool for identifying unknown volatile impurities and for screening for residual solvents used in the synthesis. Its high specificity makes it invaluable during process development and for investigating out-of-spec or atypical batches.[9]
By integrating the quantitative strength of HPLC with the unparalleled identification power of GC-MS, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for this compound. This ensures that this critical intermediate meets the stringent quality standards required for the synthesis of safe and effective pharmaceuticals, embodying the principles of scientific integrity and self-validating analytical systems.
References
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United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention.
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R2) Validation of Analytical Procedures. March 2024.
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Efficacy comparison of N-Methoxy-N-methylheptanamide with other acylating agents
An Application Scientist's Guide to Acylating Agents: A Comparative Efficacy Analysis of N-Methoxy-N-methylheptanamide
In the landscape of organic synthesis, the formation of carbon-carbon bonds via acylation is a cornerstone reaction, pivotal for the construction of complex molecular architectures in pharmaceuticals, agrochemicals, and materials science. The choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Traditional agents, such as acid chlorides and anhydrides, offer high reactivity but often at the cost of control, leading to undesired side reactions.
This guide provides a comparative analysis of this compound, a member of the Weinreb amide family, against classical acylating agents. We will delve into the mechanistic underpinnings of its unique reactivity profile, present comparative experimental data, and offer practical protocols for its application. This analysis is designed for researchers, chemists, and process development professionals seeking to optimize their synthetic strategies by selecting the most appropriate tool for targeted ketone synthesis.
The Acylation Challenge: Balancing Reactivity and Selectivity
The primary goal of many acylation reactions is the synthesis of a ketone from an organometallic reagent (e.g., a Grignard or organolithium reagent). The challenge lies in the reactivity of the ketone product itself. Traditional, highly reactive acylating agents like heptanoyl chloride react rapidly with an organometallic reagent to form the desired ketone. However, the ketone product is also an electrophile and can react with a second equivalent of the highly reactive nucleophile, leading to the formation of a tertiary alcohol as an often-undesired byproduct.
This over-addition problem necessitates stringent control over reaction conditions, such as extremely low temperatures and slow, controlled addition of reagents, which can be difficult to scale and may not always be effective.
The Weinreb Amide Advantage: A Mechanistic Insight
N-Methoxy-N-methylamides, commonly known as Weinreb amides, were developed to overcome the over-addition problem inherent in traditional acylating agents. The efficacy of this compound stems from its unique ability to form a stable five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.
This intermediate is stabilized by the chelation of the metal cation (e.g., MgX⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen. This complex is stable at low temperatures and does not collapse to form the ketone until an aqueous workup is performed. By the time the ketone is liberated, all the highly reactive organometallic nucleophile has been consumed or quenched, thus preventing the secondary reaction (over-addition) that leads to tertiary alcohols.
Figure 1: Mechanism of the Weinreb amide reaction.
In contrast, traditional acylating agents like heptanoyl chloride lack this stabilizing feature. The tetrahedral intermediate formed upon initial nucleophilic attack is unstable and rapidly collapses, eliminating the chloride ion to release the ketone directly into the reaction mixture where excess organometallic reagent is present. This immediate availability of the reactive ketone product is what leads to the problematic over-addition.
Figure 2: Over-addition mechanism with acid chlorides.
Comparative Efficacy: A Data-Driven Analysis
The theoretical advantages of this compound translate into tangible improvements in experimental outcomes. The following table summarizes a qualitative and quantitative comparison between various heptanoyl-based acylating agents based on typical literature-reported results.
| Feature | This compound | Heptanoyl Chloride | Heptanoic Anhydride | Methyl Heptanoate |
| Primary Product | Ketone | Tertiary Alcohol | Tertiary Alcohol / Ketone Mix | Tertiary Alcohol |
| Selectivity | Excellent; stops cleanly at the ketone stage.[1][2] | Poor; over-addition is a significant issue.[3][4] | Moderate; less reactive than acid chloride but still prone to over-addition. | Poor; requires two equivalents of Grignard reagent.[5] |
| Typical Yield (Ketone) | >90% | <10% (without special conditions) | Variable, often <50% | Not applicable for ketone synthesis. |
| Reaction Conditions | -78 °C to 0 °C is common, but reactions are often successful at higher temperatures. | Requires very low temperatures (-78 °C) and slow addition to minimize side products.[6] | Low temperatures generally required. | Typically requires reflux temperatures. |
| Handling/Stability | Stable, crystalline solid or oil. Can be purified by chromatography and stored.[2] | Highly reactive, moisture-sensitive liquid. Corrosive and releases HCl upon hydrolysis. | Moisture-sensitive liquid. Less reactive than the acid chloride but requires careful handling. | Stable, common liquid. |
| Substrate Tolerance | High; compatible with a wide range of functional groups due to mild reaction conditions. | Low; incompatible with acidic protons and many sensitive functional groups. | Moderate; better than acid chloride but still limited. | Moderate; can undergo transesterification. |
Experimental Protocols: A Practical Guide
To illustrate the practical differences in laboratory execution, we provide standardized protocols for the synthesis of octan-2-one using methylmagnesium bromide with both this compound and heptanoyl chloride.
Protocol 1: Synthesis of Octan-2-one using this compound
This protocol is adapted from standard procedures for Weinreb ketone synthesis.[7]
-
Objective: To synthesize octan-2-one with high yield and purity, avoiding over-addition.
-
Causality: The use of the Weinreb amide ensures the formation of a stable intermediate, which upon workup yields the ketone cleanly. The reaction is less sensitive to minor temperature fluctuations compared to the acid chloride method.
Figure 3: Experimental workflow for Weinreb ketone synthesis.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise via syringe over 15 minutes. The slight excess of Grignard ensures full consumption of the starting amide.
-
Reaction: Stir the mixture at 0 °C for 1 hour. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Quenching: Slowly and carefully quench the reaction by adding 1 M aqueous HCl. This step protonates the intermediate, causing it to collapse into the ketone.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure octan-2-one.
Protocol 2: Synthesis of 2-Methyl-octan-2-ol using Heptanoyl Chloride
This protocol demonstrates the typical outcome of reacting a Grignard reagent with a highly reactive acid chloride.[6]
-
Objective: To demonstrate the over-addition reaction that occurs with acid chlorides.
-
Causality: The high reactivity of both the starting heptanoyl chloride and the intermediate octan-2-one with the Grignard reagent leads to a double addition, making it extremely difficult to isolate the ketone.[4]
Step-by-Step Methodology:
-
Preparation: Dissolve heptanoyl chloride (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Strict temperature control is critical to have any chance of minimizing side reactions.
-
Addition: Add methylmagnesium bromide (2.2 eq) dropwise. The addition must be very slow to manage the exothermic reaction. Two equivalents are used because two additions will occur.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature.
-
Quenching: Cool the mixture to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl. Using a milder acid like NH₄Cl helps prevent potential elimination of the tertiary alcohol product.
-
Extraction and Purification: Follow steps 6-9 from Protocol 1. The major isolated product will be 2-methyl-octan-2-ol.
Conclusion and Recommendations
This compound is a superior acylating agent for the targeted synthesis of ketones, particularly when using highly reactive organometallic nucleophiles. Its efficacy is rooted in a chelation-stabilized tetrahedral intermediate that effectively prevents the common and problematic over-addition reaction.[8]
Key Recommendations for Selection:
-
For Ketone Synthesis: N-Methoxy-N-methylamides are the authoritative choice for high-yield, clean, and scalable ketone synthesis. They offer broad functional group tolerance and operational simplicity compared to traditional methods.[7]
-
For Tertiary Alcohol Synthesis: If the desired product is a tertiary alcohol with two identical groups added to a carbonyl, then traditional acylating agents like acid chlorides or esters are more direct and atom-economical choices.
-
For Cost-Sensitive, Large-Scale Processes: While the preparation of a Weinreb amide adds a step to the synthesis, the improved yield, purity, and process control often offset the initial cost, especially when considering the reduced purification burden and avoidance of difficult-to-remove byproducts.
By understanding the mechanistic principles and observing the comparative data, researchers can make informed decisions, leveraging the unique advantages of this compound to streamline synthetic pathways and achieve higher standards of efficiency and selectivity.
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The Weinreb Amide Approach: A Comparative Guide to N-Methoxy-N-methylheptanamide in Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Acylation Strategies
In the landscape of organic synthesis, the formation of carbon-carbon bonds to construct ketones is a cornerstone transformation. The choice of acylating agent is a critical decision that dictates the efficiency, selectivity, and functional group tolerance of the reaction. Among the arsenal of available reagents, N-methoxy-N-methylamides, commonly known as Weinreb amides, have carved out a significant niche. This guide provides an in-depth analysis of a specific Weinreb amide, N-Methoxy-N-methylheptanamide, evaluating its applications, inherent limitations, and performance against alternative acylation methodologies.
The Rise of the Weinreb Amide: Overcoming the Over-addition Problem
The primary challenge in the synthesis of ketones from carboxylic acid derivatives is the propensity for over-addition of the organometallic nucleophile to the newly formed ketone, leading to the tertiary alcohol as an undesired byproduct.[1] The Weinreb amide, first introduced in 1981, elegantly circumvents this issue.[1] The key to its success lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second nucleophilic attack.[1]
This compound: A Versatile Acylating Agent
This compound (CAS 104863-66-3) is a prime example of a Weinreb amide, offering a reliable route to a variety of heptanoyl-containing compounds. Its applications primarily revolve around the synthesis of ketones by reaction with Grignard reagents or organolithium compounds.[2]
Mechanism of Action: The Chelated Intermediate
The reaction of this compound with an organometallic reagent (R'-M) proceeds through a well-defined mechanism. The nucleophilic carbon of the organometallic reagent adds to the carbonyl carbon of the Weinreb amide, forming a tetrahedral intermediate. The magnesium or lithium cation is then chelated by the carbonyl oxygen and the methoxy oxygen, forming a stable five-membered ring. This chelated species is unreactive towards further nucleophilic addition. Subsequent acidic workup hydrolyzes this intermediate to afford the desired ketone.
Caption: Mechanism of the Weinreb Ketone Synthesis.
A Head-to-Head Comparison: this compound vs. Acyl Chlorides
To provide a clear performance benchmark, we will compare the synthesis of a ketone from a heptanoic acid derivative using this compound versus the more traditional acyl chloride method.
| Feature | This compound (Weinreb Amide) | Heptanoyl Chloride |
| Reagent Stability | Generally stable, can be isolated and purified. | Highly reactive, moisture-sensitive, often used immediately after preparation. |
| Over-addition Control | Excellent; the stable chelated intermediate prevents the formation of tertiary alcohol byproducts.[1] | Prone to over-addition with reactive organometallics like Grignard and organolithium reagents, leading to tertiary alcohols.[3][4] |
| Nucleophile Compatibility | Broad scope, including Grignard reagents and organolithium reagents.[2] | Requires less reactive organometallics like organocuprates (Gilman reagents) to selectively form ketones.[3][4] |
| Functional Group Tolerance | High, tolerates a wide range of functional groups due to the milder reaction conditions.[5] | Limited, as the high reactivity of the acyl chloride and the often harsh conditions required can be incompatible with sensitive functional groups.[6] |
| Typical Yields | Generally high (often >80%).[7] | Variable, can be high with organocuprates but often lower with more reactive organometallics due to over-addition. |
| Byproducts | N,O-dimethylhydroxylamine, which is water-soluble and easily removed. | Corrosive HCl gas is produced during formation from the carboxylic acid, and metal halides from the coupling reaction. |
Experimental Protocols: A Practical Guide
To illustrate the practical differences, detailed experimental protocols for the synthesis of a ketone from heptanoyl chloride are provided below.
Method 1: Ketone Synthesis via this compound
This two-step process involves the initial formation of the Weinreb amide followed by the Grignard reaction.
Step 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane (DCM) at 0°C, add triethylamine or pyridine.
-
Slowly add a solution of heptanoyl chloride in DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Perform an aqueous workup by washing the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Step 2: Ketone Synthesis using this compound and a Grignard Reagent
Detailed Protocol:
-
Dissolve the purified this compound in anhydrous tetrahydrofuran (THF) and cool to 0°C under an inert atmosphere.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide) to the solution at 0°C.
-
Stir the reaction mixture at 0°C for a specified time (typically 1-2 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography.
Method 2: Ketone Synthesis via Heptanoyl Chloride and an Organocuprate
This method provides a more direct route from the acyl chloride but requires the use of a less reactive organometallic reagent.
Caption: Workflow for ketone synthesis using an acyl chloride and an organocuprate.
Detailed Protocol:
-
Prepare the Gilman reagent (lithium diorganocuprate) in situ by adding two equivalents of an organolithium reagent to one equivalent of copper(I) iodide in anhydrous THF at a low temperature (e.g., -78°C).
-
Slowly add a solution of heptanoyl chloride in THF to the freshly prepared Gilman reagent at the same low temperature.
-
Stir the reaction mixture at low temperature for a designated period.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, and wash the combined organic layers.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final ketone product by column chromatography.
Limitations of this compound
Despite its many advantages, the use of this compound is not without its limitations.
-
Two-Step Process: The synthesis of the Weinreb amide from the corresponding carboxylic acid or acyl chloride adds an extra step to the overall synthetic sequence.
-
Strongly Basic/Nucleophilic Reagents: While generally robust, the amide can undergo side reactions with exceptionally strong bases or nucleophiles. For instance, deprotonation at the α-carbon can occur with hindered, non-nucleophilic bases.[8]
-
Steric Hindrance: In cases of severe steric hindrance around the amide carbonyl or on the organometallic reagent, the reaction rate can be significantly reduced, potentially requiring higher temperatures or longer reaction times.
-
Cost: The starting material for the Weinreb amide, N,O-dimethylhydroxylamine hydrochloride, can be more expensive than the reagents required for alternative methods.[9][10]
Conclusion: Selecting the Optimal Acylation Strategy
The choice between using this compound and other acylating agents is a nuanced decision that depends on the specific synthetic context. For complex molecules with sensitive functional groups where preventing over-addition is paramount, the Weinreb amide approach offers a reliable and high-yielding pathway.[5] The operational simplicity of the final ketone synthesis step and the ease of purification often outweigh the disadvantage of an additional synthetic step.
Conversely, for simpler substrates where the risk of over-addition can be mitigated by using less reactive organometallics like organocuprates, the more direct acyl chloride method may be more atom- and step-economical.[3] Ultimately, a thorough understanding of the substrate's functionalities and the desired reaction outcome will guide the judicious selection of the most appropriate acylation strategy. The continued development of novel catalytic methods for direct ketone synthesis from carboxylic acids also presents exciting future alternatives.[5][11][12]
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A Comparative Guide to Isotopic Labeling Using N-Methoxy-N-methylheptanamide for Quantitative Metabolomics
In the intricate world of metabolic research, the ability to trace and quantify the flux of molecules through complex biological pathways is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their heavier, non-radioactive isotopes, has become an indispensable tool for researchers in drug development, diagnostics, and fundamental biology.[1][2] When coupled with sensitive analytical techniques like mass spectrometry, isotopic labeling allows for the precise quantification of metabolites and the elucidation of metabolic pathways.[3][4][5]
This guide provides a comprehensive comparison of isotopic labeling strategies, with a focus on the application of N-Methoxy-N-methylheptanamide, a specialized derivatizing agent, in quantitative metabolomics. We will explore its performance in comparison to other established methods, supported by experimental rationale and protocols, to empower researchers in making informed decisions for their analytical workflows.
The Critical Role of Derivatization in Metabolomics
While mass spectrometry is a powerful tool for detecting and quantifying metabolites, many biologically relevant molecules, such as fatty acids, exhibit poor ionization efficiency and extensive fragmentation, complicating their analysis.[6][7] Chemical derivatization is a pre-analytical step that modifies the analyte to improve its chemical and physical properties for better detection.[8] An ideal derivatizing agent enhances the analyte's volatility, thermal stability, and ionization efficiency, leading to increased sensitivity and more reliable quantification.[9][10]
Isotopically labeled derivatizing agents take this a step further by introducing a "heavy" tag onto the analyte.[11][12] By comparing the signal intensities of the naturally abundant ("light") and the isotopically labeled ("heavy") versions of the analyte, researchers can achieve highly accurate relative and absolute quantification, correcting for variations in sample preparation and instrument response.[11]
N-Methoxy-N-methylamides (Weinreb Amides): A Class of Superior Acylating Agents
N-Methoxy-N-methylamides, commonly known as Weinreb amides, are highly versatile and effective acylating agents in organic synthesis.[13][14] Their utility stems from their unique reactivity profile. Weinreb amides react cleanly with organometallic reagents, such as Grignard and organolithium reagents, to form a stable chelated intermediate.[13][14] This intermediate prevents the common problem of over-addition, which plagues many other methods for ketone synthesis, thus leading to high yields of the desired ketone product upon workup.[13]
This compound is a specific Weinreb amide derived from heptanoic acid. When isotopically labeled (e.g., with ¹³C or ²H), it can be used to derivatize molecules containing nucleophilic functional groups, such as amines and alcohols, in complex biological samples. The resulting labeled products can then be readily analyzed by mass spectrometry.
Performance Comparison: this compound vs. Alternative Labeling Strategies
The choice of an isotopic labeling strategy depends on the specific analyte, the biological matrix, and the research question. Here, we compare the use of isotopically labeled this compound with other common derivatization methods for quantitative analysis.
| Labeling Method | Reagent Example | Target Analyte | Estimated Yield (%) | Isotopic Incorporation (%) | Key Advantages | Key Disadvantages |
| Weinreb Amide Derivatization | Isotopically Labeled this compound | Amines, Alcohols | 85-95 | >98 | High reaction specificity, stable intermediate prevents byproducts, good yields. | Requires synthesis of the labeled reagent, reaction with organometallics can be sensitive to conditions. |
| Fatty Acid Methylation (FAME) | ¹³C-Methanol/BF₃ | Carboxylic Acids | 80-95 | >98 | Well-established method, reagents are commercially available.[6] | Can be harsh for some sensitive lipids, potential for side reactions. |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with ¹³C-labeled silyl group | Alcohols, Amines, Carboxylic Acids | 90-99 | >98 | Highly efficient, improves volatility for GC-MS.[8] | Derivatives can be sensitive to moisture, may require specific GC columns. |
| Acylation | ¹³C-Acetic Anhydride | Amines, Alcohols | 85-95 | >98 | Reagents are readily available, stable derivatives. | Can be non-specific if multiple reactive groups are present. |
| Hydrazone Formation | 3-Nitrophenylhydrazine (3NPH) with ¹³C-labeled phenyl group | Aldehydes, Ketones | 90-98 | >98 | High sensitivity for carbonyl compounds.[10] | Limited to analytes with carbonyl groups. |
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled this compound
This protocol describes the synthesis of a ¹³C-labeled Weinreb amide from ¹³C-labeled heptanoic acid.
Materials:
-
¹³C-labeled Heptanoic Acid
-
Oxalyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve ¹³C-labeled heptanoic acid (1 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise to the solution. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours.
-
Weinreb Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) in a mixture of DCM and pyridine (2 equivalents) at 0°C.
-
Slowly add the freshly prepared acid chloride solution to the N,O-dimethylhydroxylamine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure, isotopically labeled this compound.
Protocol 2: Derivatization of an Amine-Containing Metabolite with Labeled this compound for LC-MS Analysis
Materials:
-
Biological sample extract containing the amine metabolite
-
Isotopically labeled this compound (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Organometallic reagent (e.g., Methylmagnesium bromide in THF)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Internal standard
Procedure:
-
Sample Preparation: Lyophilize the biological sample extract to dryness. Reconstitute in a known volume of anhydrous THF.
-
Derivatization Reaction: To the sample extract, add a known amount of the isotopically labeled this compound solution in THF.
-
Cool the reaction mixture to -78°C (dry ice/acetone bath).
-
Slowly add the organometallic reagent (e.g., methylmagnesium bromide, 1.1 equivalents relative to the Weinreb amide) dropwise.
-
Stir the reaction at -78°C for 1 hour.
-
Quenching and Extraction: Quench the reaction by adding saturated ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extract the derivatized analyte with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis: Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS analysis. Spike with an internal standard for absolute quantification.
Visualizing the Workflow
Caption: Workflow for isotopic labeling using this compound.
Caption: Simplified reaction mechanism of Weinreb amide derivatization.
Conclusion: Making an Informed Choice
The selection of an isotopic labeling strategy is a critical decision in the design of quantitative metabolomics experiments. While well-established methods like FAME and silylation offer convenience and high efficiency for specific classes of molecules, the use of isotopically labeled this compound presents a compelling alternative for the derivatization of amine and alcohol-containing metabolites. Its key advantage lies in the clean and specific reaction mediated by the stable Weinreb amide intermediate, which minimizes the formation of byproducts and leads to high yields of the desired derivatized product.
Researchers should carefully consider the nature of their analytes, the complexity of the biological matrix, and the specific requirements of their analytical platform when choosing a derivatization strategy. This guide provides the foundational knowledge and practical protocols to explore the utility of this compound in their isotopic labeling studies, ultimately contributing to more accurate and reliable quantitative data in their metabolic research.
References
- Enhancing the Accuracy of Identification and Relative Quantification of Unsaturated Fatty Acids in Serum via a Stable Isotope-Labeled Double Derivatization Str
- An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research.
- Quantifying Free Fatty Acids Using Isotope Derivatization and LC–MS.
- An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry.
- Multiplex relative quantification with isotopic labeling. Fatty Acids...
- N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYL
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites.
- Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry.
- Ionizable isotopic labeling reagent for relative quantification of amine metabolites by mass spectrometry. Analytical Chemistry.
- Metabolic Flux Analysis. MIT.
- Recent Developments in Weinreb Synthesis and their Applications.
- Application of metabolic flux analysis in metabolic engineering. Methods in Molecular Biology.
- Metabolic flux analysis: MFA. MedChemExpress.
- Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applic
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Methoxy-N-methylheptanamide
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Methoxy-N-methylheptanamide, a common Weinreb amide intermediate in complex molecule synthesis. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The procedures outlined below are grounded in established chemical safety principles and are designed to be a self-validating system for risk mitigation in your laboratory.
Core Principles: Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the substance's chemical properties and associated hazards. While this compound is not always explicitly listed on regulatory hazardous waste lists, its characteristics necessitate its handling as a regulated, hazardous chemical waste stream.
1.1. Hazard Profile this compound is classified as harmful if swallowed, inhaled, or comes into contact with skin.[1] During combustion, it can decompose to produce hazardous gases, including carbon monoxide and nitrogen oxides.[1] The toxicological properties have not been fully investigated, which mandates a cautious approach, treating the substance as potentially hazardous.
1.2. Waste Classification Due to its potential toxicity and reactivity, this compound waste must be classified as hazardous. It should never be disposed of down the drain or in regular trash.[2][3] All waste, including neat material, contaminated solutions, and contaminated labware, falls under this classification. The primary guiding principle is to manage chemical waste in accordance with federal and local regulations, which treat such materials as hazardous until proven otherwise.[4][5]
1.3. Critical Incompatibilities A crucial aspect of safe disposal is understanding chemical incompatibility. Amides as a chemical class, including this compound, are incompatible with several common reagents:
-
Oxidizing Agents: Contact can lead to vigorous, exothermic reactions.[1]
-
Acids (Mineral and Oxidizing): Mixing can generate significant heat and potentially toxic gases.[6]
Therefore, the waste stream for this compound must be strictly segregated from acidic and oxidizing waste.[4][6]
Safety First: PPE and Engineering Controls
All handling and disposal procedures must be conducted with appropriate safety measures in place to minimize exposure risk.
-
Engineering Controls: All work, including the preparation of waste containers, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1][7]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
| Property / Parameter | Information | Source |
| CAS Number | 104863-66-3 | [1] |
| Molecular Formula | C₉H₁₉NO₂ | [8] |
| Hazards | Harmful by inhalation, in contact with skin, and if swallowed. | [1] |
| Combustion Products | Carbon monoxide, nitrogen oxides. | [1] |
| Incompatibilities | Oxidizing agents, Acids. | [1][6] |
| Required PPE | Safety goggles, chemical-resistant gloves, laboratory clothing. | [1] |
| Engineering Control | Use only in a chemical fume hood. | [1] |
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow from the point of waste generation to its final removal by trained professionals.
3.1. Step 1: Waste Segregation at the Source
Proper segregation is the most critical step in preventing dangerous chemical reactions.
-
Designate a Specific Waste Container: Dedicate a container solely for this compound and compatible waste (e.g., solvents used in the same process like dichloromethane or ethers).
-
Do Not Mix: Never mix this waste stream with acids, bases, or oxidizing agents.[4][9] Keep halogenated and non-halogenated solvent waste separate where possible to reduce disposal costs, unless they are part of the same reaction mixture.[4]
-
Solid vs. Liquid: Collect liquid waste in a dedicated liquid waste container. Contaminated solid waste (e.g., silica gel, filter paper, gloves) should be collected in a separate, clearly labeled solid waste container.[9]
3.2. Step 2: Container Selection and Labeling
Regulatory compliance hinges on correct containerization and labeling from the moment waste is generated.[4]
-
Choose a Compatible Container: Use a container made of a material compatible with the waste. High-density polyethylene (HDPE) or the original product container are often suitable.[4][10] Ensure the container is in good condition with no cracks or leaks.[5]
-
Label Immediately: Affix a "HAZARDOUS WASTE" tag or label to the container before adding any waste.[4][5]
-
Complete the Label: Clearly write the full chemical name, "this compound," and list all other components with their approximate percentages.[5] Do not use abbreviations or chemical formulas.[5]
3.3. Step 3: Accumulation in a Satellite Accumulation Area (SAA)
The designated SAA is the temporary storage location for the waste container within the lab.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[4][5] Do not leave funnels in the container opening.[5]
-
Secondary Containment: Place all liquid hazardous waste containers in a secondary containment bin or tray to contain any potential leaks.[3][9]
3.4. Step 4: Arranging for Final Disposal
Waste should be removed from the laboratory in a timely manner.
-
Request Pickup: Once the container is nearly full (around 90% capacity) or when the experiment is complete, arrange for disposal. Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[11]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests. This often involves an online form or a direct call to the EHS office.[9]
-
Do Not Accumulate: Avoid storing large quantities of waste in the lab. Frequent disposal requests contribute to a safer work environment.[3][4]
Emergency Procedures: Spills and Exposures
In the event of an accidental release, follow these procedures immediately.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.[1]
-
Containment & Cleanup: For small spills, cover the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent pad.[1]
-
Collect Waste: Sweep the absorbent material into a designated container for hazardous solid waste.[1] Label it appropriately.
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By implementing this comprehensive disposal strategy, laboratories can ensure a safe, compliant, and environmentally responsible approach to managing chemical waste, building a culture of safety that extends beyond the product itself.
References
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This compound Safety Data Sheet. Chemsrc. [Link]
-
Amides Waste Compatibility. CP Lab Safety. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
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N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]
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Chemical Waste Disposal Guidelines. Emory University. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
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Chemical Waste. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. US Environmental Protection Agency. [Link]
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A safety and chemical disposal guideline for Minilab users. Difaem/EPN. [Link]
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EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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EPA Hazardous Waste Codes. US Environmental Protection Agency. [Link]
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Chemical Waste Management Guide. Technion Israel Institute of Technology. [Link]
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A Comprehensive Guide to the Safe Handling of N-Methoxy-N-methylheptanamide
As a Senior Application Scientist, it is my experience that ensuring the safety of laboratory personnel is paramount to successful research and development. This guide provides a detailed protocol for the safe handling of N-Methoxy-N-methylheptanamide, a common Weinreb amide, moving beyond mere procedural steps to instill a deep understanding of the principles behind each recommendation. Our goal is to empower you, our valued researchers and drug development professionals, with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment and Triage
This compound is a versatile intermediate in organic synthesis. However, like many reagents, it is not without its hazards. A thorough understanding of its toxicological profile is the first step in a robust safety protocol. This compound is considered harmful if swallowed, inhaled, or comes into contact with skin.[1] The primary routes of exposure are, therefore, dermal contact, inhalation, and ingestion.[2]
Key takeaway: The physical and chemical properties of this compound necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and minimizing the risk of inhalation.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of protection, PPE is a critical final barrier.[3] The selection of appropriate PPE should be deliberate and based on a comprehensive hazard assessment.[4]
Essential PPE for Handling this compound:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice. Ensure they are powder-free to prevent aerosolization of the chemical.[3] | To prevent dermal absorption, which is a primary route of exposure.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. | To protect against accidental splashes that could cause serious eye irritation.[2][5] |
| Face Protection | Face shield | To be used in conjunction with goggles when there is a risk of splashing or aerosol generation. | Provides an additional layer of protection for the entire face from splashes.[2] |
| Body Protection | Laboratory coat or disposable gown | Should be fully buttoned with long sleeves. | To protect skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the compound outside of a certified chemical fume hood or if aerosol generation is likely.[2][6] | To prevent inhalation of harmful vapors or aerosols.[7] |
Expert Insight: The practice of "double gloving" can provide an additional layer of safety, especially during procedures with a higher risk of splashes or when handling larger quantities. Regularly inspect your gloves for any signs of degradation or puncture.
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a dynamic workflow, not a static checklist. Each step is a decision point that requires your active engagement and critical thinking.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step 1: Preparation
-
Don Appropriate PPE: Before entering the laboratory area where the chemical will be handled, put on your lab coat, safety glasses, and gloves.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is on and functioning correctly. All handling of this compound should be performed within a certified fume hood.[1]
-
Assemble Equipment: Gather all necessary glassware, stir bars, and other equipment. Ensure everything is clean and dry.
Step 2: Handling
-
Weighing and Measuring: Tare your balance with the receiving vessel inside the fume hood. Carefully weigh or measure the required amount of this compound.
-
Transfer: Slowly and carefully transfer the chemical to the reaction vessel. Avoid any sudden movements that could cause a splash or generate aerosols.
-
Reaction Setup: If the reaction requires an inert atmosphere, ensure your setup is properly assembled and purged before adding the reagent.
Step 3: Cleanup and Decontamination
-
Quenching: If necessary, quench the reaction mixture using appropriate procedures before workup.
-
Decontamination of Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol) in the fume hood. Collect the rinsate as hazardous waste.
-
Surface Decontamination: Wipe down the work surface in the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Liquid Waste: All solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a designated, properly labeled hazardous waste container.
-
Solid Waste: Contaminated solid waste, such as used gloves, weighing paper, and disposable pipettes, should be placed in a separate, clearly labeled solid hazardous waste container.
-
Consult Local Regulations: Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines, as regulations can vary.[1]
Emergency Procedures: Preparing for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
In all cases of exposure, report the incident to your supervisor and EHS department.
By integrating these principles and procedures into your daily laboratory work, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research you are conducting.
References
- directpcw. (2023, March 27). Safety Data Sheet - METHOXY MELONAL.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
- National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- BLD Pharm. This compound.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Organic Syntheses. N-Methoxy-N-methylcyanoformamide.
- New Jersey Department of Health. 4-METHOXYPHENOL HAZARD SUMMARY.
- Organic Syntheses. (2017, September 9). N-Methoxy-N-methylcyanoformamide.
- Chemsrc. (2025, September 9). This compound MSDS.
- Echemi. N-Methoxy-N-methylacetamide SDS, 78191-00-1 Safety Data Sheets.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- BenchChem. (2025, December). Personal protective equipment for handling Metiamide.
- University of California, Riverside Environmental Health & Safety. (2020, July 13). Using PPE in the Laboratory (OHS101) Course Material.
- Canada Safety Training. PPE for Hazardous Chemicals.
- Kuwada, T., Fukui, M., Hirayama, M., Nobuhiro, J., Choshi, T., & Hibino, S. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 58, 325-332.
- Fisher Scientific. (2010, June 7). SAFETY DATA SHEET.
- Sapphire Bioscience. This compound.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - N-Methoxy-N-MethylcyclohexanecarboxaMide.
- ChemicalBook. This compound.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
